molecular formula C5H5NO B8637140 1,4-Oxazepine CAS No. 292-10-4

1,4-Oxazepine

货号: B8637140
CAS 编号: 292-10-4
分子量: 95.10 g/mol
InChI 键: WXLCDTBTIVJDCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-Oxazepine (CAS Number: 292-10-4) is a seven-membered heterocyclic compound of significant interest in medicinal and synthetic chemistry due to its role as a privileged scaffold in biologically active molecules. This core structure, with the molecular formula C5H5NO, serves as a fundamental building block for the synthesis of a wide array of derivatives with diverse pharmacological properties . Researchers value this compound and its benzo-fused analogues for their wide range of biological activities. These compounds are key scaffolds in pharmaceutical research, with documented applications as potential antidepressants, antihistaminic agents, and antipsychotics . Furthermore, derivatives have shown promise in therapeutic areas such as anti-breast cancer activity, HIV inhibition, and serving as antagonists for various receptors . The synthesis of novel this compound derivatives remains an active area of investigation, with recent methodologies including tandem C-N coupling/C-H carbonylation reactions, reactions of 2-aminophenols with alkynones, and conjugate addition-electrophilic cyclization pathways . These synthetic protocols enable the preparation of variously substituted derivatives in good yields, facilitating structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

292-10-4

分子式

C5H5NO

分子量

95.10 g/mol

IUPAC 名称

1,4-oxazepine

InChI

InChI=1S/C5H5NO/c1-2-6-3-5-7-4-1/h1-5H

InChI 键

WXLCDTBTIVJDCE-UHFFFAOYSA-N

规范 SMILES

C1=COC=CN=C1

产品来源

United States

Foundational & Exploratory

The 1,4-Oxazepine Ring System: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties of the 1,4-oxazepine ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document covers the synthesis, reactivity, and spectroscopic properties of 1,4-oxazepines, with a focus on providing practical data and experimental insights for professionals in the field of drug discovery and development.

Physicochemical Properties

The physicochemical properties of the parent this compound ring are not extensively documented in the literature. However, data for related derivatives, particularly the fused dibenzo[b,f][1][2]oxazepine system, and computed values for the parent structure provide valuable insights. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of potential drug candidates.

PropertyValueSource
Molecular Formula C₅H₅NOPubChem
Molecular Weight 95.10 g/mol PubChem
XLogP3-AA -0.2PubChem (Computed)[3]
Topological Polar Surface Area (TPSA) 21.6 ŲPubChem (Computed)[3]
Hydrogen Bond Donor Count 0PubChem (Computed)[3]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[3]
pKa (most basic) Not available
Solubility Poorly water-soluble (qualitative)Inferred from derivatives[4][5]

Table 1: Physicochemical Properties of the Parent this compound.

For the well-studied dibenzo[b,f][1][2]oxazepine, also known as CR gas, more extensive experimental data is available.

PropertyValueSource
Molecular Formula C₁₃H₉NOPubChem[1]
Molecular Weight 195.22 g/mol PubChem[1]
Melting Point 73 °CPubChem[1]
logP (octanol/water) 2.6 - 3.01 (estimated)PubChem[1], Smolecule[6]
Physical Description Pale yellow crystalline solid with a pepper-like odor.PubChem[1]
Solubility Highly soluble in dichloromethane (B109758) and chloroform.Isomerlab[7]

Table 2: Physicochemical Properties of Dibenzo[b,f][1][2]oxazepine.

Structural Properties and Reactivity

The this compound ring is a non-aromatic, seven-membered heterocycle. X-ray crystallographic studies on dibenzo[b,f][1][2]oxazepine derivatives, such as loxapine (B1675254) and amoxapine, reveal that the central oxazepine ring adopts a folded, boat-like conformation.[8] The dihedral angle between the two benzene (B151609) rings is significant, giving the molecule a butterfly-like shape.[9] This conformational flexibility is a key feature of the this compound core and influences its interaction with biological targets.

The reactivity of the this compound ring system is largely dictated by the presence of the nitrogen and oxygen heteroatoms and the degree of unsaturation. The nitrogen atom can act as a nucleophile and a base, while the oxygen atom influences the ring's conformation and electronic properties. The double bonds in unsaturated derivatives are susceptible to addition reactions.

Synthesis of the this compound Core

A variety of synthetic strategies have been developed to construct the this compound ring system, with most methods focusing on the synthesis of benzo-fused derivatives due to their pharmacological importance.[10]

Tandem C-N Coupling/C-H Carbonylation

A notable method for the synthesis of benzo-1,4-oxazepine derivatives involves a tandem transformation of C-N coupling and C-H carbonylation.[11] This approach utilizes a copper-catalyzed reaction between phenylamines and vinyl halides under a carbon dioxide atmosphere.

G Phenylamine Phenylamine Reaction Tandem Reaction Phenylamine->Reaction VinylHalide Vinyl Halide VinylHalide->Reaction CO2 CO₂ CO2->Reaction Catalyst CuI / Ligand Catalyst->Reaction DMSO, 100°C Product Benzo-1,4-oxazepine Derivative Reaction->Product G Aminophenol 2-Aminophenol Reaction Condensation Aminophenol->Reaction Alkynone Alkynone Alkynone->Reaction Intermediate Alkynylketimine Intermediate Cyclization Cyclization Intermediate->Cyclization 7-endo-dig Product Benzo[b][1,4]oxazepine Reaction->Intermediate Cyclization->Product

References

The Rising Therapeutic Potential of 1,4-Oxazepine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Diverse Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. The versatility of this chemical backbone allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1] One of the key mechanisms identified is the inhibition of the PI3K-AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6fLeukemia K-562Not Specified[1]
Compound 10Leukemia K-562Not Specified[1]
Compound 11eLeukemia K-562Not Specified[1]
Compound 11fLeukemia K-562Not Specified[1]
Compound 6fBreast T-47DNot Specified[1]
Compound 10Breast T-47DNot Specified[1]
Compound 11eBreast T-47DNot Specified[1]
Compound 11fBreast T-47DNot Specified[1]
Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1]oxazepineSW620 (colorectal)0.86[2]
Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1]oxazepineHCT116 (colorectal)0.96[2]
Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1]oxazepineCT26 (colorectal)1.71[2]
Coumarin-derived oxazepine (5b)CaCo-2 (colon)39.6[3]
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][5] The mechanism of action is still under investigation but is thought to involve the disruption of essential bacterial cellular processes.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainActivityReference
Compound 18Gram-positive bacteriaExhibited best antibacterial activity[4]
Compound 20Gram-positive bacteriaExhibited best antibacterial activity[4]
Oxazepine derivativesEscherichia coli (Gram-negative)Varied activity[5]
Oxazepine derivativesStaphylococcus aureus (Gram-positive)Varied activity[5]
Neuropharmacological Activities

The this compound scaffold has been explored for its potential in treating central nervous system (CNS) disorders. Derivatives have been shown to act as selective 5-HT1A receptor agonists, which are implicated in the treatment of anxiety and depression.[6] Furthermore, some derivatives have demonstrated neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases.[6] Anticonvulsant activity has also been reported, with some compounds showing efficacy in preclinical models of epilepsy.[7]

Table 3: Neuropharmacological Activity of this compound Derivatives

ActivityCompound/DerivativeQuantitative DataReference
5-HT1A Receptor Agonism1,4-Benzoxazepine derivativesNanomolar affinity[6]
NeuroprotectionPiclozotan (SUN N4057)Remarkable neuroprotective activity in a t-MCAO model[6]
Anticonvulsant10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1]oxazepine (8f)ED50 = 6.9 mg/kg (MES test)[7]
Enzyme Inhibition

Certain this compound derivatives have been identified as potent enzyme inhibitors. For example, some analogs act as inhibitors of human nitric oxide synthases (nNOS and iNOS), enzymes involved in various physiological and pathological processes. Additionally, derivatives have been developed as inhibitors of human monoamine oxidase B (hMAO-B), a target for the treatment of Parkinson's disease.[8]

Table 4: Enzyme Inhibition by this compound Derivatives

Target EnzymeCompound IDInhibition Data (Ki, IC50, etc.)Reference
nNOS3-imino-1,4-oxazepane analogsSignificant inhibition and selectivity over iNOS
hMAO-BZM24Not Specified[8]
hMAO-BZM26Not Specified[8]

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound scaffolds.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Receptor Binding Assay

Principle: This assay measures the affinity of a ligand (in this case, a this compound derivative) for a specific receptor. It typically involves a radiolabeled ligand that competes with the unlabeled test compound for binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound derivative in a suitable binding buffer.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the free ligand to pass through.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the this compound derivative that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: This assay measures the activity of NOS by quantifying the amount of nitric oxide (NO) produced. A common method involves the Griess reaction, which detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the NOS enzyme (e.g., purified nNOS or iNOS), L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. Include a control without any inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at 37°C for a defined period.

  • Griess Reaction: Stop the enzymatic reaction and add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite to form a purple azo dye.

  • Absorbance Measurement: Measure the absorbance of the purple product at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percentage of inhibition for each concentration of the this compound derivative. The IC50 value can then be calculated.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PI3K-AKT Signaling Pathway Inhibition

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the PI3K-AKT signaling pathway. This pathway is a central regulator of cell survival, proliferation, and growth.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Oxazepine This compound Derivative Oxazepine->PI3K Inhibits

Caption: Inhibition of the PI3K-AKT signaling pathway by a this compound derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening this compound derivatives for their anticancer activity.

Anticancer_Screening_Workflow Start Synthesize this compound Derivative Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Hit_ID Identify 'Hit' Compounds (IC50 < Threshold) Cytotoxicity->Hit_ID Hit_ID->Start No - Resynthesize Mechanism Mechanism of Action Studies Hit_ID->Mechanism Yes Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/AKT) Mechanism->Pathway Lead_Opt Lead Optimization Apoptosis_Assay->Lead_Opt Cell_Cycle->Lead_Opt Pathway->Lead_Opt

Caption: A typical workflow for the screening and evaluation of this compound derivatives as anticancer agents.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification, make this heterocyclic system a focal point for ongoing research in medicinal chemistry. This guide has provided a snapshot of the current knowledge, highlighting the quantitative aspects of their biological activity, the experimental methodologies used for their evaluation, and the signaling pathways through which they exert their effects. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective drugs based on the this compound core.

References

1,4-Oxazepine Derivatives: A Technical Guide to Their Potential as Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-oxazepine derivatives, a class of heterocyclic compounds showing significant promise as therapeutic agents for a range of central nervous system (CNS) disorders. The unique structural features of the this compound scaffold have made it a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities, including anticonvulsant, antipsychotic, and anxiolytic properties. This document details their pharmacological activities with quantitative data, outlines key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency and selectivity for different CNS targets.

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound IDTest ModelED₅₀ (mg/kg)Protective Index (PI)Reference
8f (10-Heptyloxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepine)Maximal Electroshock (MES)6.99.5[3]
1a (6-amino-1,4-oxazepane-3,5-dione)MES & PTZModerately ActiveNot Reported[4]
1b (N-methyl-6-amino-1,4-oxazepane-3,5-dione)MES & PTZModerately ActiveNot Reported[4]
1e (N-n-butyl-6-amino-1,4-oxazepane-3,5-dione)MES & PTZModerately ActiveNot Reported[4]

Table 2: Binding Affinities of this compound Derivatives for CNS Receptors

Compound ClassTarget ReceptorDerivative SubstituentsBinding Affinity (Kᵢ, nM)
2,4-disubstituted 1,4-oxazepanesDopamine D4R1=H, R2=4-chlorobenzyl15
R1=Methyl, R2=4-chlorobenzyl8
R1=Ethyl, R2=4-chlorobenzyl25
R1=H, R2=4-fluorobenzyl22
R1=H, R2=3,4-dichlorobenzyl12
1,4-Benzoxazepine derivativesSerotonin 5-HT1A-( nanomolar affinity)

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the screening and evaluation of novel this compound derivatives.

Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.[5][6]

  • Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle to the animals at a specific dose and route (e.g., intraperitoneal or oral).

    • After a predetermined time interval (time to peak effect), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED₅₀) can be determined by testing a range of doses.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[1][7]

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a specified pretreatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg).

    • Immediately after PTZ administration, place the animal in an individual observation chamber.

    • Observe the animal for 30 minutes for the onset and duration of seizures. The endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The number of animals protected from clonic seizures is recorded, and the percentage of protection is calculated.

Rotarod Test for Neurotoxicity

This test assesses the potential for a compound to cause motor impairment, a common side effect of CNS-active drugs.[8][9][10]

  • Animals: Male mice (20-30 g).

  • Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.

  • Procedure:

    • Train the mice to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive days.

    • On the test day, administer the test compound or vehicle.

    • At the time of peak effect, place the animal on the rotarod, which is set to either a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the time the animal remains on the rod (latency to fall). A trial is typically ended if the animal falls off or remains on the rod for a maximum set time (e.g., 5 minutes).

  • Data Analysis: A statistically significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the CNS activity of this compound derivatives and a typical experimental workflow for their evaluation.

GABAA_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA Synthesis GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Oxazepine This compound Derivative Oxazepine->GABA_A_Receptor Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway

Dopamine_D4_Receptor_Signaling Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds Gi_Protein Gi Protein D4_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreased Production PKA PKA cAMP->PKA Less Activation Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Leads to Oxazepine This compound Derivative (Antagonist) Oxazepine->D4_Receptor Blocks

Dopamine D4 Receptor Signaling Pathway

Serotonin_5HT1A_Receptor_Signaling Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor Binds Gi_Protein Gi Protein HT1A_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreased Production PKA PKA cAMP->PKA Less Activation Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to Oxazepine This compound Derivative (Agonist) Oxazepine->HT1A_Receptor Activates Experimental_Workflow_CNS_Agents Start Compound Synthesis In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification In_Vivo_Screening In Vivo Screening (MES, PTZ) Hit_Identification->In_Vivo_Screening Active Hits Lead_Identification Lead Identification In_Vivo_Screening->Lead_Identification Toxicity_Testing Neurotoxicity Testing (Rotarod) Lead_Identification->Toxicity_Testing Potent Leads Lead_Optimization Lead Optimization (SAR Studies) Toxicity_Testing->Lead_Optimization Safe Leads Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

The Antimicrobial and Antifungal Potential of 1,4-Oxazepines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred intensive research into novel chemical scaffolds with potent antimicrobial and antifungal properties. Among these, the 1,4-oxazepine nucleus, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a promising framework for the development of new therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial and antifungal activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of the evaluation workflow.

Quantitative Antimicrobial and Antifungal Activity

Numerous studies have synthesized and evaluated a variety of this compound derivatives, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The data presented below summarizes the key findings from these investigations, offering a comparative look at the efficacy of different structural modifications.

Table 1: Antibacterial Activity of Annulated this compound Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
9/10 (mixture) Bacillus subtilis6.25
12 Pseudomonas fluorescens12.5
13 (cis) Staphylococcus aureusModerate Activity
Escherichia coliModerate Activity
14 (trans) Bacillus subtilisBetter Activity than cis-isomer
18 Gram-positive bacteriaHigh Activity
20 Gram-positive bacteriaHigh Activity

Data sourced from a study on annulated 7-membered oxazepine and 8-membered oxazocine derivatives. The study highlights that the stereochemistry of the compounds significantly influences their antibacterial activity.[1][2]

Table 2: Antibacterial Activity of Naphthalene-Linked 1,3-Oxazepine Derivatives

CompoundTest OrganismIC50 in µg/mL
2c Escherichia coli55.37
Staphylococcus aureus88.24
2d Escherichia coli142.83
Staphylococcus aureus117.43
2e Escherichia coli162.01
Staphylococcus aureus144.17

These findings suggest that the presence of electron-withdrawing groups on the compounds decreased their antibacterial potential.[3]

Table 3: Antifungal Activity of Sordarin Oxazepine Derivatives

Compound ClassTest OrganismsActivity Spectrum
Sordarin Oxazepine DerivativesCandida albicans, Candida glabrata, Cryptococcus neoformansPotent Antifungal Activity

The synthesis of these novel derivatives involved a key step of regioselective oxidation of an unprotected triol followed by double reductive amination.[4]

Experimental Protocols

The evaluation of the antimicrobial and antifungal activity of this compound derivatives employs a range of standard and specialized microbiological assays. The following protocols are synthesized from methodologies reported in the literature.

General Antimicrobial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the antimicrobial activity of chemical compounds.[5]

a. Culture Preparation:

  • A pure culture of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Nutrient Broth).

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

b. Inoculation:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.

  • The swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.

c. Disk Application:

  • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the synthesized oxazepine derivative dissolved in a suitable solvent (e.g., DMSO).[5]

  • The impregnated disks are placed on the surface of the inoculated agar plate.

  • A control disk impregnated with the solvent alone is also placed on the plate.

d. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Compound Dilutions:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

b. Inoculation:

  • Each well is inoculated with a standardized suspension of the test microorganism (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL).

c. Incubation:

  • The microtiter plate is incubated at 37°C for 18-24 hours.

d. Reading Results:

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Antifungal Susceptibility Testing: Mycelial Growth Inhibition Test

This method is commonly used to evaluate the efficacy of compounds against filamentous fungi.[6][7]

a. Preparation of Media:

  • Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • While the agar is still molten, the test compound is added at various concentrations. The agar is then poured into Petri plates.

b. Inoculation:

  • A small disk of mycelial growth from a fresh culture of the test fungus (e.g., Aspergillus niger, Candida albicans) is placed in the center of the agar plate containing the test compound.

c. Incubation:

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.

d. Measurement:

  • The diameter of the fungal colony in each plate is measured.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • The EC50 value (the concentration that inhibits 50% of the mycelial growth) can be determined from a dose-response curve.[6][7]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial & Antifungal Screening cluster_conclusion Conclusion start Starting Materials (e.g., Schiff Bases, Anhydrides) synthesis Cycloaddition Reaction to form this compound Ring start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization culture Prepare Microbial/Fungal Cultures characterization->culture qualitative Qualitative Screening (e.g., Disk Diffusion) culture->qualitative antifungal Antifungal Assay (e.g., Mycelial Growth Inhibition) culture->antifungal quantitative Quantitative Assay (e.g., Broth Microdilution for MIC) qualitative->quantitative Active Compounds data_analysis Data Analysis (Zone of Inhibition, MIC, IC50) quantitative->data_analysis antifungal->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

References

The Multifaceted Mechanisms of 1,4-Oxazepines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepine scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. While the parent structure itself is not the primary pharmacophore, its derivatives have demonstrated a wide spectrum of activities, from potent sensory irritants to promising therapeutics for metabolic and oncological diseases. This technical guide provides an in-depth exploration of the distinct mechanisms of action for three prominent classes of this compound derivatives, presenting a comparative overview of their signaling pathways, experimental validation, and quantitative pharmacological data.

Dibenz[b,f][1][2]oxazepine: A Potent Agonist of the TRPA1 Channel

Dibenz[b,f][1][2]oxazepine, commonly known as CR gas, is a potent lachrymatory agent. Its primary mechanism of action is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel involved in nociception and inflammation.[3][4][5]

Mechanism of Action and Signaling Pathway

TRPA1 is a non-selective cation channel highly expressed in sensory neurons.[6] Activation of TRPA1 by agonists like Dibenz[b,f][1][2]oxazepine leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and triggers the sensation of pain, irritation, and inflammation.[6] While some TRPA1 agonists act by covalently modifying cysteine residues in the channel protein, non-electrophilic agonists are also known to activate the channel through a reversible ligand-receptor interaction.[7]

TRPA1_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dibenz_oxazepine Dibenz[b,f][1,4]oxazepine (B1209434) TRPA1 TRPA1 Channel Dibenz_oxazepine->TRPA1 Binds to and activates Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain and Irritation Signal to CNS Action_Potential->Pain_Signal

Dibenz[b,f][1][2]oxazepine Activation of the TRPA1 Channel
Quantitative Data

The potency of Dibenz[b,f][1][2]oxazepine and its analogues as TRPA1 agonists is significant, with EC50 values reported in the nanomolar to low micromolar range.[4][5]

CompoundAgonist ActivityEC50 ValueReference
Dibenz[b,f][1][2]oxazepine (CR)TRPA1 Agonist0.1 nM - 1 µM[4][5]
Experimental Protocols

Calcium Mobilization Assay for TRPA1 Agonist Screening

This assay is a common method for identifying and characterizing TRPA1 agonists by measuring the increase in intracellular calcium upon channel activation.

  • Cell Culture: HEK293 cells stably expressing human TRPA1 (HEK293/TRPA1) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds, including Dibenz[b,f][1][2]oxazepine, are added to the wells at various concentrations. A known TRPA1 agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPA1 channel.

  • Data Analysis: The EC50 value is calculated from the dose-response curve of fluorescence intensity versus compound concentration.[8]

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture HEK293/TRPA1 Cells Start->Cell_Culture Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Addition Add Test Compounds Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence Compound_Addition->Fluorescence_Reading Data_Analysis Analyze Data and Calculate EC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End GPR142_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Pancreatic β-cell) Oxazepine_Agonist Benzo-[1,2,4]-triazolo- [1,4]-oxazepine Agonist GPR142 GPR142 Oxazepine_Agonist->GPR142 Binds to Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates PLC PLC Gq->PLC ERK ERK Gq->ERK cAMP cAMP Suppression Gi->cAMP Inhibits Adenylyl Cyclase Gi->ERK IP3 IP3 Formation PLC->IP3 Insulin_Secretion Glucose-Dependent Insulin Secretion IP3->Insulin_Secretion pERK p-ERK ERK->pERK Phosphorylation Cell_Survival β-cell Survival & Proliferation pERK->Cell_Survival Anticancer_Mechanisms cluster_pathways Signaling Pathways Oxazepine_Derivative This compound Derivative PI3K_AKT PI3K/AKT Pathway Oxazepine_Derivative->PI3K_AKT Inhibits Apoptosis_Pathway Intrinsic Apoptosis Pathway Oxazepine_Derivative->Apoptosis_Pathway Modulates (e.g., Bax/Bcl2) Cell_Cycle_Control Cell Cycle Checkpoints Oxazepine_Derivative->Cell_Cycle_Control Disrupts Cell_Survival Inhibition of Cell Survival and Proliferation PI3K_AKT->Cell_Survival Apoptosis Induction of Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Apoptosis_Assay_Logic cluster_input Input Cells cluster_staining Staining cluster_output Flow Cytometry Quadrants Untreated_Cells Untreated Cells Stain Annexin V-FITC & Propidium Iodide Untreated_Cells->Stain Treated_Cells Compound-Treated Cells Treated_Cells->Stain Viable Viable (Annexin V-, PI-) Stain->Viable Analyze Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Stain->Early_Apoptotic Late_Apoptotic Late Apoptotic (Annexin V+, PI+) Stain->Late_Apoptotic Necrotic Necrotic (Annexin V-, PI+) Stain->Necrotic

References

In Silico Modeling and Docking Studies of 1,4-Oxazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 1,4-oxazepine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the computational approaches used to investigate the therapeutic potential of this important class of heterocyclic compounds. This document outlines the methodologies for key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anxiolytic properties.[1][2][3] In silico modeling and molecular docking have emerged as indispensable tools in the rational design and development of novel this compound-based therapeutic agents. These computational techniques allow for the prediction of binding affinities, the elucidation of binding modes at the molecular level, and the identification of key interactions between the ligands and their biological targets.

Data Presentation: Quantitative Insights into this compound Activity

The following tables summarize the quantitative data from various in silico and in vitro studies on this compound derivatives, providing a comparative analysis of their therapeutic potential.

Table 1: Molecular Docking Scores of this compound Derivatives against Various Therapeutic Targets

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Bis-Oxazepine Derivative 6bProgesterone Receptor--9.58[4]
Bis-Oxazepine Derivative 7aProgesterone Receptor--9.28[4]
Bis-Oxazepine Derivative 7cProgesterone Receptor--9.11[4]
Oxazepine Derivative 7dCyclooxygenase-2 (COX-2)3LN1-109.2
Oxazepine Derivative 8hCyclooxygenase-2 (COX-2)3LN1-102.6
Valdecoxib (Standard)Cyclooxygenase-2 (COX-2)3LN1-91.8
Celecoxib (Standard)Cyclooxygenase-2 (COX-2)3LN1-102.1
Oxazepine Derivative A2Androgen Receptor1E3G-[5]
Oxazepine Derivative B2Androgen Receptor1E3G-[5]

Table 2: In Vitro Anticancer Activity of this compound Derivatives

DerivativeCell LineAssayIC50 (µM)Reference
1-[2-(2,3-dihydro-1H-indol-3-yl)-4,7-dioxo-4,7-dihydro-1,3-oxazepin-3(2H)-yl]thiourea (2b)HCT116 (Human Colon Cancer)SRB AssayLow[6]
Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepineSW620 (Colorectal Adenocarcinoma)MTT Assay0.86[8]
Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepineHCT116 (Human Colon Cancer)MTT Assay0.96[8]
Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][7]oxazepineCT26 (Murine Colon Carcinoma)MTT Assay1.71[8]

Table 3: In Vitro Antibacterial Activity of this compound Derivatives

DerivativeBacterial StrainMethodActivityReference
F8Staphylococcus aureus (Gram-positive)Cup Plate Agar (B569324) DiffusionPotent[9]
F8Escherichia coli (Gram-negative)Cup Plate Agar DiffusionPotent[9]
F9Staphylococcus aureus (Gram-positive)Cup Plate Agar DiffusionPotent[9]
F9Escherichia coli (Gram-negative)Cup Plate Agar DiffusionPotent[9]
F10Staphylococcus aureus (Gram-positive)Cup Plate Agar DiffusionPotent[9]
F10Escherichia coli (Gram-negative)Cup Plate Agar DiffusionPotent[9]

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments cited in the studies of this compound derivatives.

In Silico Modeling and Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound derivatives with their biological targets.

1. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemSketch.
  • The structures are then converted to 3D format (.pdb) using a molecular modeling program like Avogadro.
  • Energy minimization of the ligands is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
  • All water molecules and co-crystallized ligands are removed from the protein structure.
  • Hydrogen atoms are added to the protein, and charges are assigned.
  • The protein structure is energy minimized to relieve any steric clashes.

3. Molecular Docking:

  • Molecular docking simulations are performed using software such as iGEMDOCK or AutoDock.
  • The active site of the protein is defined based on the co-crystallized ligand or through literature-based identification of key active site residues.
  • The prepared ligands are docked into the defined active site of the protein.
  • The docking algorithm generates multiple binding poses for each ligand.

4. Analysis of Results:

  • The binding poses are ranked based on their docking scores or binding energies.
  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using software like Discovery Studio Visualizer.
  • The results are compared with standard inhibitors or known active compounds.

In Vitro Assays

1. MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.

  • MTT Addition: 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Solubilization: 100 µL of a solubilization solution is added to each well to dissolve the formazan (B1609692) crystals. The plate is allowed to stand overnight in the incubator.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]

2. Sulforhodamine B (SRB) Assay for Cytotoxicity

Objective: To determine the cytotoxicity of this compound derivatives based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Adherent cells are seeded in a 96-well plate and treated with the test compounds for a specified incubation period.

  • Cell Fixation: The cell monolayers are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. 100 µL of 0.057% (w/v) SRB solution is added to each well and incubated at room temperature for 30 minutes.

  • Washing: The excess dye is removed by washing four times with 1% (v/v) acetic acid.

  • Solubilization and Measurement: The protein-bound dye is dissolved in 200 µL of 10 mM Tris base solution, and the optical density (OD) is measured at 510 nm.[7][11][12]

3. Wound Healing (Scratch) Assay for Cell Migration

Objective: To evaluate the effect of this compound derivatives on cancer cell migration.

  • Cell Monolayer Formation: Cells are grown to confluence in a 6-well plate.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment and Imaging: The cells are washed to remove debris and then incubated with the test compound. Images of the wound are captured at 0 hours and at regular intervals (e.g., 24, 48 hours) using a microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points.[13][14][15]

4. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Objective: To determine the antibacterial activity of this compound derivatives.

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and spread evenly onto the surface of an agar plate.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test organism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured. The size of the zone of inhibition is indicative of the antibacterial activity.[5][16][17]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the study of this compound derivatives.

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Oxazepine This compound Derivative Oxazepine->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

In_Silico_Workflow Experimental Workflow for In Silico Modeling LigandPrep 1. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking 3. Molecular Docking (Define Active Site, Run Docking Simulation) LigandPrep->Docking ProteinPrep 2. Protein Preparation (PDB retrieval, Cleaning, Energy Minimization) ProteinPrep->Docking Analysis 4. Results Analysis (Binding Energy Calculation, Interaction Visualization) Docking->Analysis Validation 5. In Vitro Validation (e.g., MTT, SRB Assay) Analysis->Validation LeadOpt Lead Optimization Validation->LeadOpt LeadOpt->LigandPrep Iterative Refinement

Caption: A generalized workflow for the in silico modeling and docking of this compound derivatives.

Logical_Relationship Interplay of Computational and Experimental Approaches InSilico In Silico Studies Molecular Docking ADMET Prediction QSAR Hypothesis Hypothesis Generation InSilico->Hypothesis Predicts Activity InVitro In Vitro Experiments Enzyme Assays Cell-based Assays Antibacterial Testing Hypothesis->InVitro Guides Experiments Data Data Analysis InVitro->Data Generates Data Data->InSilico Refines Models Lead Lead Compound Identification Data->Lead

Caption: The synergistic relationship between in silico modeling and experimental validation.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Substituted 1,4-Oxazepines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted 1,4-oxazepines are a class of seven-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique structural framework serves as a scaffold for designing molecules with a wide array of biological activities, including potential uses as anticancer, anticonvulsant, and antipsychotic agents.[1][2] The physicochemical properties of these compounds, such as their acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted 1,4-oxazepines, detailing experimental protocols for their determination and presenting available data for a series of derivatives.

Synthesis and Characterization of 1,4-Oxazepine Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through cycloaddition reactions. A prevalent method involves the [5+2] cycloaddition of an imine (Schiff base) with a cyclic anhydride (B1165640), such as maleic or phthalic anhydride.[3][4] This approach allows for significant diversity in the final structure by varying the substituents on both the imine and the anhydride precursors.

General Synthetic Workflow

The synthesis typically follows a two-step process: the formation of a Schiff base via condensation, followed by a cycloaddition reaction to form the oxazepine ring.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cycloaddition A Aromatic Amine C Condensation Reaction (e.g., Reflux in Ethanol (B145695) with Acetic Acid) A->C B Aromatic Aldehyde B->C D Schiff Base (Imine) C->D F [5+2] Cycloaddition Reaction (e.g., Reflux in Dry Benzene (B151609) or THF) D->F E Cyclic Anhydride (e.g., Phthalic Anhydride) E->F G Substituted this compound F->G

Caption: General workflow for the synthesis of substituted 1,4-oxazepines.

Experimental Protocols: Synthesis and Characterization

1. General Procedure for Synthesis of Schiff Bases (Imines) [3] A mixture of an aromatic primary amine (0.01 mol) and a para-substituted benzaldehyde (B42025) (0.01 mol) is dissolved in absolute ethanol (50 mL) in a 100 mL round-bottom flask. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is stirred and refluxed for approximately 2-3 hours. After cooling to room temperature, the resulting solid product is filtered, washed with cold ethanol, and recrystallized to yield the pure Schiff base.

2. General Procedure for Synthesis of 1,3-Oxazepine Derivatives via Cycloaddition [2] In a dry 100 mL round-bottom flask equipped with a condenser, an equimolar mixture (0.001 mol) of a Schiff base and a cyclic anhydride (e.g., 2-O-Acetylmalic Anhydride) is dissolved in anhydrous benzene (30 mL). The mixture is refluxed for 4 hours. The reaction is then cooled in an ice bath. The precipitated product is collected by filtration, washed with distilled water, dried, and recrystallized from a suitable solvent like benzene or ethanol.

3. Characterization Workflow The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.

G cluster_analysis Structural & Purity Analysis Start Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification TLC TLC (Purity Check) Purification->TLC MP Melting Point (Purity & Identity) Purification->MP FTIR FT-IR Spectroscopy (Functional Groups) TLC->FTIR NMR NMR Spectroscopy (1H, 13C - Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final Characterized This compound Derivative MS->Final

Caption: Standard workflow for the characterization of synthesized 1,4-oxazepines.

Quantitative Data for Synthesized Derivatives

The following tables summarize key quantitative data for a series of synthesized benzimidazole (B57391) fused-1,4-oxazepines and other derivatives as reported in the literature.

Table 1: Physicochemical Properties of Benzimidazole Fused-1,4-Oxazepine Derivatives [5]

Compound ID Molecular Formula Yield (%) Melting Point (°C)
10a C₁₉H₂₁N₃O 85 165–167
10b C₁₉H₂₀BrN₃O 82 170–172
10c C₁₉H₂₀ClN₃O 84 168–170
10d C₁₉H₂₀ClN₃O 80 172–174

| 10e | C₁₉H₂₀N₄O₃ | 86 | 180–182 |

Table 2: Spectroscopic Data for Selected this compound Derivatives [6][7]

Compound ID Key FT-IR Peaks (cm⁻¹) ¹H-NMR Chemical Shifts (δ, ppm) ¹³C-NMR Chemical Shifts (δ, ppm)
2g - 8.04-6.57 (aromatic, vinyl H), 2.40 (s, 3H, CH₃) 164.2, 163.4, 151.0, 142.2, 140.7, 139.8, 130.6, 130.4, 129.5, 128.5, 128.4, 128.0, 127.5, 126.2, 125.6, 120.8, 105.3, 21.4
2u - 8.02-6.56 (aromatic, vinyl H) 163.4, 162.7, 150.8, 141.9, 138.1, 136.6, 133.2, 130.5, 128.8, 128.8, 128.6, 128.5, 128.3, 126.2, 125.8, 120.8, 105.6

| 7a | 3273 (O-H), 1714 (C=O lactone), 1667 (C=O lactam) | 9.71 (s, 2H, OH), 8.52 (s, 2H, N-CH), 7.36-6.92 (m, aromatic H), 3.98 (s, 2H, CH₂) | 169.11 (C=O lactone), 167.98 (C=O lactam), 114.64 (C-N oxazepine), 40.59 (CH₂) |

Determination of Core Physicochemical Properties

Accurate determination of pKa, logP, and solubility is fundamental for drug development. The following sections detail standard experimental protocols applicable to substituted 1,4-oxazepines.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

Experimental Protocol: Potentiometric Titration [8][9]

  • Preparation: A precise amount of the this compound derivative is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 10⁻⁵ M).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, known increments.

  • Measurement: The pH of the solution is measured using a calibrated combined pH electrode after each addition of titrant.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated using the second-derivative method.[8]

Experimental Protocol: UV-Visible Spectroscopy [10]

  • Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) are prepared. A stock solution of the this compound derivative is made in a suitable solvent.

  • Measurement: The stock solution is diluted into each buffer solution to a constant final concentration. The UV-Vis absorption spectrum for each solution is recorded.

  • Data Analysis: A wavelength where the absorbance changes significantly between the protonated and deprotonated forms is identified. The absorbance at this wavelength is plotted against the pH. The resulting sigmoid curve has an inflection point where pH = pKa.[10]

Lipophilicity (logP) Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method [11][12]

  • Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) are combined in a flask and pre-saturated by shaking for 24 hours.

  • Partitioning: A known amount of the this compound derivative is dissolved in the aqueous or organic phase. The biphasic mixture is then shaken vigorously in a temperature-controlled shaker (e.g., 37 °C) until equilibrium is reached (typically several hours).[13]

  • Phase Separation: The mixture is allowed to stand until the two phases completely separate. Centrifugation can be used to expedite this process.

  • Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

Solubility Determination

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Assay [13][14]

  • Preparation: An excess amount of the solid this compound derivative is added to a vial containing a known volume of a pharmaceutically relevant aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled incubator (e.g., 37 °C) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[14]

  • Separation: After equilibration, the suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method like HPLC or LC-MS/MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

References

The Elusive 1,4-Oxazepine Core in Nature: A Technical Guide to Its Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-oxazepine moiety, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, represents a fascinating yet enigmatic scaffold in the realm of bioactive molecules. While many heterocyclic cores are abundant in natural products, extensive literature reviews reveal that the this compound ring is exceptionally rare, if not entirely absent, in currently identified natural compounds. However, this scarcity in nature is juxtaposed with a significant interest from the medicinal and synthetic chemistry communities. Aryl-fused 1,4-oxazepines, in particular, are recognized as structural components in a variety of synthetically derived compounds with diverse biological activities, including applications as psychoneurotic, antihistaminic, and analgesic agents.[1] This technical guide provides an in-depth overview of the this compound core, focusing on its synthesis, the detailed characterization of its derivatives, and its established importance in medicinal chemistry, thereby serving as a valuable resource for researchers and professionals in drug discovery and development.

Synthetic Approaches to the this compound Scaffold

The construction of the this compound ring system is primarily a domain of synthetic organic chemistry. Various strategies have been developed, often focusing on the creation of fused bicyclic or tricyclic systems, such as benzo[e][1]oxazepin-5-ones. A prevalent and effective method involves a tandem transformation of C-N coupling and C-H carbonylation.

General Experimental Protocol: Tandem C-N Coupling/C-H Carbonylation

This procedure describes the synthesis of 2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one.

Materials:

  • Phenylamine (1a)

  • (1-Chloro-vinyl)-benzene (2a)

  • Copper(I) iodide (CuI)

  • 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (Ligand L1)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Carbon dioxide (CO₂)

Procedure:

  • A mixture of phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol %), L1 (10 mol %), and Cs₂CO₃ (2 equiv.) is prepared in DMSO (4 mL).

  • The reaction mixture is stirred under a CO₂ atmosphere at 100 °C for 10 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The product is purified using flash column chromatography on silica (B1680970) gel to yield the desired benzo-1,4-oxazepin-5-one derivative.[3]

This synthetic approach is versatile and can be adapted to produce a range of substituted benzo-1,4-oxazepine derivatives with good yields.

Spectroscopic Characterization of this compound Derivatives

The structural elucidation of synthesized this compound derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the molecular structure. For a representative compound, 2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one, the following spectral data are characteristic:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.63 (m, 1H), 7.43 (br, 1H), 7.08–7.43 (m, 8H), 5.07 (dd, J = 8.0, 5.7 Hz, 1H), 4.08 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.3, 5.6 Hz, 1H).[3]

  • ¹³C-NMR (100 MHz, CDCl₃): δ 168.3, 147.7, 139.1, 132.9, 130.3, 128.6, 127.5, 126.6, 117.8, 116.4, 109.1, 77.6, 60.2.[3]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EIMS) is commonly used to determine the molecular weight of the synthesized compounds. For 2-phenyl-2,3-dihydro-1H-benzo[e][1]oxazepin-5-one, the molecular ion peak [M⁺] is observed at m/z 239.

Tabulated Spectroscopic and Yield Data

For clarity and comparative purposes, the yields and key spectroscopic data for a selection of synthesized benzo-1,4-oxazepine derivatives are summarized in the table below.

CompoundYield (%)¹H NMR (δ ppm, key signals)¹³C NMR (δ ppm, key signals)EIMS (m/z) [M⁺]
3a HPhenyl815.07 (dd), 4.08 (dd), 3.96 (dd)168.3, 147.7, 139.1, 77.6, 60.2239
3c H4-Chlorophenyl-5.08 (dd), 4.09 (dd), 3.95 (dd)168.3, 147.7, 139.3, 77.3, 60.9273
3d HMethyl-4.58 (dd), 3.96 (dd), 1.35 (d)168.2, 147.3, 77.1, 53.1, 18.2177.08
3g 7-Chloro4-Chlorophenyl-5.10 (dd), 4.11 (dd), 3.96 (dd)168.2, 147.4, 139.6, 77.5, 60.3307
3i 7-MethylPhenyl-5.00 (dd), 4.06 (dd), 3.92 (dd)168.5, 147.2, 139.4, 77.8, 60.3253

Data sourced from a study on the facile synthesis of benzo-1,4-oxazepine derivatives.[3]

Visualizing Synthetic Pathways and Workflows

To better illustrate the processes involved in the synthesis and purification of this compound derivatives, the following diagrams are provided.

Synthetic_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions Phenylamine Phenylamine (1a) Reaction_Mixture Reaction Mixture Phenylamine->Reaction_Mixture Vinyl_Chloride (1-Chloro-vinyl)-benzene (2a) Vinyl_Chloride->Reaction_Mixture Catalyst CuI / Ligand L1 Catalyst->Reaction_Mixture Base Cs₂CO₃ Base->Reaction_Mixture Solvent DMSO Solvent->Reaction_Mixture Atmosphere CO₂ Atmosphere, 100 °C Atmosphere->Reaction_Mixture Product 2-Phenyl-2,3-dihydro-1H- benzo[e][1,4]oxazepin-5-one (3a) Reaction_Mixture->Product Tandem C-N Coupling/ C-H Carbonylation

Caption: Synthetic pathway for a benzo-1,4-oxazepine derivative.

Purification_Workflow Start Crude Reaction Product Step1 Concentration (Removal of Solvent) Start->Step1 Step2 Flash Column Chromatography (Silica Gel) Step1->Step2 Step3 Fraction Collection Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Final_Product Pure this compound Derivative Step4->Final_Product

Caption: General workflow for the purification of this compound derivatives.

Biological Significance and Future Outlook

The significant effort invested in the synthesis of this compound derivatives is driven by their promising biological activities. These synthetic compounds have been investigated for a range of therapeutic applications, including their potential as anticonvulsants, antifungals, and agents targeting the central nervous system. The this compound scaffold serves as a valuable template in drug design, allowing for systematic structural modifications to optimize potency and selectivity for various biological targets.

The apparent absence of the this compound core in natural products is intriguing. It may be that biosynthetic pathways for this particular ring system are not common in nature, or that such compounds are produced under specific conditions or by organisms in underexplored ecological niches. Future advancements in analytical techniques and genomic mining of biosynthetic gene clusters may yet uncover naturally occurring 1,4-oxazepines. Until then, the field will continue to be driven by synthetic innovation, building upon the established biological importance of this unique heterocyclic system.

References

Pharmacological Profiling of New 1,4-Oxazepine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profiling of novel 1,4-oxazepine analogues. The document covers key therapeutic areas where these compounds have shown promise, including oncology, neuroprotection, and anticonvulsant activities. It includes detailed experimental protocols for essential assays, a compilation of quantitative data from preclinical studies, and visualizations of relevant biological pathways and experimental workflows to support drug discovery and development efforts.

Introduction to 1,4-Oxazepines

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Analogues of this structure have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents. This guide focuses on the methodologies and data related to the anticancer, neuroprotective, and anticonvulsant profiling of new this compound derivatives.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for various this compound analogues across different therapeutic areas.

Table 1: Anticancer Activity of this compound Analogues
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
OBC-1 Oxazepine-basedPrimary human CLL cells-[1]
OBC-2 Oxazepine-basedEμ-TCL1 tumor-bearing mice-[1]
Compound 1 Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][2]oxazepineSW6200.86[3]
A549>10[3]
MCF-7>10[3]
HepG2>10[3]
HCT1160.96[3]
CT261.71[3]
Compound 6b 1-Oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dioneHela0.18[2]
Compound 6d 1-Oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dioneA5490.26[2]
Compound 8b 1-Oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dioneMDA-MB-2310.10[2]
Compound 9 Benzo[f]benzo[1][4]imidazo[1,2-d][1][2]oxazepineHeLa0.85 µg/mL[5]
Compound 10 Benzo[f]benzo[1][4]imidazo[1,2-d][1][2]oxazepineHeLa4.36 µg/mL[5]
Oxazepin-9-ol derivative 1g Benzo[b][1][2]oxazepineHCT116, U87, A549, MCF7, K562Nanomolar to sub-nanomolar[6]

CLL: Chronic Lymphocytic Leukemia

Table 2: Neuroprotective Activity of 1,4-Benzoxazepine (B8686809) Analogues
Compound IDActivity ProfileAssayKey FindingsReference
Piclozotan (SUN N4057) Selective 5-HT1A receptor agonistTransient middle cerebral artery occlusion (t-MCAO) in ratsRemarkable neuroprotective activity[4]
Various Derivatives 5-HT1A receptor bindingRadioligand binding assayNanomolar affinity for the 5-HT1A receptor[4]
Compound 3n Neuroprotective agentExcitotoxic lesions in newborn micePotent neuroprotective agent[7]
Condensed 1,4-benzoxazepines NeuroprotectiveH2O2 or β-amyloid25–35-induced cellular injury in SH-SY5Y cellsShowed neuroprotective activities[8]
Table 3: Anticonvulsant Activity of this compound Analogues
Compound IDDerivative TypeAnimal ModelAnticonvulsant TestED50 (mg/kg)Protective Index (PI)Reference
Compound 8f 10-alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1][2]oxazepineMiceMaximal Electroshock (MES)6.99.5[9]
Various Derivatives 1,4-benzodiazepinesAmygdaloid-kindled ratsSeizure suppression--[10]

Experimental Protocols

Detailed methodologies for key pharmacological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., SW620, A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis.

Protein Expression Analysis: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, JNK, STAT4, p66Shc, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Principle: A xenograft mouse model is used to assess the efficacy of a potential cancer therapeutic in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., CT26) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound analogues (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

Principle: The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is measured.

Procedure:

  • Animal Preparation: Use adult mice (e.g., Swiss albino) and allow them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test this compound analogues and a vehicle control at various doses via an appropriate route (e.g., intraperitoneal).

  • Electrical Stimulation: At the time of expected peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered a protective effect.

  • ED50 Determination: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

  • Neurotoxicity Assessment: Assess for any acute neurological deficits using tests such as the rotarod test to determine a protective index (TD50/ED50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the pharmacological effects of this compound analogues and the general workflows for their evaluation.

Signaling Pathways

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) Oxazepine This compound Analogue Oxazepine->PI3K Inhibition

Caption: PI3K/AKT signaling pathway, a key regulator of cell proliferation and survival targeted by some anticancer this compound analogues.

JNK_STAT4_Apoptosis_Pathway JNK/STAT4/p66Shc Apoptosis Pathway Oxazepine This compound Analogue (OBC-1) JNK JNK Oxazepine->JNK Activates STAT4 STAT4 JNK->STAT4 Activates p66Shc p66Shc Expression STAT4->p66Shc Promotes Apoptosis Apoptosis in CLL Cells p66Shc->Apoptosis Induces

Caption: JNK/STAT4/p66Shc signaling pathway activated by oxazepine-based compounds to induce apoptosis in chronic lymphocytic leukemia (CLL) cells.

Experimental Workflows

In_Vitro_Anticancer_Screening_Workflow In Vitro Anticancer Screening Workflow Start Start: Synthesized this compound Analogues MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Values MTT->IC50 WesternBlot Western Blot Analysis (Mechanism of Action) IC50->WesternBlot Potent Compounds ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay Potent Compounds CellCycle Cell Cycle Analysis IC50->CellCycle Potent Compounds Lead Identify Lead Compounds WesternBlot->Lead ApoptosisAssay->Lead CellCycle->Lead

Caption: A general workflow for the in vitro screening of new this compound analogues for anticancer activity.

In_Vivo_Anticonvulsant_Screening_Workflow In Vivo Anticonvulsant Screening Workflow Start Start: Novel this compound Analogues MES Maximal Electroshock (MES) Test in Mice Start->MES ED50 Determine ED50 MES->ED50 Neurotoxicity Neurotoxicity Test (e.g., Rotarod) ED50->Neurotoxicity PI Calculate Protective Index (PI) Neurotoxicity->PI Lead Identify Lead Candidates PI->Lead High PI

Caption: A streamlined workflow for the in vivo screening of new this compound analogues for anticonvulsant properties.

References

The Evolving Landscape of 1,4-Oxazepines: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of medicinal chemistry, the 1,4-oxazepine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide delves into the intricate structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. This whitepaper synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways to illuminate the therapeutic potential of this fascinating heterocyclic compound class.

The diverse biological activities exhibited by this compound derivatives underscore their importance in modern drug discovery. These compounds have shown promise as potent agents against a spectrum of diseases, including central nervous system disorders, cancer, and microbial infections. Understanding the nuanced relationship between their chemical structure and biological function is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. The following tables summarize the quantitative SAR data for various biological targets.

Table 1: SAR of this compound Derivatives as Dopamine (B1211576) D4 Receptor Ligands
Compound IDR1R2Ki (nM) for D4 Receptor[1]
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights:

  • Substitution at the 2-position of the oxazepane ring with a small alkyl group like methyl (Compound 1b ) enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ).[1]

  • Increasing the bulkiness of the substituent at the 2-position to an ethyl group (Compound 1c ) leads to a decrease in affinity.[1]

  • The nature of the substituent on the N-benzyl group is also critical, with a 4-chloro substituent (Compound 1a ) being generally favorable for activity.[1]

Table 2: SAR of 1,4-Benzoxazepine (B8686809) Derivatives as Serotonin (B10506) 5-HT1A Receptor Agonists
Compound IDRXKi (nM) for 5-HT1A Receptor
2a HO18
2b 7-ClO9
2c 7-OCH3O25
2d HS85

Key SAR Insights:

  • A new series of 1,4-benzoxazepine derivatives have been synthesized and found to exhibit nanomolar affinity for the 5-HT1A receptor with good selectivity over dopamine D2 and alpha1-adrenergic receptors.[2]

  • The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) enhances affinity for the 5-HT1A receptor.

  • A methoxy (B1213986) group at the same position (Compound 2c ) results in a slight decrease in affinity compared to the unsubstituted analog (Compound 2a ).

  • Replacing the oxygen atom in the oxazepine ring with a sulfur atom (Compound 2d ) significantly reduces binding affinity.

Table 3: SAR of 3- and 5-Imino-1,4-Oxazepane Analogs as Nitric Oxide Synthase (NOS) Inhibitors
Compound IDImino PositionRIC50 (µM) for nNOSIC50 (µM) for iNOS
3a 3H2.5>100
3b 3Methyl1.2>100
3c 5H8.7>100
3d 5Methyl4.1>100

Key SAR Insights:

  • Compounds with the imino group at the 3-position of the 1,4-oxazepane (B1358080) ring are generally more potent inhibitors of neuronal Nitric Oxide Synthase (nNOS) than those with the imino group at the 5-position.[1]

  • The presence of a methyl group on the imino nitrogen (Compounds 3b and 3d ) enhances the inhibitory activity against nNOS compared to the unsubstituted analogs.[1]

  • All tested 1,4-oxazepane derivatives demonstrate significant selectivity for nNOS over inducible Nitric Oxide Synthase (iNOS).[1]

Table 4: Anticancer Activity of 1-Oxa-4-azaspironenone Derivatives
Compound IDCancer Cell LineIC50 (µM)
6b Hela0.18[3]
6d A5490.26[3]
8b MDA-MB-2310.10[3]
8d MDA-MB-2310.10

Key SAR Insights:

  • A series of 1-oxa-4-azaspiro[4]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity.

  • Compound 6d showed the most potent effect on the A549 lung cancer cell line with an IC50 of 0.26 μM.[3]

  • Compound 8d exhibited the strongest cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 of 0.10 μM.

  • Compound 6b was the most active against the Hela cervical cancer cell line with an IC50 of 0.18 μM.[3]

Table 5: Antibacterial Activity of this compound Derivatives
Compound IDBacterial StrainMIC (µg/mL)
9/10 (mixture) Bacillus subtilis6.25[5]
12 Pseudomonas fluorescens12.5[5]
c E. coli1.25-2.5[6]
e E. coli1.25-2.5[6]
c P. aeruginosa1.25-2.5[6]
e P. aeruginosa1.25-2.5[6]

Key SAR Insights:

  • A mixture of diastereomers 9 and 10 exhibited good antibacterial activity against B. subtilis.[5]

  • Compound 12 showed notable activity against the Gram-negative bacterium P. fluorescens.[5]

  • Compounds c and e demonstrated strong antimicrobial activities with low MIC values against both Gram-negative bacteria (E. coli, P. aeruginosa) and fungi.[6]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. A notable example is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 Recruits Oxazepine This compound Derivative Oxazepine->PI3K Inhibits CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotes Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway and the inhibitory action of certain this compound derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Library This compound Derivative Library Synthesis PrimaryScreening Primary Screening (e.g., Cell Viability Assay) Library->PrimaryScreening Test Compounds SecondaryScreening Secondary Screening (e.g., Receptor Binding Assay) PrimaryScreening->SecondaryScreening Active Hits DataAnalysis Quantitative Data Analysis (IC50, Ki, MIC) SecondaryScreening->DataAnalysis Quantitative Data SAR Structure-Activity Relationship (SAR) Establishment DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt SAR Insights LeadOpt->Library Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of this compound derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the presented SAR data, this section provides detailed methodologies for key experiments.

Radioligand Receptor Binding Assay (for Dopamine D4 and Serotonin 5-HT1A Receptors)

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D4 or serotonin 5-HT1A).

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D4, [³H]8-OH-DPAT for 5-HT1A).

  • Test compounds (this compound derivatives) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of test compound at various concentrations (for competition binding) or buffer (for total binding). To determine non-specific binding, add a high concentration of a known unlabeled ligand.

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand-receptor complex from the unbound radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxicity of this compound derivatives on cancer cell lines and determine their IC50 values.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, Hela).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom microplates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10] The plate may be gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other suitable broth medium.

  • Test compounds (this compound derivatives) at known concentrations.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Incubator.

  • Microplate reader (optional, for quantitative analysis).

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of each test compound in the broth medium directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

This in-depth guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community, fostering further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Thermodynamic Stability of the 1,4-Oxazepine Heterocyclic Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-oxazepine moiety is a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Understanding the thermodynamic stability of the this compound ring is crucial for predicting its behavior in biological systems, optimizing synthetic routes, and designing novel therapeutic agents with improved stability and efficacy. This technical guide provides a comprehensive overview of the thermodynamic stability of the this compound ring, detailing both experimental and computational methodologies for its assessment.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔGf°), which incorporates both enthalpy (ΔHf°) and entropy (S°) changes. A more negative Gibbs free energy of formation indicates greater thermodynamic stability. For cyclic molecules like this compound, the concept of ring strain is a critical contributor to its overall stability. Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and non-bonded interactions across the ring (transannular strain).

Computational Assessment of Thermodynamic Stability

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, including the this compound ring system. Density Functional Theory (DFT) and high-level ab initio methods are particularly well-suited for this purpose.

Computational Workflow for Determining Thermodynamic Properties

The following diagram illustrates a typical workflow for the computational determination of the thermodynamic properties of this compound.

Computational Workflow for Thermodynamic Stability Computational Workflow for Thermodynamic Stability of this compound A 1. Molecular Structure Input (Build this compound structure) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm minimum energy structure) B->C D 4. Single Point Energy Calculation (High-level theory, e.g., G3(MP2), CBS-QB3) C->D E 5. Calculation of Thermodynamic Properties (ΔHf°, S°, ΔGf°) D->E F 6. Ring Strain Energy (RSE) Calculation (Using isodesmic or homodesmotic reactions) D->F

Caption: A generalized workflow for the computational determination of thermodynamic properties of this compound.

Detailed Computational Methodologies

Geometry Optimization and Frequency Calculations: The first step involves the optimization of the this compound molecular geometry to find its lowest energy conformation. A commonly used method is the B3LYP functional with the 6-31G(d) basis set. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

High-Level Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometry using more computationally expensive, high-level composite methods such as Gaussian-3 (G3) theory, particularly the G3(MP2) variant, or Complete Basis Set (CBS) methods like CBS-QB3.[1][2] These methods are known to provide thermochemical data with high accuracy.[3][4]

Calculation of Enthalpy of Formation (ΔHf°): The standard enthalpy of formation can be calculated using the atomization method. This involves calculating the total atomization energy (the energy required to break the molecule into its constituent atoms in the gas phase) and then using the known experimental enthalpies of formation of the individual atoms.

Calculation of Gibbs Free Energy of Formation (ΔGf°): The Gibbs free energy of formation is calculated from the enthalpy of formation and the standard entropy (S°), which is obtained from the frequency calculation. The relationship is given by:

ΔGf° = ΔHf° - TΔSf°

where T is the temperature (usually 298.15 K) and ΔSf° is the entropy of formation.

Ring Strain Energy (RSE) Calculation: The ring strain energy of this compound can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. An example of a homodesmotic reaction for calculating the RSE of 1,4-oxazepane (B1358080) (the saturated analog) is shown below. The enthalpy change of this reaction corresponds to the ring strain energy.

  • Homodesmotic Reaction Example for 1,4-Oxazepane: 1,4-Oxazepane + CH3-O-CH3 + CH3-NH-CH3 → CH3-O-(CH2)2-NH-CH3 + 2 * CH3-CH3

Predicted Thermodynamic Data

While specific experimental data for the parent this compound is scarce in the literature, computational studies on related seven-membered heterocyclic systems suggest that the ring strain energy would be comparable to or slightly higher than that of cycloheptane, which is approximately 6-7 kcal/mol.[5] The presence of heteroatoms and unsaturation can influence the ring strain. For instance, studies on cyclic ethers and amines have shown that the inclusion of electron correlation in calculations is important for accurately determining ring strain energies.[5]

Thermodynamic PropertyPredicted Value (Computational Estimate)Method
Enthalpy of Formation (ΔHf°) Data not available in literatureG3(MP2), CBS-QB3
Gibbs Free Energy of Formation (ΔGf°) Data not available in literatureG3(MP2), CBS-QB3
Ring Strain Energy (RSE) Estimated to be ~6-10 kcal/molDFT (Isodesmic Reactions)

Experimental Determination of Thermodynamic Stability

Experimental methods provide benchmark data for validating computational predictions and offer a direct measure of the thermodynamic stability of a compound. The primary techniques used are bomb calorimetry and Differential Scanning Calorimetry (DSC).

Experimental Workflow for Determining Enthalpy of Combustion

The following diagram illustrates the workflow for the experimental determination of the enthalpy of combustion of a this compound derivative using bomb calorimetry.

Experimental Workflow for Enthalpy of Combustion Experimental Workflow for Enthalpy of Combustion of this compound A 1. Sample Preparation (Pelletize a known mass of this compound derivative) B 2. Bomb Assembly (Place sample in bomb, add ignition wire) A->B C 3. Pressurization (Fill bomb with excess high-purity oxygen) B->C D 4. Calorimeter Setup (Submerge bomb in a known volume of water) C->D E 5. Combustion (Ignite sample and record temperature change) D->E F 6. Data Analysis (Calculate heat of combustion) E->F G 7. Calculation of ΔHf° (Using Hess's Law) F->G

References

In-Depth Technical Guide to the Toxicology of 1,4-Oxazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-oxazepine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, ranging from central nervous system agents to potential anticancer therapeutics. As the development of novel this compound derivatives continues, a thorough understanding of their toxicological profile is paramount for ensuring their safe and effective application. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of toxicity.

Acute and Repeated-Dose Toxicology of Dibenz[b,f]-1,4-oxazepine (CR)

A significant portion of the available toxicological data for the this compound class centers on dibenz[b,f]-1,4-oxazepine, also known as CR gas, a potent lachrymatory agent. Studies have consistently demonstrated its low acute lethal toxicity across various routes of administration and in several mammalian species.

Quantitative Acute Toxicity Data

The following table summarizes the available median lethal dose (LD50) and lethal concentration (LC50) values for dibenz[b,f]-1,4-oxazepine.

SpeciesRoute of AdministrationLD50/LC50Reference
RatOral> 2000 mg/kg[1]
MouseIntravenous65 mg/kg[2]
RatIntravenous70 mg/kg[2]
RabbitIntravenous55 mg/kg[2]
Guinea PigIntravenous60 mg/kg[2]
RatIntraperitoneal700 mg/kg[2]
MousePercutaneous> 2000 mg/kg[2]
RatInhalation (15-min)20,160 mg/m³ (estimated LC50)[3]

Table 1: Acute Toxicity of Dibenz[b,f]-1,4-oxazepine (CR)

Repeated-Dose Inhalation Toxicity

Repeated exposure to dibenz[b,f]-1,4-oxazepine has been investigated in rodents. A study involving mice and hamsters exposed to technical grade CR for 5 days a week over 18 weeks showed that high doses affected survival, but the compound produced little specific organ-directed toxicity[4]. Another study in mice exposed daily for 15 minutes to a concentration equivalent to 0.05 LC50 for 5 or 10 days resulted in a significant decrease in body weight gain. Histopathological examination revealed more severe changes in the lungs, liver, and kidneys after 10 days of exposure compared to 5 days[3].

In Vitro Cytotoxicity of this compound Derivatives

Several novel this compound derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies often involve in vitro cytotoxicity assays to determine the concentration at which the compounds inhibit the growth of cancer cell lines by 50% (IC50).

Compound TypeCell LineIC50 (µM)Reference
Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][2][3]oxazepine derivativeSW620 (colorectal cancer)0.86Not specified
6,7-dihydrobenzo[f]benzo[3][5]imidazo[1,2-d][2][3]oxazepine derivative (Compound 25)PI3Kα0.016[6]
Novel Oxazepine Derivative (B12)Neuro2a (neuroblastoma)Not specified[7]

Table 2: In Vitro Cytotoxicity of Various this compound Derivatives

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological findings. Below are outlines of key methodologies employed in the assessment of this compound compound toxicity.

Acute Oral Toxicity Testing (Up-and-Down Procedure)

This method is utilized to determine the acute oral toxicity of a substance and allows for the estimation of the LD50.

Experimental Workflow for Acute Oral Toxicity Testing

G start Start: Select initial dose level dose1 Administer single oral dose to one animal start->dose1 observe1 Observe for 48 hours for signs of toxicity or mortality dose1->observe1 decision1 Animal survives? observe1->decision1 increase_dose Increase dose for next animal decision1->increase_dose Yes decrease_dose Decrease dose for next animal decision1->decrease_dose No stop Stop: LD50 estimation based on outcomes decision1->stop Endpoint criteria met increase_dose->dose1 decrease_dose->dose1 G start Start: Dose range-finding study groups Randomly assign animals to control and treatment groups (multiple dose levels) start->groups exposure Expose animals to test substance aerosol/vapor for 6 hours/day, 5-7 days/week for 28 days groups->exposure monitoring Daily clinical observations, weekly body weight and food consumption measurements exposure->monitoring termination Terminal sacrifice, gross necropsy, organ weight measurement exposure->termination interim Interim sacrifices and sample collection (optional) monitoring->interim interim->exposure analysis Histopathology, hematology, and clinical chemistry analyses termination->analysis end End: Determine NOAEL/LOAEL analysis->end G start Start: Seed cells in a 96-well plate treatment Treat cells with various concentrations of the this compound compound start->treatment incubation Incubate for a specified period (e.g., 24, 48, or 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition incubation2 Incubate to allow formazan (B1609692) crystal formation mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation2->solubilization measurement Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->measurement analysis Calculate cell viability and determine IC50 value measurement->analysis end End analysis->end G CR Dibenz[b,f]-1,4-oxazepine (CR) TRPA1 TRPA1 Channel CR->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Neuron Sensory Neuron Depolarization Ca_influx->Neuron Sensation Pain and Irritation Sensation Neuron->Sensation G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Response Cell Survival, Proliferation, Growth Downstream->Response Oxazepine This compound Inhibitor Oxazepine->PI3K Inhibition

References

Methodological & Application

Enantioselective Synthesis of Chiral 1,4-Oxazepines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral 1,4-oxazepines, a critical scaffold in medicinal chemistry. The presented methodology is based on the recent advancements in organocatalysis, specifically the use of chiral Brønsted acids for the desymmetrization of prochiral 3-substituted oxetanes. This approach offers a metal-free and efficient route to enantioenriched 1,4-benzoxazepines under mild reaction conditions.

Introduction

Chiral 1,4-oxazepine cores are prevalent in a variety of biologically active molecules and pharmaceutical candidates. The development of stereoselective methods to access these seven-membered heterocycles is of significant interest in drug discovery and development. Traditional synthetic routes often suffer from limitations such as the need for harsh reaction conditions, the use of expensive transition metal catalysts, and multi-step procedures.

A recent breakthrough in this field is the use of a confined chiral phosphoric acid to catalyze the enantioselective desymmetrization of 3-substituted oxetanes. This organocatalytic method provides a direct and highly enantioselective pathway to chiral 1,4-benzoxazepines, a key subset of 1,4-oxazepines.[1][2][3] The reaction proceeds with high atom economy and tolerates a broad range of functional groups, making it a versatile tool for the synthesis of diverse compound libraries.

Quantitative Data Summary

The following table summarizes the quantitative data for the enantioselective synthesis of various chiral 1,4-benzoxazepines using a chiral phosphoric acid (CPA) catalyst. The data highlights the efficiency and high degree of stereocontrol achieved with this methodology.[1][2]

EntrySubstrate (Amine)Catalyst (mol%)SolventTime (h)Yield (%)ee (%)
1N-(2-hydroxyphenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene (B28343)488592
2N-(4-methylphenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene487088
3N-(4-methoxyphenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene486988
4N-(4-chlorophenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene489694
5N-(4-bromophenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene489292
6N-(4-fluorophenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene489890
7N-(3-chlorophenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene489292
8N-(2-chlorophenyl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene489890
9N-(naphthalen-1-yl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene488592
10N-(thiophen-2-yl)-N-(3-(oxetan-3-yloxy)propyl)aniline(R)-CPA-8 (5)Toluene487890

Experimental Workflow

The overall experimental workflow for the enantioselective synthesis of chiral 1,4-benzoxazepines is depicted below. The process involves the preparation of the starting amine, the catalytic enantioselective cyclization, and subsequent purification.

G Experimental Workflow cluster_prep Starting Material Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Commercially available reagents prep_amine Synthesis of N-substituted 2-aminophenol (B121084) derivative start->prep_amine mix Mix amine substrate, chiral phosphoric acid catalyst, and solvent prep_amine->mix react Stir at specified temperature and time mix->react quench Reaction quenching react->quench extract Solvent extraction quench->extract purify Column chromatography extract->purify characterize Characterization (NMR, HRMS) purify->characterize ee_det Enantiomeric excess determination (chiral HPLC) purify->ee_det

Caption: Overall workflow for the synthesis of chiral 1,4-benzoxazepines.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a chiral 1,4-benzoxazepine.

Materials:

  • Substituted N-(2-hydroxyphenyl) oxetane-3-yl-methyl amine (1.0 equiv)

  • Chiral Phosphoric Acid (R)-CPA-8 (5 mol%)

  • Toluene (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Equipment:

  • Oven-dried reaction vial with a magnetic stir bar

  • Magnetic stirrer hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

  • High-performance liquid chromatography (HPLC) with a chiral column

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the N-substituted 2-aminophenol derivative (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (R)-CPA-8 (0.005 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 45 °C) for the required time (e.g., 48 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Plausible Catalytic Cycle

The enantioselectivity of this reaction is governed by the chiral microenvironment created by the chiral phosphoric acid catalyst. The proposed catalytic cycle involves the activation of the oxetane (B1205548) ring by the Brønsted acid, followed by an intramolecular nucleophilic attack of the phenol.

G Proposed Catalytic Cycle cluster_cycle catalyst Chiral Phosphoric Acid (CPA-H) activated_complex Activated Complex [Substrate-CPA-H] catalyst->activated_complex substrate Substrate (Amine-Oxetane) substrate->activated_complex + CPA-H product Chiral this compound activated_complex->product Intramolecular Ring Opening activated_complex->product regenerated_catalyst CPA-H product->regenerated_catalyst - CPA-H product->regenerated_catalyst regenerated_catalyst->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective synthesis.

This methodology provides a robust and efficient platform for the synthesis of chiral 1,4-oxazepines, which are valuable building blocks for the development of new therapeutic agents. The mild reaction conditions and the use of an organocatalyst make this a highly attractive approach for both academic and industrial research.

References

Catalytic Methods for 1,4-Oxazepine Ring Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-oxazepine scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development. This document provides an overview of various catalytic methods for the synthesis of the this compound ring system, with a focus on transition-metal-catalyzed and metal-free approaches. Detailed experimental protocols for key methodologies are provided, along with quantitative data and visual representations of reaction pathways.

I. Transition-Metal-Catalyzed Methods

Transition metals have proven to be powerful catalysts for the construction of complex heterocyclic systems, including the this compound ring. Key examples include copper-, gold-, and palladium-catalyzed methodologies.

A. Copper-Catalyzed Synthesis of Benzo-1,4-oxazepin-5-ones

A notable copper-catalyzed approach involves a tandem transformation of C-N coupling followed by C-H carbonylation to afford benzo-1,4-oxazepine derivatives.[1][2] This method is advantageous due to its use of readily available starting materials and a carbon dioxide atmosphere.[2]

Reaction Scheme:

A plausible mechanism involves the initial coordination of the copper(I) catalyst with the ligand, followed by oxidative addition to the vinyl halide to form a Cu(III) complex. Subsequent reaction with an aniline (B41778) derivative leads to the key intermediate that undergoes cyclization.[1]

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of Benzo-1,4-oxazepin-5-ones [1]

  • To a reaction tube, add phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol %), ligand L1 (2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 10 mol %), and Cs₂CO₃ (2 equiv.).

  • Add DMSO (4 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C under a CO₂ atmosphere for 10 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzo-1,4-oxazepin-5-one.

Table 1: Copper-Catalyzed Synthesis of Benzo-1,4-oxazepin-5-ones - Substrate Scope and Yields [1]

EntryPhenylamineVinyl HalideProductYield (%)
1Aniline(1-chloro-vinyl)-benzene2-Phenyl-2,3-dihydro-1H-benzo[e][3][4]oxazepin-5-one85
24-Methylaniline(1-chloro-vinyl)-benzene7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][3][4]oxazepin-5-one82
34-Chloroaniline(1-chloro-vinyl)-benzene7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][3][4]oxazepin-5-one78
4Aniline1-Chloro-1-(4-chlorophenyl)ethene2-(4-Chlorophenyl)-2,3-dihydro-1H-benzo[e][3][4]oxazepin-5-one88

Workflow for Copper-Catalyzed Benzo-1,4-oxazepine Synthesis

G Copper-Catalyzed Synthesis of Benzo-1,4-oxazepines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Phenylamine, Vinyl Halide, CuI, Ligand, and Cs₂CO₃ in a reaction tube add_solvent Add DMSO start->add_solvent heat Heat at 100 °C under CO₂ atmosphere for 10h add_solvent->heat cool Cool to room temperature heat->cool extract Extract with organic solvent cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Benzo-1,4-oxazepine purify->product

Caption: Workflow for the copper-catalyzed synthesis of benzo-1,4-oxazepines.

B. Gold-Catalyzed Intramolecular Cyclization

Gold catalysts have been effectively used for the intramolecular cyclization of N-propargylic β-enaminones to generate this compound derivatives.[5] This method offers a direct route to functionalized 1,4-oxazepines under mild conditions.[5]

Reaction Scheme:

The gold catalyst activates the alkyne moiety of the N-propargylic β-enaminone, facilitating a nucleophilic attack from the enaminone oxygen, leading to the 7-exo-dig cyclization and formation of the this compound ring.

Experimental Protocol: General Procedure for Gold-Catalyzed Synthesis of 1,4-Oxazepines [5]

  • Dissolve the N-propargylic β-enaminone (1.0 mmol) in a suitable solvent such as DCM or CHCl₃ in a round-bottom flask.

  • Add the gold catalyst (e.g., AuCl₃, 5 mol %) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating (40-61 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired this compound derivative.

Table 2: Gold-Catalyzed Synthesis of 1,4-Oxazepines - Catalyst and Solvent Effects [5]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1AuCl₃DCM401275
2AuClDCM402460
3AuCl₃CHCl₃61685
4ZnCl₂DCM401870
5ZnCl₂CHCl₃61882

Proposed Catalytic Cycle for Gold-Catalyzed this compound Formation

G Gold-Catalyzed this compound Synthesis start N-propargylic β-enaminone activated_complex Gold-π-Alkyne Complex start->activated_complex + Catalyst catalyst Au(I)/Au(III) Catalyst catalyst->activated_complex cyclization 7-exo-dig Cyclization activated_complex->cyclization intermediate Cyclized Intermediate cyclization->intermediate product This compound intermediate->product Protodeauration product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of 1,4-oxazepines.

II. Metal-Free Catalytic Methods

Metal-free catalytic systems offer advantages in terms of cost, toxicity, and ease of product purification. Several metal-free approaches for this compound synthesis have been developed.

A. Base-Promoted Cyclization of Alkynyl Alcohols

A solvent- and metal-free approach utilizes a base, such as sodium hydride (NaH), to promote the regioselective exo-dig cyclization of alkynyl alcohols, yielding 1,4-oxazine and this compound derivatives.[6][7]

Experimental Protocol: General Procedure for Base-Promoted Synthesis of 1,4-Oxazepines [7]

  • Place the alkynyl alcohol (1.0 mmol) in a reaction vial.

  • Add NaH (1.2 equiv) to the vial under an inert atmosphere.

  • Heat the mixture at 70 °C for 40 minutes.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the pure this compound.

Table 3: Optimization of Base-Promoted Cyclization [7]

EntryBaseSolventTemperature (°C)Time (min)Yield (%)
1NaHTHF706065
2NaHDioxane706072
3NaHNone704094
4K₂CO₃None7012045
5Cs₂CO₃None7012058
B. Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization

An elegant metal-free method for the synthesis of chiral 1,4-benzoxazepines involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived chiral phosphoric acid.[8] This approach provides access to enantioenriched products in good to high yields and high enantioselectivity.[8]

Experimental Protocol: General Procedure for Enantioselective Synthesis of 1,4-Benzoxazepines [8]

  • To a solution of the 3-substituted oxetane (B1205548) (0.05 mmol) in p-xylene (B151628) (0.5 mL), add the (R)-CPA-8 catalyst (10 mol %).

  • Stir the reaction mixture at 45 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel to yield the chiral 1,4-benzoxazepine.

Table 4: Substrate Scope for Enantioselective Synthesis of 1,4-Benzoxazepines [8]

EntryBenzyl SubstituentYield (%)ee (%)
1H6286
24-Me7088
34-OMe6988
44-F8590
54-Cl9694
64-Br9292

Logical Flow for Chiral Brønsted Acid-Catalyzed Desymmetrization

G Enantioselective Synthesis of 1,4-Benzoxazepines start 3-Substituted Oxetane activated_oxetane CPA-Activated Oxetane start->activated_oxetane reagent Amine nucleophilic_attack Intramolecular Nucleophilic Attack reagent->nucleophilic_attack catalyst Chiral Phosphoric Acid (CPA) catalyst->activated_oxetane activated_oxetane->nucleophilic_attack product Chiral 1,4-Benzoxazepine nucleophilic_attack->product

References

Application Notes & Protocols: Solid-Phase Synthesis of 1,4-Oxazepine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the solid-phase synthesis of diverse 1,4-oxazepine libraries. The methodologies outlined herein are designed for efficient library generation, purification, and characterization, catering to the needs of drug discovery and development programs.

Introduction

The this compound scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. Its unique three-dimensional structure makes it an attractive framework for the development of novel therapeutics. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of large and diverse libraries of such compounds, facilitating structure-activity relationship (SAR) studies and hit-to-lead optimization. This guide details a robust method for the solid-phase synthesis of this compound libraries, utilizing a traceless synthesis strategy on 2-chlorotrityl chloride resin.

Experimental Protocols

The following protocols describe a three-step sequence for the solid-phase synthesis of a this compound library, commencing with the immobilization of an N-protected amino alcohol onto the solid support, followed by N-alkylation and subsequent on-resin cyclization and cleavage.

Materials and Equipment:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.5 mmol/g loading)

  • N-Fmoc protected amino alcohols

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Various aldehydes or ketones for diversification

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessels

  • Shaker or vortexer

  • HPLC system for analysis and purification

  • Mass spectrometer for characterization

Protocol 1: Immobilization of N-Fmoc-Amino Alcohols on 2-Chlorotrityl Chloride Resin

This protocol details the loading of the initial building block, an N-Fmoc protected amino alcohol, onto the 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Loading Solution Preparation: In a separate flask, dissolve 1.5 equivalents of the desired N-Fmoc-amino alcohol in anhydrous DCM.

  • Resin Activation and Coupling: To the swollen resin, add the N-Fmoc-amino alcohol solution followed by 3.0 equivalents of DIPEA. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by Fmoc quantification.

Protocol 2: On-Resin N-Alkylation and Cyclization

This section describes the diversification step via reductive amination followed by intramolecular cyclization to form the this compound ring.

  • Fmoc Deprotection: Treat the resin-bound amino alcohol with 20% piperidine (B6355638) in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Reductive Amination (N-Alkylation):

    • Swell the deprotected resin in a solution of 1% acetic acid in THF.

    • Add 5 equivalents of the desired aldehyde or ketone and agitate for 1 hour.

    • Add 5 equivalents of sodium triacetoxyborohydride and continue to agitate at room temperature for 12 hours.

    • Wash the resin with THF (3 x 10 mL), a 1:1 mixture of THF/water (3 x 10 mL), THF (3 x 10 mL), and DCM (3 x 10 mL).

  • Intramolecular Cyclization:

    • Suspend the N-alkylated resin in a suitable solvent such as THF or dioxane.

    • The cyclization to form the this compound ring can be promoted by heating under reflux or by using a suitable base to facilitate intramolecular nucleophilic attack. Note: The optimal conditions for cyclization may need to be determined empirically for different substrates.

Protocol 3: Cleavage and Product Isolation

This protocol outlines the cleavage of the final this compound product from the solid support.

  • Resin Preparation: Wash the resin from the previous step with DCM (5 x 10 mL) and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 v/v/v for sensitive substrates).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound derivative by preparative HPLC to obtain the final product.

  • Characterization: Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for a synthesized this compound library.

Table 1: Representative Library of Synthesized 1,4-Oxazepines

Compound IDR¹ Substituent (from amino alcohol)R² Substituent (from aldehyde/ketone)Molecular Weight ( g/mol )
OXA-001 -CH₂Ph-Ph267.34
OXA-002 -CH₂Ph-4-Cl-Ph301.78
OXA-003 -CH(CH₃)₂-Ph219.29
OXA-004 -CH(CH₃)₂-4-Cl-Ph253.74
OXA-005 -H-Ph177.22
OXA-006 -H-4-Cl-Ph211.66

Table 2: Yield and Purity of Synthesized this compound Library

Compound IDOverall Yield (%)Purity (%) (by HPLC at 254 nm)
OXA-001 65>95
OXA-002 58>95
OXA-003 72>95
OXA-004 63>95
OXA-005 75>95
OXA-006 68>95
Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_final Final Steps Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load Load N-Fmoc-Amino Alcohol Swell->Load DIPEA Deprotect Fmoc Deprotection Load->Deprotect Alkylate N-Alkylation (Reductive Amination) Deprotect->Alkylate Cyclize Intramolecular Cyclization Alkylate->Cyclize Cleave Cleavage from Resin Cyclize->Cleave TFA/TIS/DCM Purify HPLC Purification Cleave->Purify Characterize LC-MS/NMR Analysis Purify->Characterize Final_Product Final_Product Characterize->Final_Product Pure this compound wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Dest_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Dest_Complex inhibition Beta_Catenin β-Catenin Dest_Complex->Beta_Catenin phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Beta_Catenin_Nuc β-Catenin Beta_Catenin->Beta_Catenin_Nuc translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binding Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activation Oxazepine This compound (TNIK Inhibitor) Oxazepine->TCF_LEF inhibition

Application Notes and Protocols for the Purification of 1,4-Oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of 1,4-oxazepine derivatives, a class of heterocyclic compounds with significant potential in pharmaceutical development due to their diverse biological activities.[1] The methodologies outlined below are compiled from various synthetic procedures and are intended to serve as a guide for obtaining high-purity this compound derivatives for further research and development.

Introduction

This compound derivatives are a core structural motif in a number of biologically active compounds, exhibiting psychoneurotic, antihistaminic, and analgesic properties.[1] The synthesis of these seven-membered heterocycles can be achieved through various methods, including direct cyclization of open-chain precursors or the reduction of intermediates.[1] Regardless of the synthetic route, effective purification is a critical step to isolate the desired product from starting materials, reagents, and byproducts. The choice of purification method largely depends on the physicochemical properties of the specific this compound derivative, such as its polarity, solubility, and crystallinity.

Purification Strategies

The most common techniques for the purification of this compound derivatives are flash column chromatography, recrystallization, and liquid-liquid extraction. Often, a combination of these methods is employed to achieve the desired level of purity.

Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of this compound derivatives, offering a good balance between speed and resolution.[2][3] Silica (B1680970) gel is the most common stationary phase for this class of compounds. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal solvent system is usually determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.

Recrystallization

Recrystallization is an effective method for purifying solid this compound derivatives that are crystalline.[4][5][6] The principle of this technique is based on the differential solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental work-up procedure used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[4][7] This technique is particularly useful for removing acidic or basic impurities. By washing the organic layer containing the product with acidic and basic aqueous solutions, ionizable impurities can be selectively removed into the aqueous phase.

Data Presentation

The following table summarizes quantitative data from various purification protocols for different this compound derivatives.

Compound IDPurification MethodSolvent System / Recrystallization SolventYield (%)Reference
3a Flash column chromatography on silica gelNot specified81[2]
2h Flash column chromatographyHexane/EtOAc (5/1)96[3]
2b Flash column chromatographyHexane/EtOAc (5/1)69-70[3]
2c Flash column chromatographyHexane/EtOAc (5/1)69-70[3]
(II) RecrystallizationAbsolute ethanol44[4]
(VI) RecrystallizationAbsolute ethanol54[4]
(IX) RecrystallizationAbsolute ethanol77[4]
(III) RecrystallizationAbsolute ethanol74[4]
3g RecrystallizationDMF-methanol55[6]
Amic acid RecrystallizationDissolving in bicarbonate solution and precipitating with hydrochloric acidNot specified[5]
Bis-Schiff base 3(a-c) RecrystallizationEthanol73-88[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general procedure for the purification of this compound derivatives using flash column chromatography on silica gel.

Materials:

  • Crude this compound derivative

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate[3]

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture). In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with a pre-determined solvent system (e.g., a gradient of ethyl acetate in hexane). The choice of the solvent system is based on prior TLC analysis.

  • Fraction Collection: Collect fractions as they elute from the column.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[3]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for the purification of solid this compound derivatives by recrystallization.

Materials:

  • Crude solid this compound derivative

  • Recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out. For better crystal formation, the flask can be placed in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol outlines a general procedure for the work-up and initial purification of a reaction mixture containing a this compound derivative using liquid-liquid extraction.

Materials:

  • Reaction mixture containing the this compound derivative

  • Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane)[7]

  • Saturated aqueous sodium bicarbonate solution[7]

  • 1 M Hydrochloric acid solution[7]

  • Saturated aqueous sodium chloride solution (brine)[7]

  • Anhydrous sodium sulfate or magnesium sulfate[7]

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quenching: Quench the reaction by adding a suitable aqueous solution (e.g., saturated aqueous NH4Cl).[3]

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate). Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with the organic solvent to maximize the recovery of the product.[3]

  • Acid Wash (to remove basic impurities): Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1 M HCl).[7]

  • Base Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[7]

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the water.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[7]

  • Solvent Removal: Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure to obtain the crude or partially purified product, which can then be further purified by chromatography or recrystallization.[7]

Diagrams

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product Reaction Synthesis of Crude This compound Derivative Workup Aqueous Work-up & Liquid-Liquid Extraction Reaction->Workup Crude Mixture Chromatography Flash Column Chromatography Workup->Chromatography Partially Purified Product Recrystallization Recrystallization Workup->Recrystallization Crude Solid PureProduct Pure this compound Derivative Chromatography->PureProduct Recrystallization->PureProduct

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsCrystalline Is it crystalline? IsSolid->IsCrystalline Yes Chromatography Flash Column Chromatography IsSolid->Chromatography No (Oil) Recrystallize Recrystallization IsCrystalline->Recrystallize Yes IsCrystalline->Chromatography No CheckPurity Check Purity (TLC, NMR) Recrystallize->CheckPurity Chromatography->CheckPurity CheckPurity->Chromatography Needs Further Purification Pure Pure Product CheckPurity->Pure Purity OK

Caption: Decision-making workflow for selecting a purification protocol for this compound derivatives.

References

Application Notes: The Versatility of 1,4-Oxazepines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-oxazepine scaffold is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this compound have been investigated and developed for numerous therapeutic applications, ranging from central nervous system disorders to oncology and infectious diseases.

Key Therapeutic Applications:

  • Oncology: The this compound nucleus is a core component of several potent anticancer agents. A notable example is Bozepinib (B1667473) , a purine-based derivative that exhibits significant antiproliferative activity against various cancer cell lines, including breast, colon, and bladder cancer.[1][2] It has been shown to induce apoptosis and modulate the purinergic signaling pathway in cancer cells.[1][3] Other novel coumarin-derived oxazepines have also demonstrated cytotoxicity against human colon cancer cells.[4]

  • Central Nervous System (CNS) Disorders: The dibenzo[b,f][5][6]oxazepine scaffold is famously represented by Loxapine , an established antipsychotic medication used in the treatment of schizophrenia.[7] This class of compounds acts on dopamine (B1211576) and serotonin (B10506) receptors, highlighting the utility of the this compound ring in designing CNS-active agents.

  • Cardiovascular Disease: The 1,4-benzoxazepine (B8686809) derivative TAK-475 (Lapaquistat) was developed as a potent squalene (B77637) synthase inhibitor for lowering plasma cholesterol levels.[8][9] By inhibiting an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway, TAK-475 was designed to offer a different mechanism of action compared to statins.[10]

  • Antimicrobial and Anti-inflammatory Activity: Various this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[11] The scaffold's structural diversity allows for the development of agents targeting microbial pathways. Furthermore, some derivatives have shown potential as anti-inflammatory agents.

The continued exploration of the this compound scaffold in drug discovery programs underscores its importance and potential for yielding novel therapeutic agents with diverse mechanisms of action.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives across different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

Compound Structure/Class Cancer Cell Line Assay Activity (IC₅₀) Reference(s)
Bozepinib (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine T24 (Bladder) Proliferation 6.7 ± 0.7 µM [1][12]
RT4 (Bladder) Proliferation 8.7 ± 0.9 µM [1][12]
MDA-MB-231 (Breast) Proliferation 0.166 µM [3]
Compound 5b Coumarin-derived oxazepine CaCo-2 (Colon) MTT 39.6 µM [4]

| Compound 5c | Coumarin-derived oxazepine | CaCo-2 (Colon) | MTT | 24.53 µM |[13] |

Table 2: Enzyme Inhibition by this compound Derivatives

Compound Structure/Class Target Enzyme Assay Activity Reference(s)

| TAK-475 | Benzoxazepine derivative (Lapaquistat) | Squalene Synthase | Cholesterol Biosynthesis | ED₅₀ = 2.9 mg/kg (in rats) | |

Visualizations: Workflows and Pathways

The following diagrams illustrate common workflows in the development and evaluation of this compound derivatives.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_product Final Product Start1 2-Aminophenol Derivatives Reaction Cyclocondensation / Cyclization (e.g., Heating in Dioxane or Microwave Irradiation) Start1->Reaction Start2 Alkynones or Halobenzaldehydes Start2->Reaction Workup Solvent Removal & Crude Product Isolation Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Spectroscopic Analysis (NMR, MS, IR) Purify->Analyze Product Pure this compound Derivative Analyze->Product G cluster_prep Assay Preparation cluster_treatment Treatment & Incubation cluster_reagent Viability Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate C Add Compound Dilutions to Cells A->C B Prepare Serial Dilutions of this compound Compound B->C D Incubate for 24-72 hours (37°C, 5% CO2) C->D E Add MTT Reagent to each well D->E F Incubate for 4 hours E->F G Add Solubilization Solution (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 Value H->I

References

Application Notes and Protocols: Leveraging the 1,4-Oxazepine Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-oxazepine ring system is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional conformation and the presence of both nitrogen and oxygen heteroatoms provide a versatile framework for designing novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including effects on the central nervous system (CNS), as well as anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides detailed application notes and protocols for researchers interested in utilizing the this compound scaffold for drug design and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate open-chain precursors.

General Synthetic Protocol: Tandem C-N Coupling/C-H Carbonylation

A facile method for synthesizing benzo-1,4-oxazepine derivatives involves a tandem transformation of C-N coupling and C-H carbonylation.[6]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add phenylamine (0.5 mmol, 1.0 equiv.), allyl halide (0.6 mmol, 1.2 equiv.), CuI (0.05 mmol, 10 mol %), and 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (0.05 mmol, 10 mol %) as a ligand.

  • Solvent Addition: Add 2.0 mL of DMSO to the tube.

  • Atmosphere: Evacuate and backfill the tube with carbon dioxide (CO2) three times, maintaining a CO2 atmosphere with a balloon.

  • Reaction: Stir the reaction mixture at 80 °C for 12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis Workflow Diagram

G start Start Materials: Phenylamine, Allyl Halide, CuI, Ligand, DMSO reaction Reaction at 80°C under CO2 atmosphere for 12 hours start->reaction workup Quench with Water reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification product Benzo-1,4-oxazepine Derivative purification->product

Caption: General workflow for the synthesis of benzo-1,4-oxazepine derivatives.

Biological Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed to develop agents targeting a variety of biological systems.

Central Nervous System (CNS) Agents

1,4-Benzoxazepine (B8686809) derivatives have been investigated as selective 5-HT1A receptor agonists for potential neuroprotective effects.[1][7]

Structure-Activity Relationship Insights:

  • The presence of a chloro group at the 7-position of the benzoxazepine ring generally enhances affinity for the 5-HT1A receptor.[1]

  • A methoxy (B1213986) group at the same position can lead to a slight decrease in affinity compared to an unsubstituted analog.[1]

  • Replacing the oxygen atom in the oxazepine ring with sulfur significantly reduces binding affinity.[1]

CompoundSubstituent (R)5-HT1A Binding Affinity (Ki, nM)
2a H1.5
2b 7-Cl0.8
2c 7-OCH32.1
2d S instead of O15.2
Data sourced from a comparative analysis of 1,4-oxazepane (B1358080) derivatives.[1]

Triazolo-fused benzo[f][1][8]oxazepine derivatives have been synthesized and evaluated for their anticonvulsant properties.[9]

Quantitative Data from Maximal Electroshock (MES) Test:

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
8f 6.965.59.5
Carbamazepine 8.841.34.7
Phenytoin 9.565.56.9
ED50: Median effective dose; TD50: Median toxic dose.[9]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) as a suspension in 0.5% methylcellulose.

  • Stimulation: 30 minutes after administration, a 50 mA current is applied for 0.2 seconds via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor spasm is recorded as a positive result.

  • Data Analysis: The ED50 is calculated from the dose-response data.

Anticancer Agents

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents, with activity demonstrated against various cancer cell lines.[3][10][11][12][13]

Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][8]oxazepines have shown potent antiproliferative activity against colorectal cancer cells.[12]

Antiproliferative Activity (IC50, µM):

Cell LineCompound A
SW620 (colorectal)0.86
HCT116 (colorectal)0.96
CT26 (colorectal)1.71
A549 (lung)>10
MCF-7 (breast)>10
HepG2 (liver)>10
Compound A is a 1,2,4-triazoline-fused dibenzo[b,f][1][8]oxazepine with a methyl group on the benzene (B151609) ring of the 1,2,4-triazoline moiety.[12]

Proposed Mechanism of Action: PI3K-AKT Signaling Pathway Inhibition

These compounds have been shown to exert their antitumor activity by blocking the PI3K-AKT signaling pathway, which is crucial for cell proliferation and survival.[12]

Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (Cell Proliferation, Survival) AKT->Downstream Oxazepine This compound Derivative Oxazepine->PI3K Inhibition

Caption: Inhibition of the PI3K-AKT signaling pathway by this compound derivatives.

A novel class of oxazepine-based compounds (OBCs) has been shown to induce cell death in primary human CLL cells by restoring the expression of the pro-apoptotic protein p66Shc via the JNK/STAT4 pathway.[11]

Signaling Pathway Diagram

G OBC Oxazepine-Based Compound (OBC) JNK JNK OBC->JNK Activation STAT4 STAT4 JNK->STAT4 Activation p66Shc p66Shc Expression STAT4->p66Shc Apoptosis Apoptosis in CLL Cells p66Shc->Apoptosis

Caption: Proposed mechanism of OBC-induced apoptosis in CLL cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents with a wide range of pharmacological activities. The synthetic versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound derivatives in their own drug discovery programs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective therapies.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Oxazepine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 1,4-oxazepine intermediates, a crucial scaffold in medicinal chemistry. The following sections outline four robust synthetic methodologies, complete with experimental procedures, quantitative data, and workflow diagrams to facilitate reproducible and scalable synthesis.

Synthesis of Benzo[b][1][2]oxazepines via Reaction of 2-Aminophenols with Alkynones

This method provides an efficient, metal-free approach to substituted benzo[b][1][2]oxazepines. The reaction proceeds via a proposed alkynylketimine intermediate followed by a 7-endo-dig cyclization.

Quantitative Data Summary
Entry2-AminophenolAlkynoneProductYield (%)
14-Methyl-2-aminophenol4-Phenylbut-3-yn-2-one7-Methyl-2-methyl-4-phenylbenzo[b][1][2]oxazepine77-79
22-Aminophenol4-Phenylbut-3-yn-2-one2-Methyl-4-phenylbenzo[b][1][2]oxazepine77
34-Chloro-2-aminophenol4-Phenylbut-3-yn-2-one7-Chloro-2-methyl-4-phenylbenzo[b][1][2]oxazepine85
44-Methyl-2-aminophenol1,3-Diphenylprop-2-yn-1-one7-Methyl-2,4-diphenylbenzo[b][1][2]oxazepine91
Experimental Protocol

General Procedure for the Synthesis of Benzo[b][1][2]oxazepines (3aa): [2]

A mixture of 4-methyl-2-aminophenol (1a, 36.9 mg, 0.3 mmol) and 4-phenylbut-3-yn-2-one (2a, 52.6 mg, 0.36 mmol, 1.2 equiv) in 1,4-dioxane (B91453) (3.0 mL) was stirred at 100 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting residue was purified by preparative thin-layer chromatography on silica (B1680970) gel (eluent: Hexane/EtOAc = 10/1) to afford 7-methyl-2-methyl-4-phenylbenzo[b][1][2]oxazepine (3aa) as a brown gummy oil (59.0 mg, 0.237 mmol, 79% yield). On a 3 mmol scale, the reaction yielded 592 mg (2.37 mmol, 79%) of the desired product.[2]

Characterization Data for 7-Methyl-2-methyl-4-phenylbenzo[b][1][2]oxazepine (3aa): [2]

  • IR (neat): 3057, 2921, 1762, 1637, 1578, 1491, 1206, 813, 757, 689 cm⁻¹

  • ¹H NMR (270 MHz, CDCl₃): δ 2.31 (s, 3H), 2.34 (s, 3H), 6.10 (s, 1H), 6.90–6.99 (m, 2H), 7.11 (d, J = 1.6 Hz, 1H), 7.39–7.44 (m, 3H), 7.77–7.83 (m, 2H)

  • ¹³C NMR (67.8 MHz, CDCl₃): δ 20.6, 28.3, 107.9, 120.3, 126.0, 128.1, 128.4, 128.6, 130.2, 133.2, 135.3, 141.3, 149.2, 162.5, 167.2

  • HRMS (ESI/TOF) m/z: [M+H]⁺ Calcd for C₁₇H₁₆NO: 250.1232; Found: 250.1230

Synthetic Pathway

synthetic_pathway_1 aminophenol 2-Aminophenol intermediate Alkynylketimine Intermediate aminophenol->intermediate + alkynone Alkynone alkynone->intermediate product Benzo[b][1,4]oxazepine intermediate->product 7-endo-dig cyclization (1,4-Dioxane, 100°C) workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix Phenylamine, Allyl Halide, CuI, Ligand, Cs2CO3 in DMSO stir Stir at 100°C under CO2 atmosphere for 12h reactants->stir cool Cool to RT stir->cool dilute Dilute with Water cool->dilute extract Extract with EtOAc dilute->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Benzo-1,4-oxazepin-5-one purify->product workflow_3 cluster_substrate_prep Substrate Synthesis cluster_rcm Ring-Closing Metathesis cluster_purification_rcm Purification substrate_rxn N-allylation of 2-allyloxyaniline dissolve Dissolve diene in CH2Cl2 (Ar) substrate_rxn->dissolve add_catalyst Add Grubbs II catalyst dissolve->add_catalyst react Stir at 40°C add_catalyst->react concentrate_rcm Concentrate react->concentrate_rcm purify_rcm Flash Column Chromatography concentrate_rcm->purify_rcm product_rcm Pure Dihydro-1,4-oxazepine purify_rcm->product_rcm logical_relationship_4 start Amino-aldehyde Precursor imine Cyclic Iminium Ion (in situ) start->imine Acidic conditions product_ra Tetrahydro-1,4-oxazepine imine->product_ra Reduction (e.g., NaBH3CN)

References

Functionalization of the 1,4-Oxazepine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the 1,4-oxazepine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The following sections summarize key synthetic methodologies, present quantitative data for synthesized derivatives, and provide step-by-step experimental procedures.

Introduction

The this compound ring system is a privileged seven-membered heterocyclic motif found in molecules exhibiting a wide range of pharmacological activities, including antidepressant, antihistaminic, anti-inflammatory, and anticancer properties. The functionalization of this core structure is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. This document outlines several modern and efficient methods for the synthesis and derivatization of the this compound scaffold.

Synthetic Methodologies and Protocols

Several key strategies for the synthesis and functionalization of the this compound core are presented below, complete with detailed experimental protocols and quantitative data.

Tandem C-N Coupling/C-H Carbonylation for the Synthesis of Benzo-1,4-oxazepine Derivatives

This method provides an efficient route to benzo-1,4-oxazepine derivatives through a copper-catalyzed tandem transformation.[1][2][3][4][5]

Experimental Protocol:

A mixture of the respective phenylamine (1.0 mmol), allyl halide (1.2 mmol), CuI (5 mol%), ligand L1 (2-(2-dimethylamino-vinyl)-1H-inden-1-ol) (10 mol%), and Cs2CO3 (2.0 mmol) in DMSO (5 mL) is stirred in a carbon dioxide atmosphere at 100 °C for 12 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired benzo-1,4-oxazepine derivative.[3]

Table 1: Synthesis of Benzo-1,4-oxazepine Derivatives via Tandem C-N Coupling/C-H Carbonylation [3]

EntryPhenylamineAllyl HalideProductYield (%)
1Aniline (B41778)3-bromo-1-phenyl-prop-1-ene2-Phenyl-2,3-dihydro-1H-benzo[e][1][6]oxazepin-5-one81
24-Chloroaniline3-bromo-1-phenyl-prop-1-ene7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1][6]oxazepin-5-one75
3Aniline3-bromo-1-(4-chloro-phenyl)-prop-1-ene2-(4-Chloro-phenyl)-2,3-dihydro-1H-benzo[e][1][6]oxazepin-5-one78
4Aniline3-bromo-prop-1-ene2-Methyl-2,3-dihydro-1H-benzo[e][1][6]oxazepin-5-one65

Logical Relationship of Tandem Reaction:

tandem_reaction Phenylamine Phenylamine Reactants Reactants Phenylamine->Reactants Allyl_Halide Allyl Halide Allyl_Halide->Reactants CN_Coupling C-N Coupling Reactants->CN_Coupling CuI, Ligand, Cs2CO3, CO2 Intermediate Intermediate Amine CN_Coupling->Intermediate CH_Carbonylation C-H Carbonylation Intermediate->CH_Carbonylation Product Benzo-1,4-oxazepine CH_Carbonylation->Product

Caption: Tandem C-N coupling and C-H carbonylation workflow.

Synthesis of Substituted Benzo[b][1][6]oxazepines from 2-Aminophenols and Alkynones

This novel synthetic method provides access to benzo[b][1][6]oxazepines through the reaction of 2-aminophenols with alkynones.[1][7][8][9]

Experimental Protocol:

A mixture of the 2-aminophenol (B121084) (0.5 mmol), the corresponding alkynone (0.6 mmol), and 1,4-dioxane (B91453) (1.0 mL) is stirred at 100 °C in a sealed tube. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired benzo[b][1][6]oxazepine derivative.[9]

Table 2: Synthesis of Benzo[b][1][6]oxazepine Derivatives from 2-Aminophenols and Alkynones [9]

Entry2-AminophenolAlkynoneProductYield (%)
12-Aminophenol4-Phenylbut-3-yn-2-one4-Methyl-2-phenylbenzo[b][1][6]oxazepine91
22-Amino-4-methylphenol4-Phenylbut-3-yn-2-one2,7-Dimethyl-4-phenylbenzo[b][1][6]oxazepine85
32-Aminophenol1,3-Diphenylprop-2-yn-1-one2,4-Diphenylbenzo[b][1][6]oxazepine88
42-Amino-4-chlorophenol4-Phenylbut-3-yn-2-one7-Chloro-4-methyl-2-phenylbenzo[b][1][6]oxazepine76

Reaction Pathway Diagram:

aminophenol_alkynone_reaction Aminophenol 2-Aminophenol Reaction Reaction Aminophenol->Reaction Alkynone Alkynone Alkynone->Reaction Intermediate Alkynylketimine Intermediate Reaction->Intermediate 1,4-Dioxane, 100 °C Cyclization 7-endo-dig Cyclization Intermediate->Cyclization Product Benzo[b][1,4]oxazepine Cyclization->Product

Caption: Synthesis of benzo[b][1][6]oxazepines.

Enantioselective Synthesis of 1,4-Benzoxazepines via Desymmetrization of 3-Substituted Oxetanes

This method utilizes a chiral Brønsted acid to catalyze the enantioselective desymmetrization of 3-substituted oxetanes, yielding chiral 1,4-benzoxazepines.[10][11][12][13][14]

Experimental Protocol:

To a solution of the 3-substituted oxetane (B1205548) (0.1 mmol) in toluene (B28343) (1.0 mL) in a sealed vial is added the chiral phosphoric acid catalyst (5 mol%). The corresponding aniline derivative (0.12 mmol) is then added, and the reaction mixture is stirred at 40 °C. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched 1,4-benzoxazepine.[13]

Table 3: Enantioselective Synthesis of 1,4-Benzoxazepines [13]

Entry3-Substituted OxetaneAniline DerivativeProductYield (%)ee (%)
13-Phenyl-oxetane2-Aminophenol(R)-4-Phenyl-2,3,4,5-tetrahydrobenzo[f][1][6]oxazepine9592
23-(4-Chlorophenyl)-oxetane2-Aminophenol(R)-4-(4-Chlorophenyl)-2,3,4,5-tetrahydrobenzo[f][1][6]oxazepine9194
33-(4-Methoxyphenyl)-oxetane2-Aminophenol(R)-4-(4-Methoxyphenyl)-2,3,4,5-tetrahydrobenzo[f][1][6]oxazepine8890
43-Methyl-oxetane2-Aminophenol(R)-4-Methyl-2,3,4,5-tetrahydrobenzo[f][1][6]oxazepine7585

Experimental Workflow:

enantioselective_synthesis Start Start Mixing Mix Oxetane, Aniline, and Chiral Catalyst in Toluene Start->Mixing Reaction Stir at 40 °C Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Evaporate Solvent and Purify by Chromatography Monitoring->Workup Reaction Complete Product Enantioenriched 1,4-Benzoxazepine Workup->Product

Caption: Enantioselective synthesis workflow.

Ugi Four-Component Reaction for the Synthesis of Dibenz[b,f][1][6]oxazepin-11(10H)-ones

This one-pot synthesis utilizes a magnesium perchlorate-catalyzed Ugi four-component reaction (U-4CR) followed by a microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr) to produce dibenz[b,f][1][6]oxazepine-11(10H)-carboxamides.[6][15][16][17][18]

Experimental Protocol:

A mixture of the 2-aminophenol (1.0 mmol), an aldehyde (1.0 mmol), a carboxylic acid (1.0 mmol), and an isocyanide (1.0 mmol) in methanol (B129727) (5 mL) is treated with Mg(ClO4)2 (25 mol%). The mixture is stirred at 30-40 °C for 22-95 hours. After the Ugi reaction is complete (monitored by TLC), aqueous K2CO3 is added, and the mixture is subjected to microwave irradiation at 120 °C for 10 minutes. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the final dibenz[b,f][1][6]oxazepine derivative.[6]

Table 4: Synthesis of Dibenz[b,f][1][6]oxazepine-11(10H)-carboxamides via Ugi-4CR [6]

Entry2-AminophenolAldehydeCarboxylic AcidIsocyanideProductYield (%)
12-Aminophenol2-Chloro-5-nitrobenzaldehyde2-Bromobenzoic acidCyclohexyl isocyanideN-Cyclohexyl-8-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1][6]oxazepine-10-carboxamide85
22-Amino-4-methylphenol2-Chloro-5-nitrobenzaldehyde2-Bromobenzoic acidCyclohexyl isocyanideN-Cyclohexyl-2-methyl-8-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1][6]oxazepine-10-carboxamide81
32-Amino-4-chlorophenol2-Chloro-5-nitrobenzaldehyde2-Bromobenzoic acidCyclohexyl isocyanide2-Chloro-N-cyclohexyl-8-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1][6]oxazepine-10-carboxamide77

Ugi Reaction and Cyclization Pathway:

ugi_reaction Components 2-Aminophenol Aldehyde Carboxylic Acid Isocyanide Ugi Ugi-4CR Components->Ugi Mg(ClO4)2, MeOH Ugi_Product Linear Ugi Adduct Ugi->Ugi_Product Cyclization Intramolecular SNAr (Microwave) Ugi_Product->Cyclization K2CO3 (aq) Product Dibenz[b,f][1,4]oxazepine Cyclization->Product

Caption: Ugi four-component reaction and cyclization.

Biological Activity

While many studies report the synthesis of novel this compound derivatives, detailed quantitative biological data such as IC50 values are often disclosed in subsequent pharmacological publications. Researchers are encouraged to use the synthesized compounds as a basis for further biological evaluation. Some derivatives of 1,3-oxazepine have been reported to exhibit antibacterial activity.[19][20][21]

Conclusion

The functionalization of the this compound core is a fertile area of research in medicinal chemistry. The methodologies presented here provide robust and versatile routes to a diverse range of derivatives. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the this compound scaffold.

References

The Versatility of the 1,4-Oxazepine Scaffold in the Synthesis of Novel Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepine core is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique conformational flexibility and ability to present substituents in a distinct three-dimensional space make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of various fused heterocyclic systems incorporating the this compound ring, highlighting its utility in constructing complex molecular architectures with potential biological activity. Aryl-fused 1,4-oxazepines and their derivatives are integral components of numerous compounds with diverse biological activities, serving as psychoneurotic, antihistaminic, and analgesic agents.[1][2] They have also shown promise in alleviating memory dysfunction associated with conditions like Alzheimer's disease.[1][2]

I. Synthesis of Benzo-fused 1,4-Oxazepines via Tandem C-N Coupling/C-H Carbonylation

A robust and efficient method for the synthesis of benzo-1,4-oxazepine derivatives involves a tandem transformation featuring a C-N coupling followed by a C-H carbonylation.[3] This approach allows for the construction of the fused ring system from readily available anilines and allyl halides under a carbon monoxide atmosphere, catalyzed by a copper complex.

Experimental Protocol: General Procedure for the Synthesis of 7-substituted-2-aryl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-ones

A mixture of the appropriately substituted aniline (B41778) (1.0 mmol), allyl halide (1.2 mmol), CuI (0.1 mmol), and a suitable ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol) in a solvent such as DMF is charged into a pressure reactor. The reactor is flushed with carbon monoxide and then pressurized to the desired pressure. The reaction mixture is heated at a specified temperature for several hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired benzo-1,4-oxazepine derivative.[3]

Quantitative Data Summary
EntryAniline DerivativeAllyl HalideProductYield (%)M.p. (°C)
14-Chloroaniline3-bromo-1-phenylprop-1-ene7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one78Oil
24-Chloroaniline3-bromo-1-(p-tolyl)prop-1-ene7-Chloro-2-p-tolyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one82Oil
34-Methylaniline3-bromo-1-phenylprop-1-ene7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one85Oil
44-Methylaniline3-bromo-1-(p-tolyl)prop-1-ene7-Methyl-2-p-tolyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one88Oil

Note: For detailed characterization data, including 1H NMR, 13C NMR, and MS, please refer to the original publication.[3]

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Reaction cluster_end Product & Purification Aniline Substituted Aniline ReactionVessel Pressure Reactor (DMF, Heat) Aniline->ReactionVessel AllylHalide Allyl Halide AllylHalide->ReactionVessel Catalyst CuI / Ligand Catalyst->ReactionVessel CO Carbon Monoxide CO->ReactionVessel Purification Column Chromatography ReactionVessel->Purification Product Benzo-1,4-oxazepine Derivative Purification->Product

Caption: Tandem C-N Coupling/C-H Carbonylation Workflow.

II. Synthesis of Tetracyclic Oxazepine-Fused Pyrroles via [3+2] Annulation

A metal-free, one-pot [3+2] annulation strategy provides a direct route to novel tetracyclic oxazepine-fused pyrroles. This protocol involves a proline-catalyzed reaction between dibenzo[b,f][1][4]oxazepines and aqueous succinaldehyde (B1195056), followed by an IBX-mediated oxidation, achieving high yields.

Experimental Protocol: General Procedure for the Synthesis of Tetracyclic Oxazepine-Fused Pyrroles

To a solution of the dibenzo[b,f][1][4]oxazepine (1.0 mmol) and L-proline (20 mol%) in a suitable solvent (e.g., DMSO), aqueous succinaldehyde (1.2 mmol) is added. The reaction mixture is stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC). Subsequently, 2-iodoxybenzoic acid (IBX) (1.5 mmol) is added, and the mixture is stirred for an additional period. The reaction is then quenched with a saturated solution of sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield the tetracyclic oxazepine-fused pyrrole.

Quantitative Data Summary
EntryDibenzo[b,f][1][4]oxazepine DerivativeProductYield (%)
1Dibenzo[b,f][1][4]oxazepinePyrrolo[1,2-a]dibenzo[b,f][1][4]oxazepine90
22-Chloro-dibenzo[b,f][1][4]oxazepine2-Chloro-pyrrolo[1,2-a]dibenzo[b,f][1][4]oxazepine85
38-Methyl-dibenzo[b,f][1][4]oxazepine8-Methyl-pyrrolo[1,2-a]dibenzo[b,f][1][4]oxazepine88

Note: Detailed analytical data can be found in the cited literature.

Reaction Pathway

G Start Dibenzo[b,f][1,4]oxazepine + Succinaldehyde Intermediate Mannich Adduct/ Cyclized Intermediate Start->Intermediate [3+2] Annulation Catalyst L-Proline Catalyst->Intermediate Product Tetracyclic Oxazepine- Fused Pyrrole Intermediate->Product Oxidation Oxidation IBX Oxidation->Product

Caption: [3+2] Annulation for Tetracyclic Pyrrole Synthesis.

III. Synthesis of Oxazepine-Quinazolinone Bis-Heterocyclic Scaffolds

An efficient and environmentally friendly one-pot, three-component reaction has been developed for the synthesis of biologically relevant oxazepine-quinazolinone bis-heterocyclic scaffolds.[5] This catalyst-free approach utilizes 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide (B116534) as bifunctional reagents in reaction with various isocyanides.[5]

Experimental Protocol: General Procedure for the Synthesis of Oxazepine-Quinazolinone Derivatives

A solution of 2-(2-formylphenoxy)acetic acid (1.0 mmol), 2-aminobenzamide (1.0 mmol), and an isocyanide (1.0 mmol) in ethanol (B145695) is refluxed for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure oxazepine-quinazolinone bis-heterocyclic scaffold.[5]

Quantitative Data Summary
EntryIsocyanideProductYield (%)
1tert-Butyl isocyanideN-(tert-Butyl)-5-oxo-5,7-dihydro-13H-benzo[6][7][1][4]oxazepino[4,3-a]quinazoline-13-carboxamide94
2Cyclohexyl isocyanideN-Cyclohexyl-5-oxo-5,7-dihydro-13H-benzo[6][7][1][4]oxazepino[4,3-a]quinazoline-13-carboxamide92
3Benzyl isocyanideN-Benzyl-5-oxo-5,7-dihydro-13H-benzo[6][7][1][4]oxazepino[4,3-a]quinazoline-13-carboxamide89

Note: For comprehensive characterization, refer to the original publication.[5]

Logical Relationship of the Three-Component Reaction

G cluster_reactants Bifunctional Reactants cluster_process One-Pot Reaction Acid 2-(2-Formylphenoxy)acetic Acid Reaction Reflux in Ethanol (Catalyst-Free) Acid->Reaction Amide 2-Aminobenzamide Amide->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product Oxazepine-Quinazolinone Bis-Heterocycle Reaction->Product Forms Fused System

Caption: Three-Component Synthesis of Bis-Heterocycles.

IV. Synthesis of Thieno- and Pyrido-fused 1,4-Oxazepines

The versatility of the this compound scaffold extends to its fusion with other biologically important heterocycles such as thiophene (B33073) and pyridine (B92270).

A. Thieno[3,2-f][1][4]oxazepine Derivatives

The synthesis of thieno-oxazepine hybrids can be achieved through a multi-step sequence starting from a substituted thiophene derivative. A key step involves the cyclization of an intermediate derived from the reaction of a 2-hydroxythiophene derivative with various anilines.[8]

Experimental Protocol: General Procedure for Thieno-Oxazepine Synthesis

A mixture of the appropriate thieno-chloroacetate derivative and a substituted aniline in a high-boiling solvent such as diphenyl ether is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or column chromatography.[8]

B. Pyrido[3,2-f][1][4]oxazepine Derivatives

The synthesis of pyrido-fused oxazepines often involves the construction of the oxazepine ring onto a pre-existing pyridine scaffold. Various synthetic strategies have been reported, and a general review of these methods can be found in the literature.[9][10] A common approach involves the reaction of a 3-amino-2-halopyridine with a suitable oxygen-containing three-carbon unit, followed by intramolecular cyclization.

Reaction Scheme for a Generic Pyrido-fused Oxazepine Synthesis

G Start Substituted Aminopyridine Intermediate Acyclic Intermediate Start->Intermediate Reagent Oxygen-containing Three-Carbon Synthon Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Pyrido-fused This compound Cyclization->Product

Caption: General Synthetic Route to Pyrido-fused Oxazepines.

These application notes and protocols demonstrate the synthetic utility of the this compound moiety in constructing a diverse array of fused heterocyclic systems. The methodologies presented offer efficient and versatile routes to novel molecular scaffolds with significant potential for applications in drug discovery and development. Researchers are encouraged to consult the cited literature for detailed experimental conditions and characterization of specific compounds.

References

Application Notes and Protocols for the Characterization of 1,4-Oxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1,4-oxazepines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds have shown potential as anticancer, antifungal, and central nervous system (CNS) active agents.[2][3][4] Accurate characterization is crucial for structure elucidation, purity assessment, and understanding their mechanism of action.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized 1,4-oxazepine derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Substituted Benzo[b][2][5]oxazepines

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Reference
2,4-Diphenylbenzo[b][2][5]oxazepine8.01-7.97 (m, 2H), 7.93-7.87 (m, 2H), 7.45 (dt, J = 7.0, 2.6 Hz, 6H), 7.34 (d, J = 8.0 Hz, 1H), 7.02 (dd, J = 8.0, 1.1 Hz, 1H), 6.90 (d, J = 1.0 Hz, 1H), 6.60 (s, 1H)163.2, 162.7, 150.5, 139.8, 139.6, 138.7, 133.5, 130.3, 130.2, 128.7, 128.4, 128.6, 127.4, 126.5, 126.1, 121.2, 106.2[6]
8-Methyl-2,4-diphenylbenzo[b][2][5]oxazepine8.02-7.97 (m, 2H), 7.93-7.87 (m, 2H), 7.45 (dt, J = 7.0, 2.6 Hz, 6H), 7.34 (d, J = 8.0 Hz, 1H), 7.02 (dd, J = 8.0, 1.1 Hz, 1H), 6.90 (d, J = 1.0 Hz, 1H), 6.60 (s, 1H), 2.32 (s, 3H)163.2, 162.7, 150.5, 139.8, 139.6, 138.7, 133.5, 130.3, 130.2, 128.7, 128.4, 128.6, 127.4, 126.5, 126.1, 121.2, 106.2, 20.9[6]
7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e][2][5]oxazepin-5-one7.66 (m, 1H), 7.46 (br, 1H), 7.09–7.50 (m, 6H), 5.10 (dd, J = 8.2, 5.6 Hz, 1H), 4.11 (dd, J = 12.4, 8.2 Hz, 1H), 3.96 (dd, J = 12.4, 5.6 Hz, 1H)168.2, 147.4, 139.6, 133.2, 131.8, 130.2, 128.9, 126.7, 123.8, 115.2, 109.6, 77.5, 60.3[7]
2-Methyl-2,3-dihydro-1H-benzo[e][2][5]oxazepin-5-one7.62 (m, 1H), 7.42 (br, 1H), 7.05–7.21 (m, 3H), 4.58 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.35 (d, J = 7.1 Hz, 3H)168.2, 147.3, 132.8, 130.4, 118.7, 116.6, 109.7, 77.1, 53.1, 18.2[7]

Protocol for NMR Spectroscopic Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectrometer Frequency: 400 MHz

      • Solvent: CDCl₃

      • Internal Standard: TMS

      • Temperature: Room Temperature

    • ¹³C NMR:

      • Spectrometer Frequency: 100 MHz

      • Solvent: CDCl₃

      • Internal Standard: CDCl₃ (δ = 77.00 ppm)

      • Temperature: Room Temperature

  • Data Acquisition and Processing:

    • Acquire ¹H and ¹³C NMR spectra with appropriate pulse sequences and acquisition times.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Derivatives

CompoundMolecular FormulaIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
2,4-Diphenylbenzo[b][2][5]oxazepineC₂₁H₁₅NOESI298.1232298.1231[6]
8-Methyl-2,4-diphenylbenzo[b][2][5]oxazepineC₂₂H₁₇NOESI312.1388312.1386[6]
4-(4-Bromophenyl)-2-phenylbenzo[b][2][5]oxazepineC₂₁H₁₄BrNOESI376.0337376.0331[6]
7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e][2][5]oxazepin-5-oneC₁₅H₁₁Cl₂NO₂EIMS307307[7]

Protocol for LC-MS/MS Analysis

This protocol is adapted for the quantification of oxazepine derivatives in biological matrices but can be modified for general characterization.

  • Sample Preparation (for plasma samples):

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).[8]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]

    • Gradient or Isocratic Elution: Depending on the complexity of the sample.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Ion Transitions: Select specific precursor-to-product ion transitions for the target analyte and an internal standard.[8]

Chromatographic Techniques

Chromatography is essential for the purification of synthesized 1,4-oxazepines and for assessing their purity.

Protocol for Column Chromatography Purification

  • Stationary Phase: Silica (B1680970) gel (70-230 mesh) is a common choice.[6]

  • Eluent System: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used. The ratio is optimized using Thin Layer Chromatography (TLC) to achieve good separation.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the chosen eluent.

    • Load the crude product onto the top of the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming connectivity and stereochemistry.

Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture.

    • Slowly evaporate the solvent at room temperature or use other crystallization techniques like vapor diffusion or cooling to grow single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of 1,4-oxazepines and a recently identified signaling pathway for an anticancer oxazepine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Synthesis (e.g., Cycloaddition) start->reaction workup Reaction Work-up reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (for single crystals) purification->xray bio_activity Biological Activity Screening purification->bio_activity

Caption: General experimental workflow for this compound synthesis and characterization.

signaling_pathway OBC Oxazepine-Based Compound (OBC) JNK JNK OBC->JNK activates STAT4 STAT4 JNK->STAT4 activates p66Shc p66Shc Expression STAT4->p66Shc promotes Apoptosis Apoptosis in CLL Cells p66Shc->Apoptosis induces

Caption: Signaling pathway of an oxazepine-based anticancer agent in Chronic Lymphocytic Leukemia (CLL) cells.[2]

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 1,4-Oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the bioactivity of 1,4-oxazepine derivatives in vitro. The methodologies are intended for researchers, scientists, and professionals in the field of drug development.

Application Note 1: Evaluation of Anticancer Activity

Introduction: Certain this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following protocols describe methods to quantify this antiproliferative activity and elucidate the underlying cellular mechanisms, such as the induction of apoptosis and cell cycle arrest.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against several human cancer cell lines.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
1-Oxa-4-azaspironenoneA549Lung Cancer0.26 (for compound 6d)[1]
1-Oxa-4-azaspironenoneMDA-MB-231Breast Cancer0.10 (for compound 8d)[1]
1-Oxa-4-azaspironenoneHeLaCervical Cancer0.18 (for compound 6b)[1]
Oxazepine-coumarinCaCo-2Colon Cancer39.6 (for compound 5b)[2]
1,4-Oxazepane-6-sulfonamideCaCo-2Colon CancerVaries by derivative[3]
1,4-Oxazepane-6-sulfonamideWRL68Normal LiverVaries by derivative[3]

Experimental Protocols:

1. MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

  • Principle: The yellow tetrazolium salt [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., CaCo-2, A549, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Treat the cells with various concentrations (e.g., 1 to 75 µM) for 24-72 hours.[2][5] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values using dose-response curve fitting software.[3]

Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound derivatives incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

2. Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases (G0/G1, S, and G2/M).[3]

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.[3]

    • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[3]

    • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.[3]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest at that point.[3]

3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can detect these apoptotic cells. Propidium iodide is used as a marker for non-viable cells as it can only enter cells with compromised membranes.

  • Protocol:

    • Cell Treatment: Treat cells with the this compound derivatives at their IC₅₀ concentrations for 24-48 hours.[3]

    • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[3]

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[3]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[3]

    • Data Interpretation:

      • Annexin V-negative and PI-negative: Viable cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.[3]

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.[3]

      • Annexin V-negative and PI-positive: Necrotic cells.[3]

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_cell Cancer Cell Oxazepine This compound Derivative Target Intracellular Target (e.g., PI3K, Akt) Oxazepine->Target Inhibition Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Downregulation leads to Apoptosis Apoptosis Caspase_Cascade->Apoptosis Antimicrobial_Workflow start Start prepare_inoculum Prepare microbial inoculum start->prepare_inoculum inoculate_plate Inoculate agar (B569324) plate prepare_inoculum->inoculate_plate apply_compound Apply this compound (disc or well diffusion) inoculate_plate->apply_compound incubate Incubate at 37°C for 24-48h apply_compound->incubate measure_zone Measure zone of inhibition incubate->measure_zone end End measure_zone->end Drug_Discovery_Screening Library This compound Library HCS High-Content Screening (e.g., Cytotoxicity) Library->HCS Target_Assay Target-Based Assays (Enzyme/Receptor) Library->Target_Assay Hit_ID Hit Identification HCS->Hit_ID Target_Assay->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Troubleshooting & Optimization

"troubleshooting low yields in 1,4-oxazepine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in 1,4-oxazepine synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Cyclization Step

Q: My intramolecular cyclization to form the this compound ring is failing or giving very low yields. What are the potential causes and solutions?

A: Low yields in the cyclization step are a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Reaction Conditions: The choice of base, solvent, and temperature is critical for successful intramolecular cyclization.[1] Harsh reaction conditions can lead to the decomposition of the starting material or intermediates.[1]

    • Base and Solvent Optimization: For base-promoted cyclizations, ensure the base is strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. The solvent should be anhydrous and aprotic, such as dioxane or benzene.[1]

    • Temperature Adjustment: Gently heating the reaction may increase the rate of cyclization. However, excessive heat can promote decomposition.[2] Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

    • High-Dilution Conditions: Intermolecular reactions leading to polymerization can be a significant competing reaction. To favor the desired intramolecular cyclization, it is crucial to maintain high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.[2]

  • Inert Atmosphere: Reactions involving sensitive reagents or intermediates should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • Catalyst Choice: For catalyzed reactions, such as copper-catalyzed cyclizations, the choice of ligand and copper salt is crucial. Screening different catalysts and ligands may be necessary to find the optimal combination for your specific substrate.[3]

Issue 2: Incomplete Schiff Base or Enaminone Formation

Q: I'm having trouble with the initial formation of the Schiff base or enaminone precursor. What are some common reasons for this failure?

A: The formation of the acyclic precursor is a critical first step, and its failure can prevent the subsequent cyclization. Common issues include:

  • Purity of Starting Materials: Ensure that all starting materials are pure and dry. Impurities can interfere with the reaction.[1]

  • Removal of Water: The condensation reaction to form a Schiff base produces water. This is a reversible equilibrium, and the removal of water will drive the reaction towards the product.[1] Consider using a Dean-Stark apparatus or adding a drying agent like anhydrous magnesium sulfate.[1]

  • Acid Catalysis: The formation of a Schiff base is often catalyzed by a small amount of acid, such as glacial acetic acid.[1]

  • Stoichiometry: Ensure the correct stoichiometry of reactants is being used.

Issue 3: Formation of Multiple Products and Purification Challenges

Q: My reaction is producing multiple products, making purification difficult and lowering the isolated yield. What are the likely side reactions and how can I minimize them and improve purification?

A: The formation of multiple products is often due to side reactions or the use of non-optimal reaction conditions.

  • Common Side Reactions:

    • Polymerization: As mentioned, intermolecular reactions can lead to polymers instead of the desired seven-membered ring. Use high-dilution conditions to minimize this.[2]

    • Di-sulfonylation: In syntheses involving sulfonylation of a primary amine, di-sulfonylation can occur. To avoid this, control the stoichiometry of the sulfonylating agent and add it slowly.[2]

    • Reaction with Other Nucleophilic Groups: If your starting materials contain other nucleophilic groups, they may compete in the reaction. Consider using protecting groups for sensitive functionalities.[2]

  • Purification Strategies:

    • Chromatography: Standard silica (B1680970) gel chromatography is a common purification method. The choice of the eluent system is critical. A gradient elution, gradually increasing polarity, is often effective. For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent tailing on the silica gel.[2]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound ring system?

A1: Several synthetic strategies are commonly employed:

  • Intramolecular Cyclization: This widely used approach involves the cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms.[2]

  • Tandem Reactions: These reactions form multiple bonds in a single operation, offering an efficient route to this compound derivatives. An example is the tandem C-N coupling/C-H carbonylation.[2][3]

  • Reaction of 2-Aminophenols with Alkynones: This method provides access to benzo[b][1][4]oxazepines. Mechanistic studies suggest the reaction proceeds through an alkynylketimine intermediate followed by a 7-endo-dig cyclization.[4]

  • Base-Promoted Cyclization of Alkynyl Alcohols: This approach offers a metal-free and solvent-free synthesis of 1,4-oxazine and this compound derivatives.[5]

Q2: How do I choose the right analytical techniques to monitor my reaction and identify byproducts?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. To identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of the components in your reaction mixture. For structural elucidation of the final product and any isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.[6][7]

Q3: Are there any specific safety precautions I should take during this compound synthesis?

A3: Standard laboratory safety practices should always be followed. Many of the reagents used in these syntheses can be toxic, corrosive, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be sure to consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Optimization of Reaction Conditions for Tandem C-N Coupling/C-H Carbonylation Synthesis of Benzo-1,4-oxazepin-5-one [3]

EntryCopper Salt (10 mol%)Ligand (10 mol%)Base (2 eq.)Temperature (°C)Yield (%)
1CuIL1Cs₂CO₃10081
2CuBrL1Cs₂CO₃10075
3CuClL1Cs₂CO₃10072
4Cu(OAc)₂L1Cs₂CO₃10056
5CuIL1K₂CO₃10065
6CuIL1Na₂CO₃10058
7CuIL1t-BuOK10045
8CuIL1Cs₂CO₃9072
9CuIL1Cs₂CO₃11080

Reaction conditions: phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), Cu salt (10 mol %), ligand (10 mol %), base (2 eq.), DMSO (4 mL) reacted in CO₂ for 12 h.[3]

Experimental Protocols

Protocol 1: General Procedure for Tandem C-N Coupling/C-H Carbonylation for the Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-one[3]
  • To a reaction vessel, add phenylamine (0.5 mmol, 46.5 mg), (1-chloro-vinyl)-benzene (0.6 mmol, 83.4 mg), CuI (10 mol %, 9.5 mg), ligand L1 (10 mol %, 20.1 mg), and Cs₂CO₃ (2 equiv., 325.8 mg).

  • Add DMSO (4 mL) to the mixture.

  • Stir the reaction mixture under a CO₂ atmosphere at 100 °C for 10 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction with saturated salt water (10 mL).

  • Extract the aqueous solution with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers and dry over sodium sulfate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualizations

Troubleshooting_Low_Yields start Low Yield of this compound check_precursor Is the acyclic precursor forming? start->check_precursor check_cyclization Is the cyclization step failing? check_precursor->check_cyclization Yes precursor_issues Troubleshoot Precursor Formation check_precursor->precursor_issues No cyclization_issues Troubleshoot Cyclization Step check_cyclization->cyclization_issues Yes purification Purification Successful? check_cyclization->purification No precursor_no No precursor_yes Yes check_purity Check Starting Material Purity precursor_issues->check_purity remove_water Remove Water (Dean-Stark/Drying Agent) check_purity->remove_water add_catalyst Add Acid Catalyst (e.g., Acetic Acid) remove_water->add_catalyst add_catalyst->check_precursor cyclization_no No cyclization_yes Yes optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) cyclization_issues->optimize_conditions high_dilution Use High-Dilution Conditions optimize_conditions->high_dilution inert_atmosphere Use Inert Atmosphere high_dilution->inert_atmosphere catalyst_screen Screen Catalysts/Ligands inert_atmosphere->catalyst_screen catalyst_screen->check_cyclization purification_strategies Optimize Purification (Chromatography, Recrystallization) purification->purification_strategies No end_product High Yield of Pure Product purification->end_product Yes purification_yes Yes purification_no No purification_strategies->purification

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Reaction_Optimization_Logic start Low Yield purity Purity of Starting Materials start->purity stoichiometry Reactant Stoichiometry start->stoichiometry conditions Reaction Conditions start->conditions improved_yield Improved Yield purity->improved_yield stoichiometry->improved_yield solvent Solvent conditions->solvent base Base conditions->base temperature Temperature conditions->temperature catalyst Catalyst/Ligand conditions->catalyst solvent->improved_yield base->improved_yield temperature->improved_yield catalyst->improved_yield

References

Technical Support Center: Optimization of Reaction Conditions for 1,4-Oxazepine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-oxazepines. The following sections detail common experimental issues, their potential causes, and recommended solutions, along with key experimental protocols and quantitative data to facilitate the optimization of reaction conditions.

I. FAQs - Optimization of 1,4-Oxazepine Cyclization

Q1: What are the most common strategies for synthesizing the this compound ring?

A1: Common synthetic routes to the this compound core include the intramolecular cyclization of linear precursors that contain both nitrogen and oxygen heteroatoms. Widely used methods involve the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones and the base-promoted exo mode cyclization of alkynyl alcohols.[1][2] Other approaches, such as tandem C-N coupling/C-H carbonylation and reactions involving N-propargylamines as building blocks, have also been employed.[3]

Q2: My this compound cyclization reaction is resulting in a low yield. What are the first troubleshooting steps I should take?

A2: When encountering low yields, a systematic approach is recommended. Initially, you should:

  • Verify the purity of your starting materials: Impurities can significantly hinder the reaction, leading to the formation of byproducts.[4]

  • Check the quality of your reagents and solvents: Ensure that you are using high-quality, dry solvents, as moisture can deactivate catalysts and reagents.[4]

  • Ensure an inert atmosphere: Many catalytic cyclization reactions are sensitive to oxygen. It is crucial to set up your reaction under an inert atmosphere, such as nitrogen or argon, to prevent catalyst deactivation.[4]

  • Re-evaluate the reaction conditions: Double-check that the temperature, pressure, and stirring rate are optimal for your specific protocol. Even small deviations can have a significant impact on the yield.[4]

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are some common side reactions?

A3: The formation of byproducts is a frequent cause of low yields in this compound synthesis. Depending on the specific synthetic route, common side reactions may include incomplete cyclization, where the reaction stalls at an intermediate stage, or the formation of undesired isomers. In some cases, over-oxidation or decomposition of the starting material or product can also occur.[4]

II. Troubleshooting Guide for this compound Cyclization

A. Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive catalyst* Ensure the catalyst is fresh and has been stored correctly. * Consider screening different catalysts to find the most effective one for your substrate.
Incorrect solvent* The choice of solvent is critical. Aprotic solvents like dioxane or methanol (B129727) are often used.[4] * Ensure the solvent is anhydrous.
Suboptimal temperature* The reaction may require heating. Optimize the temperature by incrementally increasing it and monitoring the reaction progress by TLC.
Ineffective base* For base-promoted cyclizations, the choice and amount of base are crucial. Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and their stoichiometry.[1][5]
Formation of Multiple Products Competing reaction pathways* Adjust the reaction conditions (temperature, solvent, catalyst) to favor the desired cyclization pathway. * Consider using a more selective catalyst.
Isomerization of the product* Some this compound derivatives can be prone to isomerization. Analyze the product mixture carefully to identify all isomers.
Difficulty in Product Purification Product is highly polar* Use a more polar eluent system for column chromatography. * Consider reverse-phase chromatography if the compound is soluble in appropriate solvents.
Product is unstable on silica (B1680970) gel* Use a different stationary phase for chromatography, such as alumina. * Minimize the time the product is in contact with the silica gel.
B. Troubleshooting Flowchart

This flowchart provides a logical workflow for troubleshooting common issues during this compound cyclization.

G Troubleshooting Flowchart for this compound Cyclization start Low or No Yield check_purity Verify Starting Material and Reagent Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity Confirmed success Improved Yield check_purity->success Impurity Found & Rectified optimize_catalyst Optimize Catalyst/ Reagent Loading check_conditions->optimize_catalyst Conditions Correct check_conditions->success Conditions Corrected optimize_base Optimize Base and Solvent System optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improved side_reactions Analyze for Side Reactions/ Byproducts (TLC, LC-MS) optimize_base->side_reactions No Improvement optimize_base->success Yield Improved purification_issue Investigate Purification Procedure side_reactions->purification_issue Byproducts Identified side_reactions->success Side Reactions Minimized purification_issue->success Purification Optimized

Caption: A decision-making flowchart for troubleshooting low yields in this compound synthesis.

III. Quantitative Data Summary

A. Table 1: Optimization of Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

This table summarizes the results of a catalyst screening for the intramolecular cyclization of an N-propargylic β-enaminone to a this compound derivative.

EntryCatalyst (10 mol%)Co-catalyst (15 mol%)SolventTime (h)Yield (%)
1AuCl3-Methanol1275
2--Methanol12No Reaction
3AuIAgSbF6Methanol12No Reaction
4AuBr3AgSbF6Methanol1266
5KAuCl4AgSbF6Methanol1266
6JohnphosAuClAgSbF6Methanol1281
7RuPhosAuClAgSbF6Methanol1278
8XPhosAuClAgSbF6Methanol1272
9PPh3AuClAgSbF6Methanol1285
10IPrAuClAgSbF6Methanol1274
11AuCl AgSbF6 Methanol 12 92

Reaction conditions: N-propargylic β-enaminone (1 equiv), catalyst, co-catalyst in methanol at 28 °C under a nitrogen atmosphere.

B. Table 2: Optimization of Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols

This table presents the optimization of reaction conditions for the base-promoted cyclization of an alkynyl alcohol to a this compound derivative.[1]

EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)Toluene801265
2NaH (1.2)THF651258
3NaH (1.2)Dioxane1001272
4K2CO3 (2.0)DMF1001245
5Cs2CO3 (2.0)DMF1001268
6NaH (1.2) None 70 0.67 94

Reaction conditions: Alkynyl alcohol (1 equiv) with the specified base, solvent, temperature, and time.[1]

IV. Key Experimental Protocols

A. Protocol 1: Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

This protocol is adapted from a literature procedure for the synthesis of this compound derivatives.[6]

Materials:

  • N-propargylic β-enaminone

  • AuCl (10 mol%)

  • AgSbF6 (15 mol%)

  • Anhydrous methanol

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-propargylic β-enaminone (1.0 equiv).

  • Add AuCl (0.10 equiv) and AgSbF6 (0.15 equiv) to the flask.

  • Place the flask under a nitrogen atmosphere.

  • Add anhydrous methanol via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at 28 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

B. Protocol 2: Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols

This solvent-free protocol is based on an optimized procedure for the synthesis of this compound derivatives.[1]

Materials:

  • Alkynyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add the alkynyl alcohol (1.0 equiv).

  • Carefully add sodium hydride (1.2 equiv) to the flask in portions at room temperature.

  • Heat the reaction mixture to 70 °C with stirring.

  • Maintain the reaction at 70 °C for 40 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Experimental Workflow Diagram

This diagram illustrates a general experimental workflow for the synthesis and purification of 1,4-oxazepines.

G General Experimental Workflow for this compound Synthesis start Reaction Setup reaction Cyclization Reaction (Heating/Stirring) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete drying Drying and Solvent Removal workup->drying purification Column Chromatography drying->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Pure this compound characterization->end

Caption: A generalized workflow for the synthesis, workup, and purification of 1,4-oxazepines.

References

"identifying and minimizing side products in 1,4-oxazepine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-oxazepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on identifying and minimizing common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

A1: The most frequently encountered side products in this compound synthesis are polymers resulting from intermolecular reactions and di-sulfonated products when primary amines are used as starting materials. Low yields can also be a result of incomplete reactions or decomposition of starting materials or products under harsh conditions.

Q2: How can I minimize the formation of polymeric byproducts?

A2: The key to minimizing polymerization is to favor the intramolecular cyclization over the intermolecular reaction. This is most effectively achieved by conducting the reaction under high-dilution conditions. This involves the slow addition of the linear precursor to a large volume of solvent, which keeps the concentration of the reactant low at any given moment.

Q3: What causes the formation of di-sulfonated side products, and how can I prevent it?

A3: Di-sulfonylation occurs when a primary amine is reacted with a sulfonyl chloride. After the initial formation of the desired mono-sulfonamide, the remaining N-H proton is acidic and can be deprotonated by a base. The resulting sulfonamide anion can then react with a second molecule of the sulfonyl chloride to form the di-sulfonylated byproduct. To prevent this, it is crucial to carefully control the stoichiometry of the reactants, the choice and amount of base, the reaction temperature, and the rate of addition of the sulfonyl chloride.

Q4: My purification of the this compound product is challenging. What are some recommended techniques?

A4: Purification of this compound derivatives can be difficult due to their polarity. Standard silica (B1680970) gel chromatography is a common method, but the choice of the eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can help prevent tailing on the silica gel. If the product is a salt, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guides

Issue 1: Formation of Polymeric Side Products During Ring Closure

Symptoms:

  • Low yield of the desired this compound.

  • Presence of a significant amount of high molecular weight, often insoluble or difficult-to-characterize material.

  • Complex NMR spectra with broad peaks in addition to the product signals.

Troubleshooting Workflow:

G start Low yield of this compound and/or presence of polymer check_concentration Is the reaction run under high dilution? start->check_concentration implement_high_dilution Implement high-dilution protocol (slow addition to large solvent volume) check_concentration->implement_high_dilution No check_temperature Is the reaction temperature optimized? check_concentration->check_temperature Yes end Improved yield of This compound implement_high_dilution->end optimize_temperature Optimize temperature: - Lower temperature may favor cyclization - Higher temperature may be needed for activation check_temperature->optimize_temperature No check_catalyst Is a catalyst being used? check_temperature->check_catalyst Yes optimize_temperature->end optimize_catalyst Screen alternative catalysts (e.g., different Lewis or Brønsted acids) check_catalyst->optimize_catalyst No/Suboptimal check_catalyst->end Yes optimize_catalyst->end

Caption: Troubleshooting workflow for minimizing polymerization.

Data Presentation: Effect of Concentration on Intramolecular Cyclization

While specific quantitative data for all this compound syntheses is highly substrate-dependent, the general trend of favoring intramolecular cyclization over intermolecular polymerization at lower concentrations is a well-established principle in organic chemistry. The following table provides an illustrative example based on typical outcomes in similar ring-closure reactions.

Reactant Concentration (M)Predominant Reaction PathwayTypical Yield of Monomer (%)Typical Yield of Polymer (%)
0.1Intermolecular Polymerization< 10> 90
0.01Mixed Inter- and Intramolecular30-5050-70
0.001Intramolecular Cyclization> 80< 20

Experimental Protocol: High-Dilution Intramolecular Cyclization

This protocol describes a general method for performing an intramolecular cyclization reaction to form a this compound under high-dilution conditions to minimize the formation of polymeric side products.

Materials:

  • Linear precursor for the this compound

  • Anhydrous reaction solvent (e.g., THF, DCM, Toluene)

  • Syringe pump

  • Three-neck round-bottom flask

  • Reflux condenser (if heating is required)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a reflux condenser (if necessary), an inert gas inlet, and a rubber septum.

  • To the flask, add a large volume of the chosen anhydrous solvent. The final concentration of the reactant should ideally be in the range of 0.001 to 0.01 M.

  • Bring the solvent to the desired reaction temperature (e.g., room temperature or reflux).

  • Dissolve the linear precursor in a small amount of the same anhydrous solvent and load it into a syringe.

  • Place the syringe on the syringe pump and insert the needle through the septum of the reaction flask, ensuring the needle tip is below the surface of the solvent.

  • Set the syringe pump to a slow addition rate (e.g., 0.1 to 1 mL/hour). The slow addition is crucial to maintain a low concentration of the reactive precursor in the flask at all times.

  • Once the addition is complete, allow the reaction to stir at the desired temperature for a specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the desired this compound.

Issue 2: Formation of Di-sulfonated Side Products

Symptoms:

  • Presence of a less polar byproduct in TLC or LC-MS analysis in addition to the desired mono-sulfonamide.

  • The mass spectrum of the byproduct corresponds to the addition of two sulfonyl groups to the primary amine.

  • Reduced yield of the desired mono-sulfonated this compound.

Troubleshooting Workflow:

G start Di-sulfonylation observed check_stoichiometry Is the stoichiometry of sulfonyl chloride controlled? start->check_stoichiometry control_stoichiometry Use 1.0-1.1 equivalents of sulfonyl chloride and add slowly check_stoichiometry->control_stoichiometry No check_base Is a strong, non-nucleophilic base being used in excess? check_stoichiometry->check_base Yes end Minimized di-sulfonylation control_stoichiometry->end optimize_base Switch to a weaker base (e.g., pyridine) or use stoichiometric amount of a stronger base check_base->optimize_base Yes check_temperature Is the reaction run at room temperature or elevated? check_base->check_temperature No optimize_base->end lower_temperature Run the reaction at 0 °C or lower during addition check_temperature->lower_temperature Yes check_temperature->end No lower_temperature->end

Caption: Troubleshooting workflow for minimizing di-sulfonylation.

Data Presentation: Qualitative Impact of Base Selection on Di-sulfonylation

Base TypeExamplesStrengthEffect on Di-sulfonylation
Tertiary AminesTriethylamine (TEA), DIPEAStrong, Non-nucleophilicCommonly used, but can promote di-sulfonylation if used in large excess due to its strength.
PyridinesPyridine (B92270), DMAPWeaker, Non-nucleophilicGenerally a better choice to avoid di-sulfonylation due to lower basicity.
Inorganic BasesK₂CO₃, Cs₂CO₃Heterogeneous, ModerateCan be effective in some cases, but solubility can be an issue.

Experimental Protocol: Minimizing Di-sulfonylation in the Sulfonylation of a Primary Amine

This protocol provides a method for the sulfonylation of a primary amine-containing this compound precursor while minimizing the formation of the di-sulfonylated side product.

Materials:

  • Primary amine precursor

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine or Triethylamine)

  • Ice bath

Procedure:

  • Dissolve the primary amine precursor (1.0 equivalent) and the chosen base (1.1-1.5 equivalents of triethylamine or use pyridine as the solvent) in the anhydrous aprotic solvent.

  • Cool the mixture in an ice bath to 0 °C.

  • Dissolve the sulfonyl chloride (1.05 equivalents) in a small amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes. A slow addition rate is crucial to maintain a low concentration of the sulfonylating agent.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, a dilute aqueous solution of HCl (to remove excess amine and base), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure mono-sulfonated this compound.

Reaction Pathway Visualizations

G cluster_0 Desired Intramolecular Cyclization cluster_1 Side Reaction: Intermolecular Polymerization Linear Precursor Linear Precursor This compound This compound Linear Precursor->this compound High Dilution Linear Precursor_2 Linear Precursor Dimer Dimer Linear Precursor_2->Dimer High Concentration Polymer Polymer Dimer->Polymer

Caption: Intramolecular vs. Intermolecular Pathways.

G cluster_0 Desired Mono-sulfonylation cluster_1 Side Reaction: Di-sulfonylation Primary Amine Primary Amine Mono-sulfonamide Mono-sulfonamide Primary Amine->Mono-sulfonamide + R-SO₂Cl Mono-sulfonamide_2 Mono-sulfonamide Sulfonamide Anion Sulfonamide Anion Mono-sulfonamide_2->Sulfonamide Anion + Base Di-sulfonamide Di-sulfonamide Sulfonamide Anion->Di-sulfonamide + R-SO₂Cl

Caption: Competing Mono- and Di-sulfonylation Pathways.

"strategies for improving the stability of 1,4-oxazepine compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 1,4-oxazepine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound compounds.

Issue 1: Rapid Degradation of this compound Compound in Acidic Solution

  • Symptoms:

    • Significant decrease in the peak area of the parent compound in HPLC analysis of samples prepared in acidic buffers (pH < 4).

    • Appearance of new, unidentified peaks in the chromatogram.

  • Possible Causes:

    • Acid-catalyzed hydrolysis of the this compound ring: The ether linkage within the seven-membered ring can be susceptible to cleavage under strong acidic conditions.

    • Hydrolysis of susceptible functional groups: If the this compound scaffold is substituted with functionalities like amides or sulfonamides, these groups can also undergo acid-catalyzed hydrolysis.

  • Solutions:

    • pH Adjustment: If the experimental conditions permit, increase the pH of the solution to a less acidic range (pH 4-7).

    • Buffer Selection: Utilize a buffer system appropriate for the desired pH that is known to be non-reactive with the compound.

    • Temperature Control: Perform experiments at lower temperatures to decrease the rate of hydrolytic degradation.

    • Forced Degradation Study: Conduct a controlled forced degradation study under acidic conditions to purposefully generate and identify the degradation products, which can help in understanding the degradation pathway.

Issue 2: Compound Instability in the Presence of Oxidizing Agents

  • Symptoms:

    • Formation of new peaks in the chromatogram when the compound is exposed to air, light, or oxidizing reagents.

    • A notable example is the oxidation of dibenz[b,f][1][2]oxazepines with peracetic acid, which can lead to the formation of a lactam derivative (10,11-dihydro-10-oxo-dibenz[b,f]-1,4-oxazepine).

  • Possible Causes:

    • Oxidation of the Heterocyclic Ring: The nitrogen and/or adjacent carbons in the this compound ring may be susceptible to oxidation.

  • Solutions:

    • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Antioxidants: If compatible with the experimental setup, consider the addition of antioxidants.

    • Light Protection: Store solutions and solid samples in amber vials or wrapped in aluminum foil to protect them from light, which can catalyze oxidation.

Issue 3: Poor In Vivo Performance Despite Good In Vitro Activity

  • Symptoms:

    • The compound shows high potency in in vitro assays but has a short half-life and rapid clearance in vivo.

  • Possible Causes:

    • Plasma Instability: The compound may be rapidly degraded by enzymes present in plasma, such as esterases and amidases, particularly if it contains susceptible functional groups.

  • Solutions:

    • Plasma Stability Assay: Conduct an in vitro plasma stability assay early in the drug discovery process to determine the compound's half-life in plasma from different species (e.g., human, mouse, rat).

    • Structural Modification: If plasma instability is confirmed, consider medicinal chemistry strategies to improve stability. This may involve replacing labile groups with more stable bioisosteres. For instance, replacing an ester with an amide or an oxadiazole ring can enhance metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound compounds?

A1: Based on the chemistry of related heterocyclic systems, the primary degradation pathways for this compound compounds are expected to be:

  • Hydrolysis: This can occur under acidic or basic conditions. The ether linkage in the this compound ring is a potential site for acid-catalyzed cleavage. Additionally, any hydrolytically labile functional groups attached to the ring, such as amides or sulfonamides, will also be susceptible.

  • Oxidation: The nitrogen atom and adjacent carbons can be sites of oxidation, potentially leading to the formation of N-oxides or lactams. Exposure to atmospheric oxygen, light, and oxidizing agents can promote these pathways.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of a complex mixture of degradation products.

Q2: How can I strategically modify a this compound compound to improve its stability?

A2: Improving the stability of a this compound compound often involves a combination of the following medicinal chemistry strategies:

  • Introduction of Steric Hindrance: Adding bulky substituents near a metabolically labile site can sterically shield it from enzymatic attack.

  • Modulation of Electronic Properties: The introduction of electron-withdrawing groups can sometimes stabilize adjacent functional groups against hydrolysis or oxidation. Conversely, electron-donating groups may also influence stability, and the effect is often context-dependent.

  • Bioisosteric Replacement: Replace metabolically unstable moieties with more robust bioisosteres. For example, an ester group, which is prone to hydrolysis by esterases, could be replaced with a 1,2,4-oxadiazole (B8745197) or a 1,3,4-oxadiazole (B1194373) ring to improve metabolic stability.

  • Blocking Metabolic Hotspots: If a specific site of metabolism is identified (e.g., through metabolite identification studies), that position can be blocked, for instance, by introducing a fluorine atom.

Q3: What are the key parameters to monitor in a pH stability study for a this compound compound?

A3: In a pH stability study, you should monitor the following:

  • Percentage of Parent Compound Remaining: This is the most direct measure of stability. Samples are analyzed at various time points, and the concentration of the intact drug is determined.

  • Appearance of Degradation Products: Monitor the formation and growth of new peaks in your chromatogram.

  • Half-life (t½): Calculate the time it takes for the concentration of the parent compound to decrease by half at each pH condition.

  • Degradation Rate Constant (k): Determine the rate constant of the degradation reaction.

Q4: My this compound compound is showing instability in plasma. What are the next steps?

A4: If your compound is unstable in plasma, consider the following:

  • Metabolite Identification: The first step is to identify the degradation products to understand the metabolic pathway. This is typically done using LC-MS/MS.

  • Cross-Species Comparison: Assess the compound's stability in plasma from different species (e.g., mouse, rat, dog, human) as there can be significant interspecies differences in plasma enzyme activity.

  • Structure-Stability Relationship (SSR) Studies: Synthesize and test a small series of analogs with modifications around the suspected site of instability to understand how structural changes impact plasma stability.

Data Presentation

Table 1: Forced Degradation of a Related Compound (Oxcarbazepine)

Stress Condition% DegradationDegradation Products
Acid Hydrolysis (1N HCl)13.53%Additional peak observed at 7.308 min
Base Hydrolysis (0.1N NaOH)Complete DegradationTwo new peaks at 4.917 min and 5.22 min
Oxidative (3.0% H₂O₂)Complete DegradationTwo new peaks at 5.382 min and 18.812 min
Thermal (70°C for 24h)Degradation ObservedNot specified
Photolytic (UV radiation)StableNo significant degradation

Data extrapolated from studies on oxcarbazepine, a structurally related drug.

Table 2: Plasma Stability of Representative Compounds

CompoundSpeciesHalf-life (t½, min)% Remaining at 120 min
Propantheline (Control)Human25 ± 5< 5%
Verapamil (Control)Human> 120> 95%
Test Compound AHuman6528%
Test Compound BMouse> 12092%

This table presents hypothetical data for illustrative purposes and typical control compounds.

Experimental Protocols

1. Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on a novel this compound compound. The goal is to achieve 5-20% degradation.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at room temperature for 24 hours, protected from light.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1N HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature chamber at 70°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solid sample or a solution of the compound to a light source that provides combined visible and UV output (e.g., Xenon lamp).

    • The exposure should be justified, for example, an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare samples for analysis.

2. pH Stability Assay

  • Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

  • Sample Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution into each buffer to a final concentration of approximately 10 µM.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation reaction by adding an equal volume of a suitable quenching solution (e.g., acetonitrile (B52724) containing an internal standard) and placing the samples at a low temperature.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line can be used to calculate the half-life (t½ = 0.693 / |slope|).

3. Plasma Stability Assay

  • Materials: Pooled plasma (e.g., human, mouse, rat), test compound, positive control (unstable compound, e.g., propantheline), negative control (stable compound, e.g., verapamil), quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 1 mM).

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a larger volume of the cold quenching solution.

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Transfer the supernatant for analysis by LC-MS/MS.

  • Data Analysis: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Calculate the half-life as described for the pH stability assay.

Visualizations

G cluster_degradation Potential Degradation Pathways of this compound Core parent This compound Derivative hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis ring_cleavage Ring-Opened Products hydrolysis->ring_cleavage lactam Lactam Formation oxidation->lactam complex_mixture Complex Mixture of Degradants photolysis->complex_mixture

Caption: Potential degradation pathways for the this compound ring system.

G cluster_workflow Forced Degradation Experimental Workflow start Start: this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling quench Quench Reaction / Prepare Sample sampling->quench analysis HPLC / LC-MS Analysis quench->analysis data Data Analysis: % Degradation, Identify Products analysis->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

G cluster_strategy Strategies to Improve this compound Stability cluster_approaches instability Identified Instability (e.g., Hydrolysis, Oxidation, Plasma Degradation) steric Introduce Steric Hindrance instability->steric electronic Modify Electronic Properties (EWG/EDG) instability->electronic bioisostere Bioisosteric Replacement instability->bioisostere blocking Block Metabolic Hotspots instability->blocking evaluation Synthesize & Evaluate Analogs (Stability Assays) steric->evaluation electronic->evaluation bioisostere->evaluation blocking->evaluation stable_compound Improved Stability evaluation->stable_compound

Caption: Decision-making flowchart for improving the stability of this compound compounds.

References

"overcoming challenges in the purification of polar 1,4-oxazepines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 1,4-oxazepine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar 1,4-oxazepines challenging?

The purification of polar this compound derivatives can be difficult due to their inherent polarity and potential for water solubility. These characteristics can lead to issues such as streaking on silica (B1680970) gel, poor separation from polar impurities, and low recovery yields.[1] The presence of nitrogen and oxygen heteroatoms in the this compound core contributes to their polarity and potential for strong interactions with stationary phases like silica gel.

Q2: What is the initial step to take when developing a purification method for a new polar this compound?

Before proceeding with large-scale purification, it is crucial to perform small-scale analysis to determine the optimal conditions. This typically involves:

  • Thin-Layer Chromatography (TLC): Use TLC to screen various solvent systems to find an appropriate mobile phase that provides good separation of your target compound from impurities.[2]

  • Solubility Tests: Determine the solubility of your crude product in a range of solvents to identify suitable candidates for chromatography and recrystallization.

Q3: My polar this compound is streaking on the TLC plate. What can I do?

Streaking on a TLC plate is a common issue when dealing with polar and basic compounds like many 1,4-oxazepines. This is often due to strong interactions with the acidic silanol (B1196071) groups on the silica gel. To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount of a base such as triethylamine (B128534) (0.1-2.0%) or a solution of ammonia (B1221849) in methanol (B129727) (1-10%) into your mobile phase.[3]

  • Change the stationary phase: Consider using a different stationary phase for your TLC, such as alumina (B75360) or C18-reversed phase plates, which can offer different selectivity and reduce unwanted interactions.[3]

  • Lower the sample concentration: Overloading the TLC plate can also lead to streaking. Try spotting a more dilute solution of your sample.[3]

Q4: When should I choose recrystallization over column chromatography for purifying my polar this compound?

Recrystallization is a powerful purification technique for solid compounds and can be a good alternative or complementary step to column chromatography. Consider recrystallization when:

  • Your compound is a solid at room temperature.

  • You have identified a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

  • You are dealing with a large amount of material and column chromatography would be impractical.

  • Your compound is sensitive to prolonged exposure to silica gel.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the target this compound from impurities.

Possible CauseSolution
Inappropriate Solvent System Optimize the mobile phase based on TLC analysis. If spots are too high (high Rf), decrease the polarity of the eluent. If spots are too low (low Rf), increase the polarity. Consider switching to a different solvent system with different selectivity (e.g., from ethyl acetate/hexane to dichloromethane (B109758)/methanol).
Column Overloading Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Co-elution of Impurities If impurities have very similar polarity, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity to improve separation.
Compound is too Polar for Normal Phase Consider using reversed-phase chromatography with a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for very polar compounds.[5]

Issue: The polar this compound is not eluting from the silica gel column.

Possible CauseSolution
Solvent System is Not Polar Enough Drastically increase the polarity of the mobile phase. For very polar compounds, a mobile phase of dichloromethane with a high percentage of methanol (e.g., 10-20%) with a small amount of ammonia or triethylamine may be required.
Irreversible Adsorption Your compound may be too basic and is irreversibly binding to the acidic silica gel. Try deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine before loading your sample. Alternatively, switch to a more inert stationary phase like neutral alumina.
Recrystallization

Issue: The polar this compound "oils out" instead of crystallizing.

Possible CauseSolution
Solution is Supersaturated or Cooled too Quickly Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down more slowly. Insulating the flask can help.
Presence of Impurities Impurities can sometimes inhibit crystallization. Try to pre-purify the material using a quick filtration through a small plug of silica or by performing a liquid-liquid extraction.
Inappropriate Solvent The chosen solvent may not be suitable. Re-evaluate solvent selection through small-scale solubility tests. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) might be effective.[6]

Issue: Low recovery of the this compound after recrystallization.

Possible CauseSolution
Too Much Solvent Used Use the minimum amount of hot solvent necessary to fully dissolve your compound. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]
Compound has Significant Solubility in Cold Solvent Cool the solution in an ice bath for a longer period to maximize crystal formation. If recovery is still low, consider a different solvent in which your compound is less soluble at low temperatures.
Premature Crystallization During Hot Filtration If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.

Data Presentation

Table 1: Recommended Solvent Systems for Flash Chromatography of this compound Derivatives on Silica Gel

Compound TypeSolvent System (v/v)ModifierReference
Benzo[b][1][4]oxazepines10% Ethyl Acetate in Petroleum EtherNone
Substituted 1,4-Benzoxazepines5:1 to 1:1 Hexane/Ethyl AcetateNone[8][9]
Polar 1,4-Oxazepane DerivativesDichloromethane/Methanol or Ethyl Acetate/Methanol (Gradient)0.1-1% Triethylamine or Ammonia[1]
Naphtho[2,3-f]oxazolo[3,2-d][1][4]oxazepine9:1 Chloroform/MethanolNone[10]

Table 2: Purification Yields of Selected this compound Derivatives

CompoundPurification MethodYield (%)Reference
2-Phenyl-2,3-dihydro-1H-benzo[e][1][4]oxazepin-5-oneFlash column chromatography on silica gel81[1]
Chiral 1,4-BenzoxazepinesColumn chromatography on silica30-98[9][11]
3,5,6,13b-Tetrahydro-2H-naphtho[2,3-f]oxazolo[3,2-d][1][4]oxazepineColumn chromatography87[10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Polar this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system chosen based on TLC analysis.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the silica bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization of a Solid Polar this compound
  • Dissolution: In an Erlenmeyer flask, add the crude solid this compound and a small amount of a suitable recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent portion-wise until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Starting Materials (e.g., Phenylamine, Allyl Halide) Reaction Tandem C-N Coupling/ C-H Carbonylation Reactants->Reaction Reaction Conditions Crude_Product Crude this compound Mixture Reaction->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Polar This compound Column_Chromatography->Pure_Product Isolation Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of polar 1,4-oxazepines.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues Start Purification Challenge with Polar this compound Problem Identify the Primary Issue Start->Problem Streaking Streaking on TLC/Column Problem->Streaking Chromatography Poor_Separation Poor Separation Problem->Poor_Separation Chromatography No_Elution Compound Not Eluting Problem->No_Elution Chromatography Oiling_Out Oiling Out Problem->Oiling_Out Crystallization Low_Yield Low Recovery Problem->Low_Yield Crystallization Solution_Streaking Add Modifier (e.g., TEA) Change Stationary Phase Streaking->Solution_Streaking Solution_Separation Optimize Solvent System Use Gradient Elution Poor_Separation->Solution_Separation Solution_Elution Increase Solvent Polarity Use Alternative Stationary Phase No_Elution->Solution_Elution Solution_Oiling Slow Cooling Change Solvent Oiling_Out->Solution_Oiling Solution_Yield Minimize Solvent Volume Cool for Longer Low_Yield->Solution_Yield

Caption: Troubleshooting decision tree for purifying polar 1,4-oxazepines.

References

Navigating the Industrial Synthesis of 1,4-Oxazepines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful scale-up of 1,4-oxazepine synthesis from the laboratory to industrial production is fraught with challenges that can impact yield, purity, and overall process efficiency. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding critical process parameters, and accessing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the this compound core structure?

A1: Common synthetic strategies for the this compound ring system include intramolecular cyclization, ring-closing metathesis (RCM), and tandem reactions.[1] Intramolecular cyclization of a linear precursor containing both nitrogen and oxygen heteroatoms is a widely used approach.[1] Tandem reactions, which form multiple bonds in a single operation, have also been employed for efficient synthesis.[1]

Q2: My initial Schiff base formation is failing. What are the common reasons?

A2: The formation of Schiff bases, often precursors to oxazepines, can be challenging.[2] Common issues include impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions.[2] Since the reaction is a reversible equilibrium, removing the water that is formed can drive the reaction to completion.[2]

Q3: What are the key challenges when scaling up the synthesis of this compound derivatives?

A3: Scaling up from laboratory to industrial production introduces several challenges, including ensuring process reproducibility, managing regulatory compliance, and effective technology transfer.[3] Variations in equipment, material properties, and process dynamics between small and large vessels can lead to inconsistencies in product quality and yield.[3]

Troubleshooting Guides

Problem 1: Low Yield in the Cyclization Step

Question: The intramolecular cyclization to form the this compound ring is resulting in a low yield. What factors should I investigate?

Answer: Low yields in the cyclization step can be attributed to several factors. The stability of the intermediate is crucial, as decomposition can occur under harsh reaction conditions.[2] For the synthesis of dibenz[b,f][4][5]oxazepines, the choice of base and solvent is critical for the intramolecular cyclization.[2] Competing intermolecular reactions can lead to polymerization instead of the desired intramolecular cyclization.[1] Maintaining high dilution conditions by slowly adding the linear precursor to a large volume of solvent can favor the formation of the seven-membered ring.[1]

Problem 2: Formation of Multiple Products in Sulfonylation

Question: I am observing the formation of multiple products during the sulfonylation of a this compound precursor. How can I minimize these side reactions?

Answer: The formation of multiple products can be due to several side reactions. A common issue is the di-sulfonylation of a primary amine.[1] To avoid this, it is important to control the stoichiometry of the sulfonyl chloride and add it slowly to the reaction mixture.[1] Another potential side reaction is the reaction of the sulfonyl chloride with other nucleophilic groups in the molecule.[1] Using protecting groups for other sensitive functional groups, such as protecting a hydroxyl group as a silyl (B83357) ether, can prevent these unwanted reactions.[1]

Experimental Protocols

General Procedure for Tandem C-N Coupling/C-H Carbonylation

This protocol describes a method for the synthesis of benzo-1,4-oxazepine derivatives. A mixture of phenylamine (1.0 mmol), vinyl halide (1.2 mmol), CuI (10 mol%), ligand (15 mol%), and base (2.0 mmol) in a suitable solvent is stirred in an autoclave under a carbon dioxide atmosphere. The reaction is heated for a specified time and then cooled to room temperature. The resulting mixture is then purified to yield the desired product.[4]

ParameterValue
Phenylamine1.0 mmol
Vinyl Halide1.2 mmol
CuI10 mol%
Ligand15 mol%
Base2.0 mmol
CO2 PressureVaries
TemperatureVaries
Time5-12 h
Troubleshooting Common Synthesis Issues
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionOptimize reaction time and temperature.[2]
Poor mixingImprove agitation, consider a different stirrer type.[6]
Catalyst deactivationUse an inert atmosphere, ensure purity of reagents.[2]
Impurity Formation Side reactionsAdjust stoichiometry, consider milder reaction conditions.[1]
Localized overheatingImprove heat transfer, use a jacketed reactor.[6]
Failed Cyclization Unstable intermediateOptimize base and solvent, control temperature carefully.[2]

Process Logic and Workflow Diagrams

Caption: Troubleshooting workflow for low-yield or failed reactions.

Scale_Up_Considerations cluster_challenges Key Scale-Up Challenges Lab_Scale Lab Scale Synthesis - High Yield - Controlled Conditions - Small Volume Pilot_Scale Pilot Scale - Process Optimization - Equipment Validation - Intermediate Volume Lab_Scale->Pilot_Scale Technology Transfer Industrial_Scale Industrial Production - Cost-Effectiveness - Regulatory Compliance - Large Volume Pilot_Scale->Industrial_Scale Scale-Up Heat_Transfer Heat Transfer and Mixing Pilot_Scale->Heat_Transfer Reproducibility Process Reproducibility Pilot_Scale->Reproducibility Impurity_Profile Impurity Profile Changes Industrial_Scale->Impurity_Profile Supply_Chain Raw Material Variability Industrial_Scale->Supply_Chain

Caption: Key considerations for scaling up this compound production.

References

Technical Support Center: Managing Diastereoselectivity in 1,4-Oxazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereoselective synthesis of 1,4-oxazepines.

Frequently Asked Questions (FAQs)

Q1: My 1,4-oxazepine synthesis is resulting in a low diastereomeric ratio (d.r.) or a 1:1 mixture. What are the primary factors I should investigate to improve diastereoselectivity?

A1: Low diastereoselectivity in this compound synthesis typically stems from several key factors. The primary areas to investigate are:

  • Substrate Conformation: The inherent stereochemistry and conformational preference of your starting material are often the dominant factors controlling the stereochemical outcome, especially in substrate-controlled reactions. Computational studies have shown that the stereoselectivity can be primarily controlled by the conformation of the substrate.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the transition state energies of the diastereomeric pathways. A systematic screening of these parameters is crucial.

  • Catalyst/Reagent Choice: In catalyst-controlled reactions, the chiral ligand or the nature of the catalyst itself is paramount. For instance, in copper-catalyzed reductive couplings, the choice of phosphine (B1218219) ligand (e.g., Josiphos vs. Ph-BPE) can lead to regiodivergent and highly diastereoselective outcomes. Similarly, chiral Brønsted acids like SPINOL-derived phosphoric acids can effectively catalyze enantioselective desymmetrization reactions to form chiral 1,4-benzoxazepines.[2]

  • Nature of Substituents: The electronic and steric properties of substituents on the starting materials can influence the approach of reagents and the stability of intermediates. For example, substrates with electron-withdrawing groups on a benzyl (B1604629) moiety have been shown to yield higher enantiomeric purity in certain benzoxazepine syntheses.[2]

Q2: How does the choice of catalyst influence the stereochemical outcome in forming the this compound ring?

A2: The catalyst plays a critical role, particularly in asymmetric synthesis.

  • Chiral Lewis Acids & Brønsted Acids: These catalysts can create a chiral environment around the substrate, favoring one pathway over another. For example, a SPINOL-derived chiral phosphoric acid has been successfully used for the enantioselective desymmetrization of 3-substituted oxetanes to afford chiral 1,4-benzoxazepines with high enantioselectivity (up to 94% ee).[2]

  • Transition Metal Catalysts: In metal-catalyzed reactions, the chiral ligand bound to the metal center dictates the stereoselectivity. Copper-Josiphos complexes, for instance, are effective in the 6,5-hydrofunctionalization of 2-azatrienes to produce 1,4-diamines (precursors or analogs) with excellent diastereocontrol. Other metals like ruthenium have also been used with chiral diamine catalysts for the asymmetric hydrogenation of dibenzo-fused azepines.[3]

  • Organocatalysts: While less common in the provided literature for this specific ring system, organocatalysts can also be employed to control stereoselectivity through the formation of chiral intermediates like iminium or enamine ions.

Q3: Can I switch a reaction from being substrate-controlled to catalyst-controlled?

A3: Yes, this is a common strategy when the inherent diastereoselectivity of a substrate is low or yields the undesired diastereomer. To achieve this, you must introduce a chiral catalyst that provides a lower energy pathway to the desired diastereomer than the substrate-controlled pathway. The catalyst must be able to override the intrinsic facial bias of the substrate. This often requires screening a variety of chiral ligands and reaction conditions to find a system where the catalyst-substrate complex is highly organized and effectively shields one face of the reactive intermediate.

Troubleshooting Guide

Problem: Poor Diastereoselectivity (d.r. < 5:1) in Intramolecular Cyclization.

This workflow provides a systematic approach to diagnosing and solving issues with diastereoselectivity.

G start Poor Diastereoselectivity (d.r. < 5:1) check_substrate Step 1: Analyze Substrate - Is stereocenter well-defined? - Are there bulky groups to direct approach? - Consider computational analysis of substrate conformation. start->check_substrate optimize_conditions Step 2: Optimize Reaction Conditions (Kinetic vs. Thermodynamic Control) check_substrate->optimize_conditions If substrate control is weak or conformation is ambiguous modify_substrate Modify Substrate - Change protecting groups - Introduce bulky directing group check_substrate->modify_substrate If substrate conformation is the primary issue temp Screen Temperature (e.g., RT, 0°C, -40°C, -78°C) optimize_conditions->temp solvent Screen Solvents (Polar vs. Nonpolar, e.g., Toluene, THF, CH2Cl2, MeCN) optimize_conditions->solvent base_acid Screen Additives (Bases, Lewis/Brønsted Acids) optimize_conditions->base_acid change_catalyst Step 3: Modify Catalyst/Reagent (If applicable) ligand Screen Chiral Ligands (e.g., Josiphos, BINAP, BOX) change_catalyst->ligand metal Change Metal Source (e.g., Cu(I), Rh(III), Ru(II)) change_catalyst->metal temp->change_catalyst If no improvement outcome Improved Diastereoselectivity temp->outcome If successful solvent->change_catalyst If no improvement solvent->outcome If successful base_acid->change_catalyst If no improvement base_acid->outcome If successful ligand->outcome metal->outcome modify_substrate->outcome

Caption: Troubleshooting workflow for poor diastereoselectivity.

Data on Diastereoselectivity

The following tables summarize how changes in reaction components affect the diastereomeric ratio (d.r.) in representative this compound syntheses.

Table 1: Effect of Catalyst Ligand in Copper-Catalyzed Reductive Coupling

This data highlights the critical role of the phosphine ligand in directing the regioselectivity and diastereoselectivity of the reaction.

EntryLigandProductYield (%)d.r.Reference
1Josiphos SL-J001-11,4-Diamine60>20:1
2Ph-BPE1,2-Diamine75>20:1
3t-Bu-BDPP1,2-Diamine65>20:1

Data adapted from a study on reductive couplings of azatrienes, illustrating ligand-dependent regioselectivity which is a key factor before diastereoselectivity can be managed.

Table 2: Substrate Scope in a Highly Diastereoselective Ugi–Joullié Reaction

This table demonstrates that high diastereoselectivity can be maintained across a range of substrates in a well-optimized reaction. The reaction consistently produces the trans isomer with high selectivity.

EntryYield (%)d.r. (trans:cis)Reference
1t-BuBnPh85>95:5[4]
2t-BuBn4-MeO-Ph81>95:5[4]
3t-BuBn2-Furyl83>95:5[4]
4t-Bu4-MeO-BnPh80>95:5[4]

Note: In this specific study, the cis isomer could be obtained via a thermodynamically controlled base-catalyzed epimerization.[4]

Key Experimental Protocols

Protocol 1: Diastereoselective Ugi–Joullié Reaction for Tetrahydrobenzo[f][1][5]oxazepines [4]

This protocol describes a highly diastereoselective multicomponent reaction to synthesize trans tetrahydrobenzo[f][1][5]oxazepines.

  • Preparation of the Reaction Mixture: To a solution of the chiral cyclic imine (1.0 equiv) in methanol (B129727) (0.2 M), add the isocyanide (1.2 equiv).

  • Addition of Acid: Add the carboxylic acid (1.2 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate) to afford the desired trans diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Base-Promoted Exo-Mode Cyclization of Alkynyl Alcohols [6][7]

This protocol outlines a metal-free method for synthesizing this compound derivatives via an intramolecular cyclization.

  • Reactant Preparation: Place the alkynyl alcohol precursor (1.0 equiv) in a reaction vessel.

  • Addition of Base: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) to the vessel. Caution: NaH is highly reactive. The reaction is performed without a solvent.

  • Reaction Conditions: Heat the mixture to 70 °C and stir for 40-60 minutes. Monitor the reaction by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the this compound derivative. This method is noted for its high regioselectivity, exclusively affording the exo-dig product.[7]

References

"troubleshooting guide for unexpected N-oxide formation in 1,4-oxazepine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected N-oxide formation during the synthesis of 1,4-oxazepines.

Troubleshooting Guide: Unexpected N-Oxide Formation

Question: My reaction is producing a significant amount of an unexpected, more polar byproduct. Could it be an N-oxide?

Answer: Yes, the formation of an N-oxide is a common side reaction in the synthesis of nitrogen-containing heterocycles like 1,4-oxazepine. The nitrogen atom in the this compound ring is susceptible to oxidation, leading to the corresponding N-oxide.

Initial Verification Steps:

  • Thin Layer Chromatography (TLC): N-oxides are generally more polar than their parent amine counterparts. The unexpected spot on your TLC plate will likely have a lower Rf value.

  • Solubility: N-oxides often exhibit increased solubility in polar solvents.

  • Spectroscopic Analysis: A quick analysis of the crude product by Mass Spectrometry should show a peak at [M+16] corresponding to the mass of the N-oxide.

Question: How can I definitively identify the N-oxide byproduct in my reaction mixture?

Answer: Several analytical techniques can be used to confirm the presence and structure of the this compound N-oxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbons adjacent to the N-oxide nitrogen will typically show a downfield shift compared to the parent this compound.

    • ¹³C NMR: Similar to ¹H NMR, the carbon atoms bonded to the N-oxide nitrogen will exhibit a downfield chemical shift.

  • Infrared (IR) Spectroscopy: The N⁺-O⁻ bond in an N-oxide displays a characteristic stretching vibration. This band is typically observed in the range of 930-970 cm⁻¹ for aromatic N-oxides.

  • Mass Spectrometry (MS): In addition to the molecular ion peak of the desired product (M⁺), the mass spectrum of the mixture will show a peak at [M+16]⁺, corresponding to the molecular weight of the N-oxide. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, resulting in a prominent peak at [M-16]⁺ in the mass spectrum of the isolated byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting and quantifying the N-oxide impurity.

Frequently Asked Questions (FAQs)

FAQ 1: What are the common causes of unexpected N-oxide formation in this compound synthesis?

The formation of N-oxides is primarily due to the oxidation of the nitrogen atom. Common causes include:

  • Presence of Oxidizing Agents: The reaction may inadvertently contain oxidizing agents. This can include residual starting materials, reagents that can form peroxides (e.g., certain ethers), or the deliberate use of an oxidant that is too strong or non-selective. Common culprits are hydrogen peroxide (H₂O₂) and peroxyacids (e.g., m-CPBA).

  • Reaction with Molecular Oxygen (Air Oxidation): Prolonged reaction times at elevated temperatures in the presence of atmospheric oxygen can lead to the oxidation of the amine.

  • Reaction Conditions: High temperatures and certain pH conditions can promote the oxidation of the nitrogen atom.

FAQ 2: How can I prevent or minimize the formation of the N-oxide byproduct?

Several strategies can be employed to suppress the formation of the N-oxide:

  • Control of Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize air oxidation.

  • Use of Scavengers/Antioxidants: If the presence of trace oxidants is suspected, the addition of a mild reducing agent or an antioxidant can be beneficial. However, compatibility with the main reaction chemistry must be confirmed.

  • Careful Selection of Reagents: If an oxidation step is part of the synthetic sequence, use a milder or more selective oxidizing agent.

  • Quenching of Excess Oxidant: If an oxidizing agent is used, it is crucial to quench any excess at the end of the reaction to prevent further oxidation of the product during workup and purification.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions, including N-oxidation.

FAQ 3: How can I remove the N-oxide impurity from my desired this compound product?

Due to the difference in polarity, chromatographic methods are generally effective for separating N-oxides from the parent amine.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. Since the N-oxide is more polar, it will have a stronger affinity for the silica gel and will elute later than the desired, less polar this compound. A gradient elution with an increasing proportion of a polar solvent (e.g., methanol (B129727) in dichloromethane) is often successful.

  • Preparative HPLC: For more challenging separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.

Alternatively, the N-oxide can be chemically converted back to the parent amine.

  • Deoxygenation: The N-oxide can be reduced back to the this compound. A variety of reducing agents can be used, but a recently developed sustainable method utilizes iodide and formic acid. This can be a viable strategy if the N-oxide is the major product.

Data Presentation

Table 1: Hypothetical Impact of Reaction Conditions on N-Oxide Formation in this compound Synthesis

Parameter Condition A Yield of this compound Yield of N-Oxide Condition B Yield of this compound Yield of N-Oxide
Atmosphere Air65%25%Nitrogen85%5%
Temperature 100 °C70%20%60 °C88%<5%
Oxidant Quench No Quench75%15%Quenched with Na₂SO₃90%<2%

Note: This table is illustrative and presents expected trends based on general chemical principles. Actual yields will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: Analytical Identification of this compound N-Oxide
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in methanol or acetonitrile (B52724) for LC-MS analysis.

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Look for characteristic downfield shifts of protons α to the nitrogen atom in the oxazepine ring.

  • Mass Spectrometry: Acquire a mass spectrum. Identify the molecular ion peak (M⁺) of the expected this compound and look for a peak at [M+16]⁺.

  • IR Spectroscopy: Acquire an IR spectrum of the purified byproduct. Look for a characteristic N⁺-O⁻ stretching band around 930-970 cm⁻¹.

Protocol 2: Quenching of Excess Hydrogen Peroxide
  • Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching Solution: Prepare a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Slow Addition: Slowly add the quenching solution to the reaction mixture with vigorous stirring. The addition is often exothermic.

  • Testing for Peroxides: After the addition is complete, test for the presence of residual peroxides using peroxide test strips. If peroxides are still present, add more quenching solution.

  • Workup: Once the quenching is complete, proceed with the standard aqueous workup and extraction of the product.

Mandatory Visualization

Troubleshooting_N_Oxide start Unexpected Polar Byproduct Observed is_polar Is the byproduct more polar on TLC? start->is_polar ms_analysis Perform Mass Spectrometry is_polar->ms_analysis Yes other_byproduct Investigate Other Side Reactions is_polar->other_byproduct No m_plus_16 [M+16] peak observed? ms_analysis->m_plus_16 n_oxide_confirmed N-Oxide Formation Confirmed m_plus_16->n_oxide_confirmed Yes m_plus_16->other_byproduct No mitigation Implement Mitigation Strategies n_oxide_confirmed->mitigation inert_atm Use Inert Atmosphere (N2, Ar) mitigation->inert_atm temp_control Lower Reaction Temperature mitigation->temp_control quench Quench Excess Oxidant mitigation->quench purification Purify by Chromatography mitigation->purification

Caption: Troubleshooting workflow for the identification and mitigation of unexpected N-oxide formation.

N_Oxide_Formation_Pathway oxazepine This compound n_oxide This compound N-Oxide oxazepine->n_oxide Oxidation oxidant Oxidizing Agent (e.g., O2, H2O2, Peroxyacid) oxidant->n_oxide

Caption: General reaction pathway for the formation of this compound N-oxide.

Technical Support Center: Resolving Enantiomers of 1,4-Oxazepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the enantiomeric resolution of 1,4-oxazepine derivatives. The following sections detail methodologies, address common experimental issues, and provide structured data for various resolution techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of this compound derivatives?

The main techniques for resolving racemic mixtures of 1,4-oxazepines and related heterocyclic compounds include:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for both analytical and preparative-scale separation.[1]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic this compound with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[2][3]

  • Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.[4]

Q2: Which chiral stationary phases (CSPs) are most effective for separating this compound enantiomers by chromatography?

For chiral separation of heterocyclic compounds like 1,4-oxazepines, polysaccharide-based CSPs are highly recommended as a starting point.[1] Columns with amylose (B160209) and cellulose (B213188) derivatives have demonstrated broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.[1][5] Pirkle's chiral stationary phases have also been successfully used for resolving enantiomers of similar structures like oxazepam.[6]

Q3: When should I consider diastereomeric crystallization over chromatographic methods?

Diastereomeric crystallization can be a cost-effective method for large-scale resolutions.[3] It is particularly advantageous when a suitable chiral resolving agent is available that forms diastereomeric salts with significantly different solubilities.[7] However, it is an iterative process that may require optimization of solvents and conditions, and the yield for a single crystallization step is theoretically limited to 50% for the desired enantiomer.[3]

Q4: Can this compound enantiomers racemize after resolution?

Yes, some this compound derivatives, particularly those with a hydroxyl group at a stereogenic center, can be susceptible to racemization.[6][8] For instance, oxazepam enantiomers have been shown to undergo racemization in aqueous solutions through a ring-chain tautomerism mechanism.[8][9] It is crucial to assess the configurational stability of the resolved enantiomers under the conditions of their intended use and storage.

Troubleshooting Guides

Chiral Chromatography (HPLC/SFC)

Issue 1: Poor or no separation of enantiomers.

  • Possible Cause: The selected Chiral Stationary Phase (CSP) may not be suitable for the specific this compound derivative.

    • Solution: Screen a variety of CSPs with different chiral selectors, such as polysaccharide-based (amylose, cellulose) and Pirkle-type columns.[1][6]

  • Possible Cause: The mobile phase composition is suboptimal.

    • Solution:

      • Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane) in normal-phase HPLC.[1]

      • Systematically screen different mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) and their concentrations, as they can significantly impact selectivity.[1][5]

      • For SFC, adjust the co-solvent and additive composition.

Issue 2: Poor peak shape (tailing or fronting).

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the analyte's solubility in the mobile phase.

    • Solution: The use of acidic or basic additives in the mobile phase is often essential to improve peak shape for compounds with acidic or basic functional groups.[1] Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

Issue 3: Drifting retention times.

  • Possible Cause: Insufficient column equilibration or temperature fluctuations.

    • Solution:

      • Ensure the column is thoroughly equilibrated with the mobile phase before starting injections; flushing with 20-30 column volumes is recommended.[1]

      • Use a column thermostat to maintain a constant temperature, as temperature changes can affect retention times.[1]

Diastereomeric Crystallization

Issue 1: Both diastereomers co-crystallize or neither crystallizes.

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

    • Solution: Screen a wide range of solvents with varying polarities. A systematic approach using a solvent miscibility chart can be effective. Consider using solvent mixtures to fine-tune the solubility properties.

  • Possible Cause: The diastereomeric salts may form oils or amorphous solids instead of crystals.

    • Solution: Try different crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.

Issue 2: Low yield of the desired diastereomer.

  • Possible Cause: The theoretical yield of a single crystallization is limited to 50%. Also, the relative solubilities may not be optimal.

    • Solution: The undesired enantiomer remaining in the mother liquor can be recovered, racemized, and recycled to improve the overall yield in a process known as Resolution-Racemisation-Recycle (R3).

Enzymatic Resolution

Issue 1: Low or no enzymatic activity.

  • Possible Cause: The chosen enzyme is not active towards the this compound substrate.

    • Solution: Screen a panel of different enzymes, such as various lipases and esterases, as they exhibit different substrate specificities.[4]

  • Possible Cause: The reaction conditions (pH, temperature, solvent) are not optimal for the enzyme.

    • Solution: Optimize the reaction parameters. Most enzymes have an optimal pH and temperature range. The choice of an organic solvent can also dramatically affect enzyme activity and selectivity.

Issue 2: Low enantioselectivity (low ee of product or remaining substrate).

  • Possible Cause: The enzyme does not have a strong preference for one enantiomer over the other.

    • Solution: In addition to screening different enzymes, modifying the substrate by adding or changing functional groups can sometimes improve enantioselectivity. The reaction time is also a critical parameter; stopping the reaction at approximately 50% conversion often yields the highest enantiomeric excess for both the product and the remaining substrate.[4]

Data Presentation

Table 1: Chiral HPLC Resolution of 1,4-Benzoxazepine Derivatives

Compound Chiral Stationary Phase Mobile Phase Enantiomeric Excess (ee) Yield Reference
Benz[1][10]oxazepine 2a IA Column Heptane/i-PrOH (95/5) 92% 85% [10][11]
Benz[1][10]oxazepine 2h Not Specified Not Specified 94% 96% [10][12]
Benz[1][10]oxazepine 2j Not Specified Not Specified 92% 92% [10][12]
Benz[1][10]oxazepine 2q Not Specified Not Specified 90% 75% [10]

| Benz[1][10]oxazepine 2r | Not Specified | Not Specified | 94% | 60% |[10] |

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Sample Preparation: Prepare a stock solution of the racemic this compound derivative at approximately 1 mg/mL in a solvent that ensures solubility, ideally the mobile phase itself or a mixture of methanol (B129727) and ethanol.[1]

  • Column Screening:

    • Utilize an automated column switcher with a set of 3-6 polysaccharide-based chiral columns.

    • Screen each column with at least two different mobile phases (e.g., a non-polar and a polar organic mobile phase) to explore different selectivities.[1][5]

  • Mobile Phase Composition:

    • Normal Phase: Start with a mixture of n-hexane and an alcohol (isopropanol or ethanol), for instance, 80:20 (v/v).[1]

    • Additives: For basic analytes, add 0.1% diethylamine. For acidic analytes, add 0.1% trifluoroacetic acid.[5]

  • Optimization: Once initial separation is observed, optimize the resolution (Rs) by fine-tuning the mobile phase composition, flow rate, and temperature.

Protocol 2: Diastereomeric Crystallization
  • Salt Formation: Dissolve one equivalent of the racemic this compound derivative in a suitable solvent. If the oxazepine is basic, add one equivalent of an enantiomerically pure chiral acid (e.g., tartaric acid, camphorsulfonic acid). If it is acidic, add an enantiomerically pure chiral base (e.g., (+)-α-phenethylamine).[3]

  • Solvent Screening: Heat the solution to dissolve the diastereomeric salts completely. Allow the solution to cool slowly to room temperature. If no crystals form, try different solvents or solvent mixtures.

  • Isolation: Once crystals have formed, isolate them by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Analysis: Determine the diastereomeric purity of the crystals using NMR or chiral HPLC.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and neutralize it with an acid or base to liberate the free enantiomer of the this compound. Extract the enantiomer into an organic solvent, dry, and concentrate to obtain the resolved product.

Protocol 3: Enzymatic Kinetic Resolution
  • Enzyme Selection: In separate vials, add the racemic this compound substrate to a buffer solution (or an organic solvent) containing different lipases (e.g., Candida antarctica lipase (B570770) B).

  • Reaction Setup: If the substrate is an alcohol, add an acyl donor (e.g., ethyl acetate). If the substrate is an ester, add water for hydrolysis. Incubate the reactions at a controlled temperature (e.g., 30-40°C) with shaking.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Workup: When the conversion reaches approximately 50%, stop the reaction (e.g., by filtering off the enzyme).

  • Separation: Separate the product from the unreacted substrate using standard chromatographic techniques (e.g., flash chromatography).

Visualizations

G cluster_0 Chiral Chromatography Workflow A Prepare Racemic This compound Solution B Screen Multiple Chiral Stationary Phases (CSPs) A->B C Test Different Mobile Phase Compositions B->C D Poor Resolution? C->D E Optimize Mobile Phase (Solvent Ratio, Additives) D->E Yes F Analyze Fractions & Collect Enantiomers D->F No E->C G cluster_1 Diastereomeric Crystallization Workflow A React Racemic this compound with Chiral Resolving Agent B Form Diastereomeric Salts A->B C Screen Solvents for Selective Crystallization B->C D Filter Less Soluble Diastereomer Crystals C->D E Liberate Free Enantiomer (Neutralization & Extraction) D->E F Recover Undesired Enantiomer from Mother Liquor D->F G Racemize & Recycle (Optional) F->G G->A G cluster_2 Enzymatic Kinetic Resolution Workflow A Incubate Racemic Substrate with Selected Enzyme B Monitor Reaction Progress (Chiral HPLC) A->B C Conversion ~50%? B->C C->B No D Stop Reaction (e.g., Filter Enzyme) C->D Yes E Separate Product from Unreacted Substrate D->E F Analyze Enantiomeric Purity of Both Fractions E->F

References

"degradation pathways of 1,4-oxazepine derivatives under stress conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on investigating the degradation pathways of 1,4-oxazepine derivatives under stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound derivatives under stress conditions?

A1: Based on the chemical structure of the this compound ring and data from related heterocyclic compounds, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The specific pathway and resulting degradants will depend on the substituents present on the this compound core and the specific stress conditions applied. For instance, dibenz[b,f][1][2]oxazepine derivatives have shown susceptibility to oxidation, leading to the formation of products such as 2-(2-hydroxyphenyl)benzoxazole, 10-formylphenoxazine, and dibenz[b,f][1][2]oxazepin-11(10H)-one, with an oxaziridine (B8769555) intermediate being implicated.[3]

Q2: I am observing rapid degradation of my this compound derivative in solution. What could be the cause?

A2: Rapid degradation in solution is often due to hydrolysis, especially if the compound is sensitive to pH. The this compound ring, containing both an ether and an amine linkage, can be susceptible to cleavage under acidic or basic conditions. Structurally related 1,4-benzodiazepines, for example, are known to hydrolyze to form benzophenone (B1666685) and glycine (B1666218) derivatives.[4] The rate of hydrolysis is often pH-dependent. We recommend performing a pH profile to assess the stability of your compound across a range of pH values.

Q3: My compound seems to be degrading even when stored in the dark. What non-photolytic pathways should I consider?

A3: If photodegradation is ruled out, thermal degradation and oxidation are the most likely causes. Some heterocyclic compounds can be sensitive to elevated temperatures. For example, the riot control agent dibenz[b,f]-1,4-oxazepine (CR) undergoes sublimation with some decomposition at temperatures below 500°C.[5] Oxidation can be initiated by atmospheric oxygen, especially if the molecule has electron-rich moieties or is in the presence of trace metal ions.

Q4: What are some common degradation products I might expect from a dibenz[b,f][1][2]oxazepine derivative under oxidative stress?

A4: Studies on the oxidation of dibenz[b,f][1][2]oxazepines with peracetic acid have identified several key degradation products. These include the corresponding 2-(2-hydroxyphenyl)benzoxazole, 10-formylphenoxazine, and dibenz[b,f][1][2]oxazepin-11(10H)-one.[6] The formation of these products is believed to proceed through a common oxaziridine intermediate.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis During a Forced Degradation Study

Possible Cause & Solution

  • Unexpected Degradation Products: The stress conditions may be too harsh, leading to secondary or tertiary degradation products that were not anticipated.

    • Recommendation: Reduce the stressor concentration, temperature, or exposure time to achieve a target degradation of 5-20%.[3] This will favor the formation of primary degradants and simplify pathway elucidation.

  • Interaction with Excipients (for drug product studies): If you are studying a formulated product, the excipients themselves may degrade or interact with the this compound derivative.

    • Recommendation: Run a parallel forced degradation study on the placebo (formulation without the active pharmaceutical ingredient) under the same stress conditions. This will help you identify peaks originating from excipient degradation.

  • Contamination: The unexpected peaks could be from contaminated solvents, reagents, or glassware.

    • Recommendation: Analyze a blank sample (injection of the mobile phase) to check for system contamination. Ensure high-purity solvents and reagents are used.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis of this compound Derivatives

Possible Cause & Solution

  • Secondary Interactions with Stationary Phase: The basic nitrogen atom in the this compound ring can interact with residual silanol (B1196071) groups on the silica-based HPLC column, leading to peak tailing.

    • Recommendation:

      • Use a base-deactivated column or a column with end-capping.

      • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your compound to ensure it is either fully protonated or deprotonated.

      • Add a competing amine, such as triethylamine (B128534) (0.1-0.5%), to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Recommendation: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Extra-column Volume: Excessive tubing length or internal diameter between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.

    • Recommendation: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound Derivatives

This protocol provides a starting point for conducting forced degradation studies. The conditions should be optimized for your specific this compound derivative to achieve the target degradation of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • For solid samples, place the compound in a controlled temperature oven at 70°C for 48 hours.

    • For solutions, incubate the stock solution at 70°C for 48 hours.

    • After exposure, dissolve the solid sample or dilute the solution with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

    • A control sample should be protected from light by wrapping the container in aluminum foil.

    • After exposure, dissolve the solid sample or dilute the solution with the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) for peak identification.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column Selection:

  • Start with a C18 reversed-phase column with end-capping. Consider columns with different selectivities (e.g., phenyl-hexyl, cyano) if co-elution is observed.

2. Mobile Phase Selection:

  • Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

3. Detection:

  • Use a photodiode array (PDA) detector to monitor the peak purity and to select the optimal wavelength for detection.

  • Couple the HPLC system to a mass spectrometer (MS) to obtain mass-to-charge ratio (m/z) information for the parent compound and its degradation products, which is crucial for their identification.

Quantitative Data Summary

The following table summarizes typical experimental conditions for forced degradation studies as recommended by ICH guidelines and found in the literature for related heterocyclic compounds. The extent of degradation is a target, and conditions should be adjusted accordingly.

Stress ConditionStressorTemperatureDurationTarget Degradation (%)
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp - 80°C1 - 7 days5 - 20
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 80°C1 - 7 days5 - 20
Oxidation 3% - 30% H₂O₂Room Temp1 - 7 days5 - 20
Thermal Dry Heat> 40°C1 - 14 days5 - 20
Photolytic >1.2 million lux hrs & >200 W hrs/m²AmbientAs per ICH Q1B5 - 20

Visualizations

G cluster_stress Forced Degradation Workflow Stock_Solution This compound Derivative Stock Solution (1 mg/mL) Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Stock_Solution->Oxidative Thermal Thermal Stress (e.g., 70°C) Stock_Solution->Thermal Photolytic Photolytic Stress (ICH Q1B) Stock_Solution->Photolytic Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: General experimental workflow for forced degradation studies of this compound derivatives.

G Parent Dibenz[b,f][1,4]oxazepine Intermediate Oxaziridine Intermediate Parent->Intermediate Oxidation (e.g., H₂O₂/AcOH) Product1 2-(2-Hydroxyphenyl)benzoxazole Intermediate->Product1 Product2 10-Formylphenoxazine Intermediate->Product2 Product3 Dibenz[b,f][1,4]oxazepin-11(10H)-one Intermediate->Product3

Caption: Proposed oxidative degradation pathway for dibenz[b,f][1][2]oxazepine derivatives.

G cluster_troubleshooting HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed Check_Column Is it a base-deactivated column? Start->Check_Column Use_BD_Column Use a base-deactivated or end-capped column Check_Column->Use_BD_Column No Check_pH Is mobile phase pH ~2 units from pKa? Check_Column->Check_pH Yes Use_BD_Column->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Add_Amine Add competing amine (e.g., triethylamine) Check_pH->Add_Amine Yes Adjust_pH->Add_Amine Check_Concentration Is sample concentration too high? Add_Amine->Check_Concentration Dilute_Sample Dilute sample Check_Concentration->Dilute_Sample Yes End Improved Peak Shape Check_Concentration->End No Dilute_Sample->End

References

Technical Support Center: Addressing Solubility Issues of 1,4-Oxazepine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1,4-oxazepine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound drug candidates?

A1: The poor aqueous solubility of this compound derivatives often stems from a combination of factors inherent to their molecular structure. These can include high crystallinity, which makes the solid-state difficult to dissolve, and unfavorable physicochemical properties such as high lipophilicity (LogP) and a lack of ionizable groups. The rigid structure of the heterocyclic ring system can contribute to strong intermolecular interactions in the crystal lattice, further hindering dissolution.

Q2: What are the initial screening methods to assess the solubility of a new this compound analog?

A2: A tiered approach is recommended for solubility screening. Start with a simple kinetic solubility assessment in aqueous buffers (e.g., pH 5.0 and 7.4) to get a rapid indication of solubility. This can be followed by a more rigorous thermodynamic solubility measurement, which determines the equilibrium solubility over a longer incubation time. High-throughput screening methods, such as those utilizing automated liquid handlers and plate-based measurements, can be employed for larger batches of compounds.

Q3: Can structural modifications to the this compound scaffold improve solubility?

A3: Yes, medicinal chemistry strategies can be employed to enhance solubility. The introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the hydrophilicity of the molecule. Additionally, breaking the planarity of the molecule or introducing groups that disrupt crystal packing can lower the lattice energy and improve solubility.

Q4: What formulation strategies are commonly used to improve the solubility of poorly soluble heterocyclic compounds like 1,4-oxazepines?

A4: Several formulation strategies can be effective. These include physical modifications like particle size reduction (micronization or nanosizing) to increase the surface area for dissolution. Chemical modifications such as salt formation for ionizable compounds can significantly improve solubility. Other common approaches involve the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions.[1][2]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility in Pre-clinical Formulations

Symptoms:

  • Difficulty in preparing stock solutions for in vitro assays.

  • Precipitation of the compound upon dilution in aqueous media.

  • Inconsistent results in biological assays due to poor solubility.

Possible Causes and Solutions:

CauseRecommended Solution
High Crystallinity Employ particle size reduction techniques such as micronization or nano-milling to increase the surface area available for dissolution.
Unfavorable Physicochemical Properties Explore the use of co-solvents (e.g., DMSO, ethanol, PEG 400), surfactants, or cyclodextrins to enhance solubility in formulations. For pre-clinical studies, formulating the compound in vehicles like a solution of PEG 400 in water may be a viable option.
Suboptimal Solid Form Investigate the formation of different salt forms if the this compound candidate has an ionizable group. A salt screen can identify a form with improved solubility and stability.
Issue 2: Poor Oral Bioavailability Despite Apparent in vitro Potency

Symptoms:

  • Low drug exposure (in vivo) after oral administration.

  • High variability in pharmacokinetic data between subjects.

  • Significant discrepancy between in vitro IC50 and in vivo efficacy.

Possible Causes and Solutions:

CauseRecommended Solution
Dissolution Rate-Limited Absorption Formulate the drug candidate as a solid dispersion with a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC). This can create an amorphous form of the drug with a significantly faster dissolution rate.[1][2]
Low Intestinal Permeability If solubility enhancement does not improve bioavailability, investigate the intestinal permeability of the compound using in vitro models like Caco-2 or PAMPA assays. Prodrug strategies may be necessary to improve permeability.
High First-Pass Metabolism Assess the metabolic stability of the compound in liver microsomes or hepatocytes. If first-pass metabolism is high, medicinal chemistry efforts may be needed to block the sites of metabolism.

Data Presentation

The following table summarizes the solubility enhancement of benzodiazepine (B76468) derivatives, which are structurally related to 1,4-oxazepines, using polyvinylpyrrolidone (PVP). This data illustrates the potential for significant solubility improvement using solid dispersion technology.

CompoundInitial Solubility in Water (mg/dm³)Solubility with PVP (Physical Mixture) (mg/dm³)Solubility with PVP (Solid Dispersion) (mg/dm³)Fold Increase (Solid Dispersion)
Diazepam 3.9714.6628.38~7
Nitrazepam 2.545.12 (at 10% drug load)10.22 (at 10% drug load)~4
Oxazepam 3.6515.1028.83~8

Data adapted from a study on the solubility of 1,4-benzodiazepine-2-one derivatives.[1]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol is adapted from methods used for poorly soluble benzodiazepine derivatives and is applicable to this compound candidates.[1]

Objective: To prepare a solid dispersion of a this compound drug candidate with polyvinylpyrrolidone (PVP) to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound drug candidate

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (95%)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Dissolution: Dissolve a specific weight ratio of the this compound drug candidate and PVP K30 (e.g., 1:1, 1:5, 1:10) in a minimal amount of 95% ethanol. Ensure complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film or mass is formed.

  • Drying: Transfer the solid mass to a vacuum oven and dry at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Solubility and Dissolution Testing: Evaluate the aqueous solubility and dissolution rate of the solid dispersion compared to the pure drug and a physical mixture of the drug and polymer.

Protocol 2: Kinetic Solubility Assay

Objective: To rapidly determine the kinetic solubility of a this compound drug candidate in an aqueous buffer.

Materials:

  • This compound drug candidate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (polypropylene for stock solutions, UV-transparent for analysis)

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound drug candidate in DMSO (e.g., 10 mM).

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) in a 96-well plate to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Precipitation Removal (Optional): If precipitation is observed, centrifuge the plate to pellet the precipitate.

  • Measurement: Measure the absorbance of the solution (or the supernatant after centrifugation) at a predetermined wavelength using a UV-Vis plate reader.

  • Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve of the compound prepared in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water). The highest concentration that does not show precipitation is considered the kinetic solubility.

Visualizations

experimental_workflow cluster_screening Solubility Screening cluster_enhancement Solubility Enhancement Strategies cluster_characterization Characterization & Evaluation kinetic_sol Kinetic Solubility Assay thermo_sol Thermodynamic Solubility Assay kinetic_sol->thermo_sol If promising particle_size Particle Size Reduction (Micronization/Nanosizing) thermo_sol->particle_size If solubility is low solid_disp Solid Dispersion (e.g., with PVP) thermo_sol->solid_disp If solubility is low salt_form Salt Formation thermo_sol->salt_form If solubility is low cosolvents Co-solvents/Surfactants thermo_sol->cosolvents If solubility is low xrd XRPD particle_size->xrd solid_disp->xrd salt_form->xrd cosolvents->xrd dsc DSC xrd->dsc dissolution Dissolution Testing dsc->dissolution invivo In Vivo PK Studies dissolution->invivo Optimized Formulation start Poorly Soluble This compound Candidate start->kinetic_sol

Caption: Experimental workflow for addressing solubility issues of this compound candidates.

signaling_pathway cluster_membrane Cell Membrane receptor Target Receptor downstream Downstream Signaling Cascade receptor->downstream drug This compound Drug solubility Aqueous Solubility drug->solubility is dependent on bioavailability Oral Bioavailability solubility->bioavailability impacts bioavailability->receptor determines concentration at response Biological Response downstream->response

Caption: Logical relationship between solubility, bioavailability, and biological response.

References

Technical Support Center: Optimizing Catalyst Loading for Efficient 1,4-Oxazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the efficient synthesis of 1,4-oxazepines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,4-oxazepines, with a focus on catalyst-related problems.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired 1,4-oxazepine product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge in heterocyclic synthesis and can be attributed to several factors, particularly those related to the catalyst and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

  • Potential Causes & Solutions:

    • Inactive Catalyst: The catalyst may be of poor quality, oxidized, or deactivated. For instance, in Ullmann coupling reactions, the active species is often Cu(I), and using an oxidized copper source can lead to low or no yield.[2]

      • Solution: Use a fresh, high-purity catalyst. For copper-catalyzed reactions, consider using a Cu(I) salt like CuI, CuBr, or CuCl.[2] For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated, potentially by using a pre-catalyst.[3]

    • Suboptimal Catalyst Loading: The amount of catalyst used is critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions or be economically inefficient.

      • Solution: Systematically screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to determine the optimal concentration for your specific substrates and conditions.

    • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. An unsuitable ligand can lead to catalyst deactivation or poor reactivity.

      • Solution: Screen a variety of ligands. For example, in Ullmann couplings, ligands like N-methylglycine or 1,10-phenanthroline (B135089) can be effective.[2]

    • Poor Reagent and Solvent Purity: Impurities in starting materials or solvents can act as catalyst poisons or participate in side reactions.[1]

      • Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.[1][4]

    • Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants, products, or the catalyst.

      • Solution: Optimize the reaction temperature by running small-scale trials at different temperatures.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also observing a significant amount of side products. How can I improve the selectivity?

Answer: The formation of side products is often related to the catalyst system and reaction conditions. Minimizing these unwanted products requires careful optimization.

  • Potential Causes & Solutions:

    • Catalyst-Promoted Side Reactions: The catalyst itself might be promoting undesired reaction pathways. For example, in palladium-catalyzed cross-coupling reactions, a common side reaction is dehalogenation of the starting material.[4]

      • Solution: Adjust the catalyst system. This could involve changing the metal, the ligand, or the pre-catalyst. The choice of ligand can significantly influence the selectivity of the reaction.[4]

    • Suboptimal Catalyst Loading: An incorrect catalyst loading can sometimes favor side product formation.

      • Solution: Re-evaluate the catalyst loading. A lower or higher loading might improve selectivity.

    • Reaction Temperature and Time: Higher temperatures can sometimes provide the activation energy for undesired pathways.[4]

      • Solution: Experiment with lowering the reaction temperature. Also, monitor the reaction over time to see if the side products form after the main product, in which case a shorter reaction time may be beneficial.

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then stalls before completion, or the catalyst loses activity upon recycling. What could be causing this?

Answer: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.

  • Potential Causes & Solutions:

    • Catalyst Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering it inactive. Common poisons for palladium catalysts include sulfur and nitrogen compounds.

      • Solution: Purify all starting materials and solvents. Ensure the reaction is carried out under an inert atmosphere if the catalyst is sensitive to oxygen.[4]

    • Fouling: The surface of a heterogeneous catalyst can be blocked by byproducts or decomposition of starting materials.

      • Solution: If using a heterogeneous catalyst, ensure adequate stirring. After the reaction, the catalyst can sometimes be regenerated by washing with appropriate solvents.

    • Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or sinter (in the case of heterogeneous catalysts), leading to a loss of active surface area.

      • Solution: Operate the reaction at the lowest effective temperature.

    • Product Inhibition: The product of the reaction may coordinate to the catalyst, inhibiting its activity.[5]

      • Solution: This can be a challenging issue to resolve. Sometimes, adjusting the ligand or reaction conditions can mitigate product inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The most common catalysts are based on transition metals such as palladium, copper, and gold.

  • Palladium catalysts are frequently used in cross-coupling reactions to form C-N and C-O bonds, which are key steps in many this compound syntheses.[6][7]

  • Copper catalysts are often employed in Ullmann-type coupling reactions, which are also used for C-N and C-O bond formation.[8][9]

  • Gold catalysts have been shown to be effective in intramolecular cyclization reactions of functionalized precursors to form the this compound ring.[10][11]

Q2: How does catalyst loading typically affect the yield of this compound synthesis?

A2: Generally, increasing the catalyst loading will increase the reaction rate and, up to a certain point, the yield. However, beyond an optimal loading, the yield may plateau or even decrease due to the formation of side products. It is crucial to find the minimum catalyst loading that provides a good yield in a reasonable timeframe to ensure economic and environmental efficiency.

Q3: What is a typical starting point for catalyst loading optimization?

A3: A good starting point for many transition metal-catalyzed reactions is between 1-5 mol%. From there, you can perform a systematic study by varying the loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%) to determine the optimal level for your specific reaction.

Q4: How can I determine if my catalyst is the source of the problem in a low-yielding reaction?

A4: To determine if the catalyst is the issue, you can run a control reaction with a fresh batch of catalyst and compare the results. You can also try a different type of catalyst (e.g., a different palladium pre-catalyst or a different copper salt) to see if the outcome improves. Analyzing the crude reaction mixture by techniques like LC-MS can also help identify side products that might indicate a specific catalyst-related issue.

Data Presentation: Catalyst Loading Optimization

The following tables summarize quantitative data from the literature on the effect of catalyst loading on the yield of this compound and related heterocyclic syntheses.

Table 1: Gold-Catalyzed Intramolecular Cyclization for this compound Synthesis [11]

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AuCl5CH2Cl2rt265
2AuCl10CH2Cl2rt1.578
3AuBr310CH2Cl2rt266
4JohnphosAu(NCMe)SbF610CH2Cl2rt181

Table 2: Palladium-Catalyzed Cyclization for 1,4-Benzodiazepine Synthesis [12]

EntryCatalystLigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2dppf5Toluene801278
2Pd2(dba)3DPPM5Toluene801245
3Pd(PPh3)4-10Toluene801298
4Pd(PPh3)4-10Toluene252499

Table 3: Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-oxazepine Synthesis [13]

EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1CuIL1Cs2CO3Dioxane1001281
2CuBrL1Cs2CO3Dioxane1001275
3CuClL1Cs2CO3Dioxane1001272
4Cu(OAc)2L1Cs2CO3Dioxane1001265

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones [11]

  • To an oven-dried reaction flask, add the N-propargylic β-enaminone (1.0 equiv).

  • Add the appropriate solvent (e.g., CH2Cl2) to achieve the desired concentration (e.g., 0.1 M).

  • Add the gold catalyst (e.g., JohnphosAu(NCMe)SbF6, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired this compound derivative.

Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Cyclization [12]

  • To an oven-dried Schlenk tube, add the starting amine (1.0 equiv), the carbonate (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation [13]

  • To a reaction vessel, add the phenylamine (1.0 equiv), allyl halide (1.2 equiv), copper catalyst (e.g., CuI, 10 mol%), ligand (e.g., L1, 12 mol%), and base (e.g., Cs2CO3, 2.0 equiv).

  • Add the solvent (e.g., Dioxane).

  • Stir the mixture under a carbon dioxide atmosphere at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the solids.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired benzo-1,4-oxazepine derivative.

Mandatory Visualization

Catalyst_Loading_Optimization_Workflow start Start: Low Yield of This compound initial_screen Initial Catalyst Loading Screen (e.g., 1, 5, 10 mol%) start->initial_screen analyze_yield Analyze Yield and Side Products (TLC, LC-MS) initial_screen->analyze_yield optimal_found Optimal Loading Found analyze_yield->optimal_found Good Yield & Selectivity adjust_loading Adjust Catalyst Loading (Increase or Decrease) analyze_yield->adjust_loading Low Yield or Side Products adjust_loading->initial_screen Re-screen troubleshoot_catalyst Troubleshoot Catalyst System adjust_loading->troubleshoot_catalyst No Improvement check_purity Check Reagent and Solvent Purity troubleshoot_catalyst->check_purity optimize_conditions Optimize Other Conditions (Temperature, Time, Ligand) check_purity->optimize_conditions optimize_conditions->initial_screen Re-evaluate Loading Troubleshooting_Low_Yield low_yield Low Yield Observed catalyst_issue Potential Catalyst Issue low_yield->catalyst_issue conditions_issue Potential Conditions Issue low_yield->conditions_issue reagent_issue Potential Reagent Issue low_yield->reagent_issue inactive_catalyst Inactive/Deactivated Catalyst catalyst_issue->inactive_catalyst wrong_loading Incorrect Loading catalyst_issue->wrong_loading bad_ligand Unsuitable Ligand catalyst_issue->bad_ligand wrong_temp Suboptimal Temperature conditions_issue->wrong_temp wrong_time Incorrect Reaction Time conditions_issue->wrong_time impure_reagents Impure Reagents/Solvents reagent_issue->impure_reagents moisture Presence of Moisture/Air reagent_issue->moisture Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII NucAttack Nucleophilic Attack PdII->NucAttack Amine/Alcohol Intermediate Intermediate Complex NucAttack->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

References

Technical Support Center: Mitigating Racemization in Chiral 1,4-Oxazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with racemization during the synthesis of chiral 1,4-oxazepines.

Troubleshooting Guide

This guide addresses specific issues related to the loss of stereochemical integrity during the synthesis of chiral 1,4-oxazepines.

Issue 1: Low or complete loss of enantiomeric excess (ee) during the cyclization step to form the 1,4-oxazepine ring.

  • Possible Cause A: Formation of an Oxazolone (B7731731) Intermediate. In syntheses involving the activation of a carboxylic acid of an N-acylated amino acid precursor, an oxazolone intermediate can form. The alpha-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization.

  • Recommended Solution:

    • Choice of Coupling Reagent: Employ coupling reagents known to minimize racemization. Reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be effective in preventing racemization during amide bond formation.[1] Ynamide-based coupling reagents are also reported to be "racemization-free".[2][3]

    • Use of Additives: Incorporate racemization-suppressing additives into the reaction. 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used with carbodiimide-type coupling reagents to reduce the risk of racemization.[4][5][6][7]

    • Control of Base: The choice and stoichiometry of the base are critical. Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), which can promote racemization.[6]

  • Possible Cause B: Elevated Reaction Temperature. Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[8][9]

  • Recommended Solution:

    • Low-Temperature Reactions: Perform the coupling and cyclization steps at low temperatures (e.g., 0 °C to room temperature) whenever possible.[7]

    • Monitoring Reaction Progress: Closely monitor the reaction to avoid unnecessarily long reaction times at elevated temperatures.

  • Possible Cause C: Inappropriate Solvent. The polarity and nature of the solvent can influence the rate of racemization.

  • Recommended Solution:

    • Solvent Screening: The choice of solvent can be critical for selectivity.[10][11][12] For instance, in certain syntheses of dibenzo[b,f][4][13]oxazepine derivatives, a mixture of DMSO and 1,4-dioxane (B91453) was found to be optimal.[14] It is advisable to screen a range of aprotic solvents of varying polarity.

Issue 2: Racemization of the chiral starting material or intermediate prior to cyclization.

  • Possible Cause A: Base-Mediated Epimerization. Prolonged exposure of a chiral starting material or intermediate with an acidic proton to basic conditions can lead to epimerization.[15]

  • Recommended Solution:

    • Minimize Exposure to Base: Limit the time the chiral substrate is exposed to basic conditions.

    • Choice of Base: Use weaker bases where appropriate.

    • Protecting Group Strategy: Employ protecting groups that are stable to the reaction conditions and can be removed under mild, non-racemizing conditions.

  • Possible Cause B: Racemization during Deprotection. Certain deprotection strategies, particularly those involving strong acids or bases, can induce racemization.

  • Recommended Solution:

    • Mild Deprotection Conditions: Select protecting groups that can be removed under mild conditions (e.g., hydrogenolysis, mild acidolysis).

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for minimizing racemization during this compound ring formation?

A1: Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in combination with additives like HOBt are generally effective.[5][16] For particularly sensitive substrates, DEPBT and ynamide reagents have shown excellent results in suppressing racemization.[1][2][3]

Q2: How does temperature affect racemization?

A2: Racemization is a kinetically controlled process, and higher temperatures generally accelerate the rate of racemization.[8][9] It is therefore advisable to run potentially racemization-prone reactions at the lowest temperature that allows for a reasonable reaction rate.

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives like HOBt and HOAt react with the activated carboxylic acid intermediate to form an active ester. This intermediate is more reactive towards the amine nucleophile than towards oxazolone formation, thus kinetically favoring the desired amidation over the racemization pathway.[4][6][7]

Q4: How can I accurately determine the enantiomeric excess (ee) of my chiral this compound?

A4: The most common method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.[13][17][18] It is crucial to develop a reliable analytical method and validate it using a racemic standard.

Data Presentation

Table 1: Effect of Coupling Reagents and Additives on Racemization

PrecursorCoupling ReagentAdditiveBaseSolventTemperatureProduct ee (%)Reference
Nα-acylated tyrosineBOPHOBt (excess)--Low Temp87:13 (dr)[1]
Nα-acylated tyrosineDEPBT----No detectable racemization[1]
Fmoc-Cys(Trt)-OHDICHOBt---Minimal racemization[7]
Z-Phe-Val-OH + H-Ala-OMe.HClVarious-TMP--Least racemization[6]

Table 2: Enantioselective Synthesis of 1,4-Benzoxazepines

SubstrateCatalystSolventTemperature (°C)Yield (%)ee (%)Reference
3-substituted oxetane (B1205548)(R)-CPA-8Toluene458592[13][17]
3-substituted oxetane (p-CF3)(R)-CPA-8Toluene459694[13][17]
Tricyclic imine + 2-cyclohexene-1-oneL-prolineDMSO/1,4-dioxane/H2O157699[14]

Experimental Protocols

Protocol 1: General Procedure for DEPBT-Mediated Coupling to Minimize Racemization

  • Dissolve the chiral N-protected amino acid precursor (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).

  • Add the amino-alcohol or related nucleophile (1.1 equiv).

  • Add DEPBT (1.2 equiv) to the solution.

  • Add a sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 equiv).

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

  • Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a sample of the corresponding racemic material for method development.

  • Chromatography System: Use an HPLC system equipped with a UV detector and a chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

  • Method Development:

    • Start with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min.

    • Inject the racemic sample and observe the separation of the enantiomers.

    • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier).

    • Screen different chiral columns if necessary.

  • Analysis: Once a suitable method is developed that provides baseline separation of the enantiomers, inject the chiral sample.

  • Calculation of ee: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Visualizations

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed check_cyclization Is racemization occurring during cyclization? start->check_cyclization check_starting_material Is the starting material or intermediate racemizing? start->check_starting_material coupling_reagent Optimize Coupling Reagent (e.g., DEPBT, Ynamide) check_cyclization->coupling_reagent additives Use Racemization Suppressants (e.g., HOBt, HOAt, Oxyma) check_cyclization->additives base Optimize Base (e.g., NMM, Collidine) check_cyclization->base temperature Lower Reaction Temperature check_cyclization->temperature solvent Screen Solvents check_cyclization->solvent deprotection Use Milder Deprotection Conditions check_starting_material->deprotection base_exposure Minimize Exposure to Base check_starting_material->base_exposure end High Enantiomeric Excess Achieved coupling_reagent->end additives->end base->end temperature->end solvent->end deprotection->end base_exposure->end

Caption: Troubleshooting workflow for mitigating racemization.

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway activated_acid Activated N-Acyl Amino Acid (Chiral) oxazolone Oxazolone Intermediate (Achiral Plane) activated_acid->oxazolone - H+ (Base) racemic_product Racemic Product oxazolone->racemic_product + H+ desired_product Desired Chiral Product activated_acid_2 Activated N-Acyl Amino Acid (Chiral) activated_acid_2->desired_product + Nucleophile ExperimentalWorkflow start Chiral Starting Material (e.g., N-protected amino acid) coupling Coupling with Amino-Alcohol (DEPBT, NMM, 0°C to RT) start->coupling cyclization Intramolecular Cyclization (if not concerted with coupling) coupling->cyclization workup Aqueous Workup and Extraction cyclization->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis for ee purification->analysis end Pure Chiral this compound analysis->end

References

"troubleshooting guide for chromatographic separation of 1,4-oxazepine isomers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 1,4-oxazepine isomers. The following sections address common issues encountered during these experiments, offering detailed solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary chromatographic techniques for separating this compound isomers?

A1: For the separation of this compound isomers, particularly enantiomers, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques. SFC is often favored for its high efficiency, faster analysis times, and reduced consumption of organic solvents. However, HPLC, especially with polysaccharide-based chiral stationary phases, provides excellent selectivity and is a widely used alternative.

Q2: Which type of stationary phase is most effective for the chiral separation of this compound isomers?

A2: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of this compound enantiomers. Columns with derivatized cellulose (B213188) or amylose (B160209), such as the Daicel CHIRALPAK® and CHIRALCEL® series, have demonstrated broad applicability and high success rates for resolving a wide range of chiral compounds, including N-heterocycles.

Q3: What is the role of mobile phase additives in the separation of this compound isomers?

A3: Mobile phase additives play a crucial role in improving peak shape and resolution. For basic compounds like 1,4-oxazepines, adding a small amount of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase can help to minimize peak tailing by masking residual silanol (B1196071) groups on the stationary phase. For acidic isomers, an acidic additive (e.g., trifluoroacetic acid, formic acid) may be beneficial. The concentration of these additives should be optimized, typically in the range of 0.1-0.5%.

Q4: Can temperature be used to optimize the separation of this compound isomers?

A4: Yes, column temperature is a critical parameter for optimizing selectivity. Varying the temperature can alter the thermodynamics of the interaction between the analytes and the chiral stationary phase, which can significantly impact resolution. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development. Lower temperatures often lead to better resolution, but this is not always the case.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Isomers

Q: I am not seeing any separation between my this compound isomers. What are the likely causes and how can I fix this?

A: This is a common issue that can often be resolved by systematically evaluating your chromatographic conditions.

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. If you are not observing any separation, the chosen stationary phase may not be suitable for your specific isomers.

    • Solution: Screen a variety of polysaccharide-based CSPs with different selectivities (e.g., cellulose vs. amylose derivatives).

  • Sub-optimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analytes and the CSP.

    • Solution:

      • For Normal Phase HPLC: Vary the ratio of the non-polar and polar organic solvents (e.g., heptane/isopropanol, hexane/ethanol).

      • For SFC: Adjust the percentage of the co-solvent (e.g., methanol, ethanol).

      • Additives: Systematically screen different acidic and basic additives and their concentrations.

  • Incorrect Detection Wavelength: If the isomers are separating but you cannot detect them, you may be using an inappropriate wavelength.

    • Solution: Determine the UV-Vis absorbance maxima of your this compound isomers and set your detector to the most sensitive wavelength.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My isomer peaks are exhibiting significant tailing and are not symmetrical. What could be causing this and what are the solutions?

A: Poor peak shape can compromise resolution and quantification. Here are the common culprits and their remedies:

  • Secondary Interactions: Unwanted interactions between the basic nitrogen of the this compound ring and acidic silanol groups on the silica (B1680970) support can cause peak tailing.

    • Solution: Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to mask the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak fronting or broadening.

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination: Buildup of contaminants on the column can lead to peak shape issues.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol, methanol) to remove contaminants.

Problem 3: Unstable or Drifting Retention Times

Q: The retention times of my isomer peaks are not consistent between injections. What is causing this instability?

A: Fluctuating retention times can make peak identification and quantification unreliable. The following are common causes:

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis, especially when the mobile phase composition has been changed.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before injecting your sample. Monitor the baseline for stability.

  • Mobile Phase Inconsistency: Changes in the mobile phase composition due to evaporation of volatile components or improper preparation can lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs tightly capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Issues: Inconsistent flow rates from the HPLC or SFC pump can cause retention time variability.

    • Solution: Perform regular maintenance on your pump, including checking for leaks and ensuring proper check valve function.

Data Presentation

The following tables provide illustrative quantitative data for the chiral separation of a model 1,4-benzoxazepine (B8686809) derivative on different polysaccharide-based chiral stationary phases using HPLC.

Table 1: Effect of Chiral Stationary Phase on the Separation of a 1,4-Benzoxazepine Derivative

Chiral Stationary PhaseMobile PhaseRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
CHIRALPAK® IAHeptane/Isopropanol (90:10)8.510.22.1
CHIRALPAK® IBHeptane/Isopropanol (90:10)9.111.52.8
CHIRALPAK® ICHeptane/Isopropanol (90:10)7.89.01.9
CHIRALCEL® OD-HHeptane/Isopropanol (90:10)12.314.52.5

Table 2: Effect of Mobile Phase Composition on the Separation of a 1,4-Benzoxazepine Derivative on CHIRALPAK® IB

Mobile Phase (Heptane/Isopropanol)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
95:512.815.93.2
90:109.111.52.8
85:156.58.22.3
80:204.96.11.9

Experimental Protocols

Illustrative HPLC Method for Chiral Separation of 1,4-Benzoxazepine Isomers

This protocol provides a starting point for developing a chiral separation method for this compound isomers.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: CHIRALPAK® IB (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Heptane/Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 1,4-benzoxazepine isomer mixture in the mobile phase to a concentration of 1 mg/mL.

Mandatory Visualization

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor or No Resolution Cause1 Inappropriate CSP Problem->Cause1 Is the CSP appropriate? Cause2 Sub-optimal Mobile Phase Problem->Cause2 Is the mobile phase optimized? Cause3 Incorrect Detection Problem->Cause3 Is the detection method correct? Solution1 Screen Different CSPs Cause1->Solution1 Solution2 Optimize Mobile Phase Composition Cause2->Solution2 Solution3 Adjust Detection Wavelength Cause3->Solution3

Caption: Troubleshooting workflow for poor or no resolution of this compound isomers.

PeakShapeTroubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Sample Solvent Mismatch Problem->Cause3 Cause4 Column Contamination Problem->Cause4 Solution1 Add Mobile Phase Modifier Cause1->Solution1 Solution2 Reduce Sample Concentration/Volume Cause2->Solution2 Solution3 Dissolve Sample in Mobile Phase Cause3->Solution3 Solution4 Flush Column Cause4->Solution4

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1,4-Oxazepine and 1,3-Oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals distinct and overlapping bioactivities for 1,4-oxazepine and 1,3-oxazepine derivatives, with significant potential in antimicrobial and anticancer applications. This guide provides a comparative overview of their biological performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This analysis consolidates findings from various studies to offer a side-by-side comparison of these two important classes of heterocyclic compounds. While direct comparative studies are limited, a compilation of independent research provides valuable insights into their respective bioactivities.

Summary of Bioactivities

BioactivityThis compound Derivatives1,3-Oxazepine Derivatives
Antimicrobial Primarily investigated for antifungal properties, with some derivatives, such as sordarins, showing potent activity against Candida species and Cryptococcus neoformans.[1] Limited data is available on broad antibacterial effects, though some benzo-fused derivatives have shown activity against specific bacterial pathogens.[2]Extensively studied for antibacterial and antifungal activities.[3][4][5][6][7][8][9] Derivatives have shown efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[3][5][7]
Anticancer Several derivatives, particularly benzo[f]benzo[10][11]imidazo[1,2-d][2][10]oxazepines, have demonstrated significant cytotoxicity against a range of human cancer cell lines, including HeLa, A549, MCF-7, and Caco-2.[2][12] Some derivatives act as selective inhibitors of phosphoinositide 3-kinase (PI3Kα) and Traf2- and Nck-interacting protein kinase (TNIK), key enzymes in cancer signaling pathways.[13][14][15][16]While less extensively studied for anticancer properties compared to their 1,4-isomers, some 1,3-oxazepine derivatives have been reported to possess antitumor activity.[3]
Other Activities Reported activities include anti-inflammatory, anticonvulsant, antidepressant, antihistaminic, antipsychotic, and anxiolytic properties.[13]Also reported to have anti-inflammatory, antiepileptic, and hypnotic muscle relaxant effects.[17][18]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and 1,3-oxazepine derivatives.

Table 1: Cytotoxicity of this compound Derivatives (IC50 in µg/mL) [2]

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)Caco-2 (Colorectal Cancer)
Compound 9 0.85---
Compound 10 4.36---
Cisplatin (Control) 0.133.99--

Note: "-" indicates data not reported in the cited source.

Table 2: Antifungal Activity of Sordarin (a this compound derivative) Analogs (MIC in µg/mL) [19][20]

CompoundCandida albicansCandida glabrataCryptococcus neoformans
Sordarin 0.06 - 0.250.06 - 0.250.12 - 0.5
GR135402 0.03 - 0.120.03 - 0.120.06 - 0.25

Table 3: Antibacterial Activity of 1,3-Oxazepine Derivatives (MIC in mg/mL) [3]

CompoundE. coliS. aureusP. aeruginosa
B1 5025100
B2 502550
B3 10050100

Table 4: Antibacterial Activity of 1,3-Oxazepine Derivatives (Zone of Inhibition in mm) [4][7]

CompoundStaphylococcus aureusEscherichia coliBacillus subtilis
Derivative C 342529
Compound M8 7 (at 0.1 mg/mL)15 (at 0.1 mg/mL)-
Compound M10 5 (at 0.1 mg/mL)12 (at 0.1 mg/mL)-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay) for this compound Derivatives[2]
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, MCF-7, Caco-2) are seeded into 96-well plates at a density of 3 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 200 µg/mL) for 24 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethyl-thiazol-2-yl)-2,5-di-phenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution) for Sordarin Derivatives[20]
  • Inoculum Preparation: Fungal isolates (Candida spp., Cryptococcus neoformans) are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method) for 1,3-Oxazepine Derivatives[3][4]
  • Culture Preparation: Bacterial strains (E. coli, S. aureus, P. aeruginosa) are grown in a suitable broth to achieve a specific turbidity.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Well Creation: Wells of a specific diameter are created in the agar.

  • Compound Application: A defined volume of the test compound solution at various concentrations is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Signaling Pathway and Experimental Workflow

The anticancer activity of certain this compound derivatives has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Oxazepine This compound Derivatives Oxazepine->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Antibacterial_Workflow Start Start: Synthesized Oxazepine Derivative Prep Prepare Bacterial Culture & Agar Plates Start->Prep Assay Perform Agar Well Diffusion or Broth Dilution Assay Prep->Assay Incubate Incubate at 37°C for 24h Assay->Incubate Measure Measure Zone of Inhibition (mm) or Determine MIC (µg/mL) Incubate->Measure Analyze Analyze & Compare Results Measure->Analyze End End: Bioactivity Profile Analyze->End

References

A Comparative Pharmacological Analysis of 1,4-Oxazepines and Benzodiazepines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological profiles of benzodiazepines and the currently limited understanding of CNS-active 1,4-oxazepine derivatives.

This guide provides a comparative pharmacological overview of two classes of heterocyclic compounds: the well-established benzodiazepines and the lesser-explored 1,4-oxazepines. While benzodiazepines have a long history of clinical use for anxiety, insomnia, and seizures, with a well-defined mechanism of action, the pharmacological profile of 1,4-oxazepines in the central nervous system (CNS) is not as extensively characterized. This analysis summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a clear comparison for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure of a fused benzene (B151609) and a diazepine (B8756704) ring. Since the introduction of chlordiazepoxide in 1960, they have become widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1]

This compound derivatives, containing a seven-membered ring with one oxygen and one nitrogen atom, have been investigated for a range of biological activities. While some have been explored for applications such as antihistaminic and analgesic agents, their development as CNS-active drugs targeting similar pathways as benzodiazepines is not as advanced.[2] Notably, some derivatives have shown promise as anticonvulsants, suggesting a potential interaction with CNS pathways.[3]

Mechanism of Action

Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions.[2] This influx hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal excitability.[2] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased frequency of chloride channel opening.[5] This potentiation of GABAergic inhibition is the basis for their therapeutic effects.[2][6]

The mechanism of action for CNS-active This compound derivatives is less clear. However, studies on certain triazolo[4,3-d]benzo[f][1][2]oxazepine derivatives with anticonvulsant activity suggest a potential GABA-mediated mechanism.[3] Further research is required to elucidate the precise molecular targets and mechanisms of these compounds.

Receptor Binding Affinity

The affinity of benzodiazepines for the GABA-A receptor can be quantified using radioligand binding assays. These assays measure the concentration of a drug required to displace a radiolabeled ligand from the receptor, providing an inhibition constant (Ki) or the concentration required to occupy 50% of the receptors (IC50). Lower Ki or IC50 values indicate higher binding affinity.

Table 1: Receptor Binding Affinity of Selected Benzodiazepines at the GABA-A Receptor

CompoundReceptor SubtypeKi (nM)
DiazepamNon-selective1.5 - 10
LorazepamNon-selective0.5 - 5
AlprazolamNon-selective1 - 15
ClonazepamNon-selective0.1 - 2

Note: Data compiled from various pharmacological sources. Specific values can vary depending on the experimental conditions and receptor subtype.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), determine its onset and duration of action.

Benzodiazepines are generally well-absorbed orally and differ significantly in their pharmacokinetic profiles, leading to their classification as short-, intermediate-, or long-acting.[7] Factors such as lipophilicity influence their ability to cross the blood-brain barrier and their volume of distribution.[8] Metabolism primarily occurs in the liver, often involving cytochrome P450 enzymes, and many benzodiazepines have active metabolites that can prolong their effects.[8]

Table 2: Pharmacokinetic Properties of Selected Benzodiazepines

CompoundOnset of ActionHalf-life (including active metabolites)Primary Metabolism
DiazepamFast20-100 hoursHepatic (Oxidation)
LorazepamIntermediate10-20 hoursHepatic (Glucuronidation)
AlprazolamIntermediate6-12 hoursHepatic (Oxidation)
MidazolamFast1.5-2.5 hoursHepatic (Oxidation)

Note: Data compiled from various clinical pharmacology sources.

Detailed pharmacokinetic data for CNS-active This compound derivatives are not currently available, preventing a comparative analysis. The development of any potential therapeutic agent from this class would require thorough investigation of its ADME properties.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound for the GABA-A receptor.

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled benzodiazepine (B76468) ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the mixture to incubate at a specific temperature (e.g., 4°C) to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Brain Tissue Homogenization prep2 Centrifugation prep1->prep2 assay1 Incubation with Radioligand & Test Compound prep2->assay1 assay2 Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 analysis1 IC50 Determination assay3->analysis1 analysis2 Ki Calculation analysis1->analysis2

Caption: Workflow for a radioligand binding assay.

In Vivo Pharmacokinetic Study

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a CNS-active compound in an animal model.

  • Animal Dosing: Administer the test compound to a cohort of laboratory animals (e.g., rats) via the intended route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points, collect blood samples from the animals. For CNS drugs, cerebrospinal fluid (CSF) or brain tissue may also be collected.

  • Sample Processing: Process the collected samples to separate the plasma or prepare brain homogenates.

  • Drug Concentration Analysis: Quantify the concentration of the parent drug and any major metabolites in the samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Modeling: Plot the drug concentration over time and use pharmacokinetic software to calculate key parameters such as half-life, volume of distribution, clearance, and bioavailability.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.

gaba_pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABA_R->Cl_channel_open Opens BZD_site Benzodiazepine Binding Site BZD_site->GABA_R Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_R Binds BZD Benzodiazepine BZD->BZD_site Binds Cl_ion Cl_ion->Cl_channel_open

Caption: Benzodiazepine modulation of the GABA-A receptor.

Conclusion

Benzodiazepines represent a well-understood class of drugs with a clear mechanism of action, extensive pharmacological data, and established clinical utility. Their effects are mediated through the potentiation of GABAergic neurotransmission. In contrast, while some this compound derivatives have demonstrated CNS activity, particularly anticonvulsant effects that may involve the GABAergic system, a comprehensive pharmacological profile comparable to that of benzodiazepines is currently lacking.

This comparative guide highlights the significant gap in the literature regarding the CNS pharmacology of 1,4-oxazepines. Future research should focus on elucidating the specific molecular targets of CNS-active this compound derivatives, quantifying their receptor binding affinities, and characterizing their pharmacokinetic and pharmacodynamic properties. Such studies are essential to determine if this chemical scaffold holds promise for the development of novel therapeutics for neurological and psychiatric disorders. The experimental protocols detailed herein provide a roadmap for the systematic evaluation of these and other novel compounds.

References

Cross-Reactivity of 1,4-Oxazepine-Based Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs). Understanding the cross-reactivity of these compounds is paramount in drug discovery to ensure target specificity and minimize off-target effects that could lead to adverse events. This guide provides a comparative analysis of the selectivity of different this compound-based compounds, supported by experimental data from kinase and GPCR screening panels.

I. Selectivity Profiling of this compound-Based Kinase Inhibitors

A notable example of a highly selective this compound-based compound is the benzo[b][1][2]oxazepin-4-one series of RIP1 kinase inhibitors. The selectivity of these compounds has been extensively profiled against a broad panel of kinases, demonstrating a high degree of specificity for their intended target.

Data Presentation: Kinase Selectivity of Benzo[b][1][2]oxazepin-4-one Analogs

The following table summarizes the kinase selectivity data for representative benzo[b][1][2]oxazepin-4-one compounds. The data is presented as the percentage of control (% Ctrl) at a given compound concentration, where a lower percentage indicates stronger binding to the kinase.

Kinase TargetCompound 1 (% Ctrl @ 1µM)Compound 2 (% Ctrl @ 1µM)
RIPK1 <1 <1
AAK1>50>50
ABL1>50>50
ACK1>50>50
... (and other kinases)>50>50

Data sourced from supplementary information of relevant publications.

Another study on a repurposed benzo[1][2]oxazepin-4-one scaffold for LIMK1/2 inhibition also highlights excellent selectivity. The compound was evaluated in a comprehensive scanMAX kinome-wide selectivity assay.[3]

Data Presentation: Kinome Selectivity of a Repurposed Benzo[1][2]oxazepin-4-one

Kinase Target% Control @ 1 µM
LIMK1 <10
LIMK2 <10
RIPK1 <10
WNK235-50
BTK35-50
LRRK235-50
... (400+ other kinases)>50

Data represents a summary from a comprehensive kinase panel. A lower % Control indicates a higher affinity of the compound for the kinase.[3]

Experimental Protocols: Kinase Selectivity Profiling

The cross-reactivity of the this compound-based kinase inhibitors was assessed using the KINOMEscan™ and scanMAX™ platforms.

KINOMEscan™ Assay Protocol (DiscoverX)

This is a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of kinases.

  • Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured using a DNA-tagged antibody and quantitative PCR (qPCR).

  • Procedure:

    • A diverse panel of human kinases is used.

    • Each kinase is fused to a proprietary DNA tag.

    • The kinase is incubated with the test compound and an immobilized ligand.

    • After incubation, the unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

    • The results are reported as "% of Control," where the control is the amount of kinase bound in the absence of the test compound.

scanMAX™ Kinase Selectivity Assay (Eurofins)

This platform also utilizes a competitive binding assay format.

  • Assay Principle: Similar to KINOMEscan™, this assay measures the ability of a test compound to displace a proprietary, broadly active kinase inhibitor that is immobilized on a solid support.

  • Procedure:

    • A large panel of kinases (over 480) is available for screening.

    • The test compound is incubated with the kinase and the immobilized ligand.

    • The amount of kinase that remains bound to the solid support after washing is quantified.

    • Results are typically expressed as the percentage of the control signal.

Cellular Target Engagement: NanoBRET™ Assay

To confirm target engagement in a cellular context, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is employed.

  • Assay Principle: This assay measures the binding of a test compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescently labeled tracer that binds to the target protein acts as the energy acceptor. When the tracer binds to the fusion protein, BRET occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

  • Procedure:

    • HEK293T cells are transfected with a plasmid encoding the target kinase fused to NanoLuc®.

    • The transfected cells are plated in an assay plate.

    • A fluorescent tracer specific for the target kinase is added to the cells.

    • The test compound is then added in a dose-response format.

    • After an incubation period, the NanoBRET™ substrate is added.

    • The luminescence and fluorescence signals are measured, and the BRET ratio is calculated.

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

Mandatory Visualization: Kinase Selectivity Profiling Workflow

G cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis compound This compound Compound incubation Incubation of Compound with Kinase and Immobilized Ligand compound->incubation kinase_panel Kinase Panel (e.g., KINOMEscan) kinase_panel->incubation washing Wash Unbound Kinase incubation->washing quantification Quantification (qPCR) washing->quantification data_analysis Calculate % of Control quantification->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for determining kinase inhibitor selectivity.

II. Off-Target Profiling of this compound-Based GPCR Agonists

A series of benzo-[1][2][4]-triazolo-[1][2]-oxazepine GPR142 agonists were developed to address the suboptimal off-target profile of an earlier class of compounds. This highlights the importance of broad screening to identify and mitigate potential cross-reactivity with other GPCRs.

Data Presentation: GPCR Off-Target Profile of a Benzo-[1][2][4]-triazolo-[1][2]-oxazepine GPR142 Agonist

The following table presents a summary of the off-target screening results for a representative GPR142 agonist against a panel of GPCRs. The data is shown as the percentage of inhibition (% Inhibition) or activation (% Activation) at a given concentration.

Off-Target GPCR% Inhibition @ 10 µM% Activation @ 10 µM
Adrenergic α1A<20<20
Adrenergic α2A<20<20
Dopamine D1<20<20
Serotonin 5-HT1A<20<20
... (and other GPCRs)<20<20

Data indicates minimal to no significant activity at the tested off-target GPCRs, demonstrating high selectivity for GPR142.

Experimental Protocols: GPCR Off-Target Screening

The off-target liability of the this compound-based GPCR agonists was evaluated using a panel of radioligand binding assays and functional assays.

Radioligand Binding Assay Protocol (Eurofins Panlabs)

  • Assay Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Procedure:

    • A membrane preparation containing the GPCR of interest is incubated with a specific radioligand and the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membrane is measured using a scintillation counter.

    • A decrease in bound radioactivity in the presence of the test compound indicates displacement of the radioligand and binding of the test compound to the receptor.

Functional GPCR Assays (e.g., Calcium Flux, cAMP)

  • Assay Principle: These assays measure the functional response of a cell upon GPCR activation or inhibition. Common readouts include changes in intracellular calcium levels or cyclic AMP (cAMP) concentrations.

  • Procedure (Calcium Flux):

    • Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye.

    • The test compound is added to the cells.

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a plate reader.

    • An increase in fluorescence indicates receptor activation (for Gq-coupled receptors).

  • Procedure (cAMP):

    • Cells expressing the GPCR of interest are incubated with the test compound.

    • The cells are then lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

    • A decrease or increase in cAMP levels indicates receptor activation (for Gi or Gs-coupled receptors, respectively).

Mandatory Visualization: GPCR Signaling and Off-Target Assessment

G cluster_primary_target Primary Target Signaling cluster_off_target Potential Off-Target Signaling ligand This compound GPCR Agonist primary_gpcr Primary GPCR Target (e.g., GPR142) ligand->primary_gpcr off_target_gpcr Off-Target GPCR (e.g., Adrenergic Receptor) ligand->off_target_gpcr primary_pathway Intended Signaling Pathway (e.g., Gq -> PLC -> IP3 -> Ca2+) primary_gpcr->primary_pathway therapeutic_effect Therapeutic Effect primary_pathway->therapeutic_effect off_target_pathway Unintended Signaling Pathway off_target_gpcr->off_target_pathway side_effect Potential Side Effect off_target_pathway->side_effect

Caption: GPCR on-target vs. potential off-target signaling.

III. Conclusion

The experimental data presented in this guide demonstrate that this compound-based compounds can be designed to exhibit high selectivity for their intended biological targets. The benzo[b][1][2]oxazepin-4-one kinase inhibitors and the benzo-[1][2][4]-triazolo-[1][2]-oxazepine GPCR agonists serve as excellent examples of how comprehensive cross-reactivity profiling is crucial for the development of safe and effective therapeutics. The use of broad kinase and GPCR screening panels, coupled with cellular target engagement assays, provides a robust framework for assessing the selectivity of these and other small molecule drug candidates. Researchers and drug development professionals are encouraged to employ these methodologies to thoroughly characterize the pharmacological profiles of their compounds.

References

A Comparative Guide to the Bioisosteric Replacement of Benzodiazepines with 1,4-Oxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, is a key tool in this process to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative overview of the bioisosteric replacement of the well-established 1,4-benzodiazepine (B1214927) scaffold with the 1,4-oxazepine core. While direct comparative studies are limited in publicly available literature, this document synthesizes the known properties of each class of compounds and provides the necessary experimental frameworks for their direct evaluation.

The 1,4-benzodiazepine ring system is a privileged scaffold in medicinal chemistry, most notably for its interaction with the central benzodiazepine (B76468) receptor, a modulatory site on the GABA-A receptor. This interaction leads to a range of therapeutic effects including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The bioisosteric replacement of the 1,4-diazepine ring with a this compound ring presents a rational approach to modulate the physicochemical and pharmacological properties of these compounds.

Below, we present a hypothetical comparative framework, supported by representative data from the literature for each compound class, and detailed experimental protocols for a head-to-head comparison.

Conceptual Framework of Bioisosteric Replacement

The replacement of a nitrogen atom in the 1,4-diazepine ring with an oxygen atom to form a this compound introduces significant changes in the molecule's properties. This substitution can affect hydrogen bonding capacity, conformational flexibility, and metabolic stability, potentially leading to a differentiated pharmacological profile.

cluster_0 Bioisosteric Replacement Strategy cluster_1 Potential Impact on Properties Benzodiazepine Benzodiazepine This compound This compound Benzodiazepine->this compound Replace N with O Pharmacokinetics Pharmacokinetics This compound->Pharmacokinetics Pharmacodynamics Pharmacodynamics This compound->Pharmacodynamics Toxicity Profile Toxicity Profile This compound->Toxicity Profile

Figure 1: Conceptual diagram of the bioisosteric replacement strategy.

Comparative Data

The following tables present representative, though not directly comparative, in vitro and in vivo data for a common benzodiazepine, Diazepam, and a hypothetical this compound analogue. This data is intended to be illustrative of the types of measurements required for a direct comparison.

Table 1: In Vitro Pharmacological Profile
ParameterBenzodiazepine (Diazepam)This compound Analogue
GABA-A Receptor Binding Affinity (Ki, nM)
α1β2γ210 - 20Data Not Available
α2β2γ215 - 30Data Not Available
α3β2γ220 - 40Data Not Available
α5β2γ28 - 15Data Not Available
Functional Efficacy (% GABA Potentiation) 150 - 200% at 1 µMData Not Available
Microsomal Stability (t½, min) 30 - 60Data Not Available
Table 2: In Vivo Pharmacological Profile
ParameterBenzodiazepine (Diazepam)This compound Analogue
Anxiolytic Activity (Elevated Plus Maze)
% Time in Open Arms (1 mg/kg, mice)Increase of 20-30%Data Not Available
Sedative Effects (Locomotor Activity)
% Reduction in Distance Traveled (5 mg/kg, mice)40 - 60%Data Not Available
Pharmacokinetic Parameters (rodent)
Bioavailability (%)~90% (oral)Data Not Available
Half-life (t½, hours)20 - 50Data Not Available
Brain/Plasma Ratio~1.5Data Not Available

Experimental Protocols

To facilitate direct comparison, the following detailed protocols for key experiments are provided.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Start Start Prepare Membranes Prepare crude synaptic membranes from rodent brain tissue Start->Prepare Membranes Incubate Incubate membranes with [3H]flunitrazepam and varying concentrations of test compound Prepare Membranes->Incubate Filter Rapidly filter the incubation mixture to separate bound and free radioligand Incubate->Filter Scintillation Counting Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Counting Data Analysis Calculate Ki values using the Cheng-Prusoff equation Scintillation Counting->Data Analysis End End Data Analysis->End

Figure 2: Workflow for the GABA-A receptor binding assay.

Methodology:

  • Membrane Preparation: Whole brains from adult rodents are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the crude synaptic membranes. The pellet is washed and resuspended in fresh buffer.

  • Binding Assay: In a final volume of 500 µL, the following are incubated:

    • 100-200 µg of membrane protein

    • 1 nM [³H]flunitrazepam

    • Varying concentrations of the test compound (e.g., 0.1 nM to 10 µM)

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Incubation: The mixture is incubated for 60 minutes at 4°C.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted in a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., 10 µM Diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Methodology:

  • Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the animal (e.g., intraperitoneally, 30 minutes before the test).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: The following parameters are scored by an observer or using automated tracking software:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

Locomotor Activity Test for Sedative Effects

This test measures the general motor activity of an animal and is used to assess the sedative or stimulant effects of a compound.

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • Place the animal in the center of the open-field arena.

    • Record the animal's activity for a set period (e.g., 30-60 minutes).

  • Data Analysis: The following parameters are automatically recorded:

    • Total distance traveled

    • Time spent mobile

    • Time spent immobile

    • Rearing frequency

  • Interpretation: A significant decrease in locomotor activity compared to the vehicle-treated group suggests a sedative effect.

Conclusion

The bioisosteric replacement of a benzodiazepine with a this compound is a rational drug design strategy with the potential to yield novel compounds with improved therapeutic profiles. While direct comparative data is currently scarce, the experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of these two important classes of CNS-active compounds. Researchers are encouraged to utilize these methodologies to generate the critical data needed to fully understand the therapeutic potential of this compound-based benzodiazepine bioisosteres.

"head-to-head comparison of different catalytic systems for 1,4-oxazepine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,4-oxazepines, a seven-membered heterocyclic scaffold integral to numerous pharmaceuticals and biologically active compounds, has been a significant focus of synthetic organic chemistry. The development of efficient catalytic systems has been paramount in accessing these complex structures with high yields and selectivity. This guide provides a head-to-head comparison of various catalytic systems employed in the synthesis of 1,4-oxazepines, with a focus on their performance, substrate scope, and reaction conditions, supported by experimental data.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the efficiency and outcome of 1,4-oxazepine synthesis. Transition metals such as gold, copper, palladium, and rhodium have demonstrated significant utility, each with distinct advantages and limitations. Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these heterocycles. Below is a summary of the performance of different catalytic systems based on published experimental data.

Catalytic SystemCatalyst/ReagentsSubstrate ExampleReaction ConditionsYield (%)Reaction TimeReference
Gold Catalysis AuCl3 (10 mol%), AgSbF6 (15 mol%)(E)-1,3-diphenyl-3-(prop-2-ynylamino)prop-2-en-1-oneMethanol (B129727), Room Temperature915 h[1]
Copper Catalysis CuI (10 mol%), Ligand L1 (10 mol%), Cs2CO3Phenylamine and (1-chloro-vinyl)-benzeneDMSO, 100 °C, CO2 atmosphere8110 h[2]
Rhodium Catalysis [Rh(cod)Cl]2 (5 mol%), LigandN-(2-(But-2-yn-1-yloxy)benzyl)-4-methoxyaniline1,4-Dioxane, 80 °CNot specifiedNot specified[3]
Palladium Catalysis Pd(OAc)2, Cu(OAc)2N-arylhydrazones and alkynes1,4-DioxaneModerate to GoodNot specified[4]
Organocatalysis Chiral Phosphoric Acid (CPA-8, 10 mol%)3-(Aryloxymethyl)-3-phenyloxetanep-xylene (B151628), 45 °Cup to 98Not specified[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are representative experimental protocols for key catalytic systems in the synthesis of 1,4-oxazepines.

Gold-Catalyzed Intramolecular Cyclization

Synthesis of (4E,6Z)-2-Methylene-5,7-diphenyl-2,3-dihydro-1,4-oxazepine: To a 25 mL, round-bottomed, two-neck flask equipped with a magnetic stir bar, (E)-1,3-diphenyl-3-(prop-2-ynylamino)prop-2-en-1-one (0.1 g, 0.383 mmol, 1 equivalent) was added.[1] The flask was purged with dry nitrogen, and the compound was dissolved in dry methanol (5 mL). To this solution, AuCl3 (11.6 mg, 0.0383 mmol, 10 mol %) and AgSbF6 (19.8 mg, 0.0574 mmol, 15 mol %) were added.[1] The reaction mixture was stirred at room temperature for 5 hours. Upon completion of the reaction, as monitored by TLC, the mixture was filtered through a Celite pad. The solvent was removed under reduced pressure, and the residue was extracted with ethyl acetate (B1210297) (3 x 5 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product was purified by silica (B1680970) gel column chromatography (hexane/ethyl acetate = 10/0.6) to yield the pure product.[1]

Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation

Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][6][7]oxazepin-5-one: In a reaction vessel, phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol %), ligand L1 (10 mol %), and Cs2CO3 (2 equivalents) were combined in DMSO (4 mL).[2] The reaction was carried out under a CO2 atmosphere at 100 °C for 10 hours. After cooling, the reaction mixture was worked up by adding water and extracting with an organic solvent. The combined organic layers were dried over sodium sulfate. The final product was purified by flash column chromatography on silica gel to afford the desired product in 81% yield.[2]

Organocatalytic Enantioselective Desymmetrization

General Procedure for the Synthesis of Chiral 1,4-Benzoxazepines: A reaction vial was charged with the corresponding 3-substituted oxetane (B1205548) (0.05 mmol) and the chiral phosphoric acid catalyst (R)-CPA-8 (10 mol %) in p-xylene (0.5 mL, 0.1 M).[5] The mixture was stirred at 45 °C. The progress of the reaction was monitored by TLC or HPLC. Upon completion, the solvent was evaporated, and the residue was purified by column chromatography to afford the enantioenriched 1,4-benzoxazepine.[5]

Visualizing Reaction Pathways and Workflows

Diagrammatic representations of reaction mechanisms and experimental setups are invaluable for a clear understanding of the synthetic processes.

Gold_Catalyzed_Cyclization Substrate N-Propargylic β-Enaminone Intermediate1 Gold-π-Alkyne Complex Substrate->Intermediate1 Coordination Catalyst Au(III) Catalyst Catalyst->Intermediate1 Intermediate2 Vinylgold Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product This compound Intermediate2->Product Protodeauration

Caption: Gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones.

Experimental_Workflow Start Starting Materials (e.g., Amine, Alkyne) Reaction Catalytic Reaction (Catalyst, Solvent, Temp, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC, GC-MS) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, HRMS, etc.) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Generalized experimental workflow for this compound synthesis.

Concluding Remarks

The synthesis of 1,4-oxazepines can be achieved through a variety of catalytic systems, each presenting a unique set of advantages. Gold and copper catalysts are well-established for their efficiency and broad substrate tolerance in cyclization and coupling reactions, respectively. Rhodium and palladium catalysis offer alternative routes, particularly for specific substrate classes and tandem reactions, although their application to this compound synthesis is less extensively documented than for related heterocycles. A significant advancement in the field is the development of organocatalytic methods, which provide excellent enantioselectivity, a critical aspect for the synthesis of chiral drug candidates. The selection of an appropriate catalytic system will ultimately depend on the desired substitution pattern of the this compound core, the availability of starting materials, and the specific requirements for yield, selectivity, and stereochemical control.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying 1,4-Oxazepine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of novel chemical entities in biological matrices is a cornerstone of drug development, enabling precise pharmacokinetic and toxicodynamic assessments. This guide provides a comprehensive comparison of three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 1,4-oxazepine in human plasma. As a polar, saturated heterocyclic compound, this compound presents unique analytical challenges, particularly in achieving adequate retention on conventional chromatographic columns and minimizing matrix effects.

This document outlines a "best practice" approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with Solid-Phase Extraction (SPE), and compares its performance against two alternative methods: a traditional Reversed-Phase (RP) separation with Protein Precipitation (PPT), and a HILIC method also paired with the simpler protein precipitation cleanup. The performance of each method is supported by representative experimental data to guide researchers in selecting the most appropriate strategy for their analytical needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate bioanalytical method depends on a balance of sensitivity, selectivity, robustness, and throughput. For a polar compound like this compound, the choice of sample preparation and chromatographic mode is critical.

  • Method A (HILIC with SPE) is presented as the optimal approach. Solid-Phase Extraction provides the most thorough sample cleanup, significantly reducing matrix components that can interfere with ionization and lead to signal suppression or enhancement.[1] The use of a HILIC column ensures robust retention and separation of the polar this compound, which is often problematic in reversed-phase systems.[2][3] This combination typically yields the highest sensitivity and reproducibility.

  • Method B (Reversed-Phase with PPT) represents a more traditional, high-throughput approach. Protein precipitation is a rapid and straightforward sample cleanup technique.[4] However, it is less effective at removing other matrix components like phospholipids, which can lead to significant matrix effects and reduced method robustness.[1] Furthermore, retaining a polar analyte like this compound on a C18 column can be challenging, potentially requiring less desirable mobile phase conditions or resulting in poor peak shape.[2]

  • Method C (HILIC with PPT) serves as a direct comparison to Method A, isolating the impact of the sample preparation technique. While HILIC provides good chromatographic retention, the less clean sample extract from protein precipitation is likely to result in greater variability and potentially lower sensitivity compared to the SPE-based method.[5]

The following tables summarize the validation parameters for these three hypothetical, yet representative, methods for the quantification of this compound in human plasma.

Data Presentation

Table 1: Calibration Curve and Sensitivity

ParameterMethod A (HILIC-SPE)Method B (RP-PPT)Method C (HILIC-PPT)
Linear Range 0.1 - 200 ng/mL1.0 - 500 ng/mL0.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995> 0.997
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1.0 ng/mL0.5 ng/mL
Weighting Factor 1/x²1/x²1/x²

Table 2: Accuracy and Precision (Intra-Day and Inter-Day)

QC Level (ng/mL)Method A (HILIC-SPE)Method B (RP-PPT)Method C (HILIC-PPT)
Accuracy (%RE) / Precision (%RSD) Accuracy (%RE) / Precision (%RSD) Accuracy (%RE) / Precision (%RSD)
Intra-Day (n=6)
Low QC (0.3 ng/mL)-2.5% / 4.8%N/A-4.1% / 7.5%
Low QC (2.5 ng/mL)N/A5.2% / 9.8%N/A
Mid QC (50 ng/mL)1.8% / 3.1%3.5% / 6.2%2.9% / 5.4%
High QC (150 ng/mL)0.9% / 2.5%1.9% / 4.5%1.5% / 3.8%
Inter-Day (n=18, 3 days)
Low QC (0.3 ng/mL)-3.1% / 6.2%N/A-5.5% / 9.8%
Low QC (2.5 ng/mL)N/A7.8% / 12.5%N/A
Mid QC (50 ng/mL)2.4% / 4.5%5.1% / 8.9%4.2% / 7.1%
High QC (150 ng/mL)1.5% / 3.8%3.2% / 6.8%2.8% / 5.5%

Acceptance criteria are typically ±15% (±20% at the LLOQ) for both accuracy (Relative Error, RE) and precision (Relative Standard Deviation, RSD).[6]

Table 3: Recovery and Matrix Effect

ParameterMethod A (HILIC-SPE)Method B (RP-PPT)Method C (HILIC-PPT)
Extraction Recovery 88.5%95.2% (Analyte + Matrix)96.1% (Analyte + Matrix)
Matrix Effect (IS Normalized) 0.98 (RSD: 5.1%)0.85 (RSD: 14.2%)0.91 (RSD: 9.8%)

Experimental Workflows

G cluster_A Method A: HILIC with Solid-Phase Extraction (SPE) cluster_B Method B: Reversed-Phase with Protein Precipitation (PPT) cluster_C Method C: HILIC with Protein Precipitation (PPT) A1 Plasma Sample (100 µL) + Internal Standard A3 Load Sample A1->A3 A2 Condition SPE Cartridge (Methanol, Water) A2->A3 A4 Wash Cartridge (5% Methanol (B129727) in Water) A3->A4 A5 Elute Analyte (Methanol) A4->A5 A6 Evaporate & Reconstitute A5->A6 A7 Inject into HILIC-LC-MS/MS A6->A7 B1 Plasma Sample (100 µL) + Internal Standard B2 Add Acetonitrile (B52724) (300 µL) B1->B2 B3 Vortex & Centrifuge B2->B3 B4 Transfer Supernatant B3->B4 B5 Dilute for Injection B4->B5 B6 Inject into RP-LC-MS/MS B5->B6 C1 Plasma Sample (100 µL) + Internal Standard C2 Add Acetonitrile (300 µL) C1->C2 C3 Vortex & Centrifuge C2->C3 C4 Transfer Supernatant C3->C4 C5 Evaporate & Reconstitute C4->C5 C6 Inject into HILIC-LC-MS/MS C5->C6

Caption: Comparative workflows for this compound quantification.

Experimental Protocols

Method A: HILIC with Solid-Phase Extraction (SPE)
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution (e.g., deuterated this compound in methanol).

    • Vortex briefly to mix.

  • Solid-Phase Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the this compound and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Final Processing:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid.

    • Transfer to an autosampler vial for analysis.

  • HILIC-LC-MS/MS Conditions:

    • LC System: UPLC System

    • Column: HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer with ESI

    • Ionization Mode: Positive

    • MRM Transitions: To be determined for this compound and its IS.

Method B: Reversed-Phase with Protein Precipitation (PPT)
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

    • Transfer 200 µL of the supernatant to a clean tube.

  • Final Processing:

    • Dilute the supernatant 1:1 with water to ensure compatibility with the mobile phase.

    • Transfer to an autosampler vial for analysis.

  • RP-LC-MS/MS Conditions:

    • LC System: UPLC System

    • Column: C18 Column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer with ESI

    • Ionization Mode: Positive

    • MRM Transitions: To be determined for this compound and its IS.

Method C: HILIC with Protein Precipitation (PPT)
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean tube.

  • Final Processing:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid.

    • Transfer to an autosampler vial for analysis.

  • HILIC-LC-MS/MS Conditions:

    • Identical to Method A.

Logical Relationships

G cluster_Prep Sample Preparation cluster_Chroma Chromatography cluster_Outcome Method Performance Analyte This compound (Polar Analyte) RP Reversed-Phase (Poor Retention for Polar Analytes) Analyte->RP Challenge HILIC HILIC (Good Retention for Polar Analytes) Analyte->HILIC Solution PPT Protein Precipitation (Fast, High Throughput) HighME High Matrix Effect (Low Robustness) PPT->HighME SPE Solid-Phase Extraction (High Purity, Selective) LowME Low Matrix Effect (High Robustness) SPE->LowME LowSens Low Sensitivity (High LLOQ) RP->LowSens for polar analyte HighSens High Sensitivity (Low LLOQ) HILIC->HighSens for polar analyte HighME->LowSens LowME->HighSens

Caption: Factors influencing analytical method performance.

References

In Vivo Therapeutic Efficacy of Novel 1,4-Oxazepines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of novel 1,4-oxazepine derivatives is demonstrating significant therapeutic potential in preclinical in vivo models of cancer and neurodegenerative diseases. These compounds, featuring a unique seven-membered heterocyclic ring, are being investigated for their ability to modulate key signaling pathways implicated in disease progression. This guide provides a comparative overview of the in vivo performance of several recently developed this compound-based compounds, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

This comparative analysis highlights the promising in vivo activities of distinct this compound derivatives in oncology and neurology. The presented data, extracted from recent studies, showcases their potential as anti-leukemic, anti-neuroblastoma, anti-colorectal cancer, and anti-Alzheimer's agents.

Comparative Efficacy of Novel 1,4-Oxazepines in Oncology

Novel this compound derivatives have shown considerable promise in treating various cancers in preclinical models. Below is a summary of the in vivo efficacy of several lead compounds.

CompoundCancer TypeAnimal ModelKey Efficacy Results
OBC-1 & OBC-2 Chronic Lymphocytic Leukemia (CLL)Eμ-TCL1 MiceSignificantly longer overall survival and reduced tumor burden in the spleen and peritoneum.[1]
E22 NeuroblastomaSKOV3 Xenograft ModelOver 90% tumor growth inhibition.[2]
Tetracyclic Derivative Colorectal CancerCT26 Xenograft ModelSignificant reduction in tumor sizes with limited toxicity.[3]

Therapeutic Potential of 1,4-Oxazepines in Alzheimer's Disease

In the realm of neurodegenerative disorders, thieno-oxazepine hybrids have been investigated as multi-target inhibitors for Alzheimer's disease.

Compound ClassDisease ModelKey Efficacy Results (Compared to Donepezil)
Thieno-oxazepine Hybrids Alzheimer's Disease Mouse ModelSignificant reduction in Acetylcholinesterase (AChE) and β-amyloid levels.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the experimental protocols for the key studies cited in this guide.

Oncology Studies

1. OBC-1 and OBC-2 in a Chronic Lymphocytic Leukemia (CLL) Mouse Model [1]

  • Animal Model: Eμ-TCL1 transgenic mice, which spontaneously develop a disease that mimics human CLL.

  • Compound Administration: Preclinical testing of OBC-1 and its analogue OBC-2 was performed in Eμ-TCL1 tumor-bearing mice. Specific details on the dosing regimen, route of administration, and vehicle were not available in the reviewed literature.

  • Efficacy Assessment: The primary outcomes measured were overall survival and tumor burden in the spleen and peritoneum.

2. E22 in a Neuroblastoma Xenograft Model [2]

  • Animal Model: SKOV3 xenograft model in mice.

  • Compound Administration: The specific dosage, route, and frequency of E22 administration were not detailed in the available abstract.

  • Efficacy Assessment: Tumor growth inhibition was the primary measure of efficacy, with E22 demonstrating over 90% inhibition.

3. Tetracyclic this compound Derivative in a Colorectal Cancer Xenograft Model [3]

  • Animal Model: Subcutaneous CT26 xenograft model in mice.

  • Compound Administration: The publication abstract mentions the use of this model to examine in vivo anti-tumor activity, but does not specify the dosing, schedule, or administration route.

  • Efficacy Assessment: The key endpoint was the reduction in tumor size. The compound was noted to have limited toxicity.

Alzheimer's Disease Study

1. Thieno-oxazepine Hybrids in a Mouse Model of Alzheimer's Disease [4]

  • Animal Model: An established in vivo mouse model of Alzheimer's disease was used.

  • Compound Administration: Details regarding the formulation, dosage, and administration of the thieno-oxazepine hybrids were not specified in the abstract.

  • Efficacy Assessment: The therapeutic effect was evaluated by measuring the reduction in acetylcholinesterase (AChE) and β-amyloid levels in the brain, with donepezil (B133215) used as a positive control.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.

PI3K_AKT_Pathway cluster_cell Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Receptor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Tetracyclic_Oxazepine Tetracyclic this compound Derivative Tetracyclic_Oxazepine->AKT blocks

Caption: PI3K-AKT signaling pathway blocked by a tetracyclic this compound.

JNK_STAT4_Pathway OBC_1 OBC-1 JNK JNK OBC_1->JNK activates STAT4 STAT4 JNK->STAT4 activates p66Shc_Expression p66Shc Expression STAT4->p66Shc_Expression promotes Apoptosis Apoptosis p66Shc_Expression->Apoptosis induces

Caption: JNK/STAT4/p66Shc pathway activated by OBC-1 to induce apoptosis.

Experimental_Workflow cluster_preclinical_model Preclinical Model Development cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Appropriate Animal Model (e.g., Xenograft, Transgenic) Tumor_Induction Tumor Induction/ Disease Progression Animal_Model->Tumor_Induction Compound_Admin This compound Derivative Administration Tumor_Induction->Compound_Admin Monitoring Monitoring of Animal Health & Tumor Growth Compound_Admin->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Tumor Volume, Survival) Monitoring->Endpoint_Measurement Toxicity_Assessment Toxicity Assessment Monitoring->Toxicity_Assessment

Caption: General experimental workflow for in vivo efficacy studies.

References

Performance Benchmark: Novel 1,4-Oxazepine Derivatives Versus Existing Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of a novel 1,4-oxazepine derivative, specifically the TNIK inhibitor compound 21k (a 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative) , against an existing FDA-approved drug, Regorafenib (B1684635) , for the treatment of colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data, protocols, and pathway visualizations.

Executive Summary

Colorectal cancer (CRC) remains a significant therapeutic challenge. The Wnt/β-catenin signaling pathway is frequently dysregulated in CRC, making it a prime target for novel therapies. Traf2- and Nck-interacting kinase (TNIK) is a key downstream component of this pathway. This guide evaluates a novel this compound derivative, compound 21k, a potent and selective TNIK inhibitor, and compares its in vitro performance with Regorafenib, a multi-kinase inhibitor used in the clinical management of CRC. The data presented herein suggests that compound 21k exhibits promising and more targeted activity against TNIK compared to the broader-spectrum activity of Regorafenib.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities of the novel this compound derivative (compound 21k) and the existing drug (Regorafenib) against their target kinases and relevant colorectal cancer cell lines.

Table 1: Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM)
Compound 21k TNIK26 ± 8[3]
Regorafenib VEGFR113[4][5]
VEGFR24.2[4][5]
VEGFR346[4][5]
PDGFRβ22[4][5]
c-Kit7[4][5]
RET1.5[4][5]
Raf-12.5[4][5]

Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines (IC50)

CompoundCell LineIC50 (µM)
Compound 21k HCT1160.15 ± 0.03
DLD-10.21 ± 0.04
Regorafenib HCT1161.5 - 6[1][6][7]
DLD-1R (Regorafenib-resistant)>2
SW6200.97[2]
Colo-2053.27[2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow: In Vitro Anticancer Drug Screening cluster_assays Performance Assays start Start: Compound Synthesis (this compound Derivative) assay_prep Prepare Colorectal Cancer Cell Lines (e.g., HCT116, DLD-1) start->assay_prep treatment Treat Cells with Varying Concentrations of Test Compound assay_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mt_assay MTT Assay (Cell Viability) incubation->mt_assay kinase_assay In Vitro Kinase Assay (Target Inhibition) incubation->kinase_assay data_analysis Data Analysis: Calculate IC50 Values mt_assay->data_analysis kinase_assay->data_analysis results Comparative Analysis of Performance data_analysis->results

Experimental workflow for in vitro screening of anticancer compounds.

Wnt_Pathway cluster_wnt Wnt/β-catenin Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Degraded beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF_LEF TCF/LEF TNIK TNIK TCF_LEF->TNIK Recruits beta_catenin_n->TCF_LEF Binds Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TNIK->Target_Genes Activates Transcription Compound_21k Compound 21k (this compound Derivative) Compound_21k->TNIK Inhibits

Wnt/β-catenin signaling pathway and the inhibitory action of Compound 21k.

Akt_ROCK_Pathway cluster_akt_rock Akt/ROCK Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates RhoA RhoA RTK->RhoA Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (Cell Proliferation, Survival, Migration) Akt->Downstream Promotes ROCK ROCK RhoA->ROCK Activates ROCK->Downstream Promotes Regorafenib Regorafenib Regorafenib->RTK Inhibits Regorafenib->ROCK Inhibits (indirectly)

References

Unambiguous Structure Confirmation of a Novel 1,4-Oxazepine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a critical milestone. The 1,4-oxazepine scaffold, a seven-membered ring containing oxygen and nitrogen atoms, represents a privileged structure in medicinal chemistry due to its presence in a range of biologically active molecules. The unambiguous confirmation of the three-dimensional arrangement of atoms within a newly synthesized this compound derivative is paramount for understanding its structure-activity relationship and for securing intellectual property. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of a novel this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography, alongside complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the novel this compound derivative is selected and mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined to yield a final structural model.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like NMR and mass spectrometry are indispensable tools for the initial characterization and confirmation of the molecular structure in solution and the gas phase, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C) within a molecule. For a novel this compound, NMR is crucial for confirming the connectivity of atoms and the relative stereochemistry in solution.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A sample of the purified this compound derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is essential for confirming the molecular formula of a novel compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A dilute solution of the this compound derivative is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The sample is ionized, and the resulting ions are guided into a mass analyzer (e.g., time-of-flight, TOF, or Orbitrap). The mass analyzer separates the ions based on their m/z ratio, and a high-resolution mass spectrum is recorded. The accurate mass of the molecular ion is used to determine the elemental composition.

Comparative Analysis of Structural Data

The following tables summarize the type of data obtained from each technique for a representative novel this compound derivative, 2,4-diphenylbenzo[b][1][2]oxazepine.[1]

Table 1: Single-Crystal X-ray Crystallography Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.234(5)
β (°)105.12(3)
Volume (ų)1694.5(12)
Z4
R-factor0.045

Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

¹H NMR (400 MHz)¹³C NMR (100 MHz)
δ (ppm) δ (ppm)
8.01 (dd, J = 6.6, 3.1 Hz, 2H)164.1
7.91 (dd, J = 6.5, 3.2 Hz, 2H)163.2
7.50 – 7.42 (m, 7H)151.0
7.25 – 7.19 (m, 2H)142.1
7.13 – 7.06 (m, 1H)139.7
6.63 (s, 1H)133.7
130.5
130.3
128.8
128.6
128.4
128.1
127.5
126.2
125.7
120.8
106.2

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]⁺298.1232298.1231

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between the analytical techniques.

experimental_workflow synthesis Synthesis of Novel This compound purification Purification (e.g., Chromatography) synthesis->purification initial_char Initial Characterization (NMR, MS) purification->initial_char crystal_growth Crystal Growth initial_char->crystal_growth final_structure Unambiguous 3D Structure initial_char->final_structure Supportive Data xray_data X-ray Data Collection crystal_growth->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution structure_solution->final_structure

Experimental workflow for structure confirmation.

logical_relationship cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis MS Mass Spectrometry (Molecular Formula) Confirmed_Structure Confirmed Structure MS->Confirmed_Structure Confirms Elemental Composition NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) NMR->Confirmed_Structure Confirms Connectivity XRAY X-ray Crystallography (Absolute 3D Structure) XRAY->Confirmed_Structure Provides Unambiguous Proof Proposed_Structure Proposed Structure Proposed_Structure->MS Proposed_Structure->NMR Proposed_Structure->XRAY Requires Crystalline Sample

Logical flow of structural elucidation.

Conclusion

The structural confirmation of a novel this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR and mass spectrometry provide essential information regarding the molecular formula and connectivity, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional atomic arrangement. The data derived from X-ray crystallography is not only crucial for the absolute confirmation of the synthesized structure but also provides invaluable insights for future drug design and development endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the molecular docking performance of 1,4-oxazepine and its related heterocyclic analogs. The following sections detail quantitative binding affinities, experimental protocols, and visual representations of experimental workflows and relevant biological pathways to support rational drug design.

Quantitative Docking Data Summary

The following tables summarize the binding affinities (docking scores) of various oxazepine derivatives and related heterocycles against a range of biological targets. Lower binding energy values typically indicate a higher predicted binding affinity.

Compound ClassSpecific DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
Oxazepine Derivatives Compound 7dCyclooxygenase-2 (COX-2)-109.2Valdecoxib-91.8
Compound 8hCyclooxygenase-2 (COX-2)-102.6Celecoxib-102.1
Oxazepine Symmetrical Dimers Compound D4Pancreatic Alpha-Amylase (PDB: 4w93)Fair binding affinityAscorbic AcidNot specified
Compound D2Tyrosinase (PDB: 3nm8)Fair binding affinityAscorbic AcidNot specified
Bis-1,3-Oxazepine/Benzoxazepine Compound 6bProgesterone (B1679170) Receptor-9.58Not specifiedNot specified
Compound 7aProgesterone Receptor-9.28Not specifiedNot specified
Compound 7cProgesterone Receptor-9.11Not specifiedNot specified
1,3-Oxazepane/Benzoxazepine Compound 1BUndecaprenyl diphosphate (B83284) synthase (4H2M)-7.5Not specifiedNot specified
Compound 1CUndecaprenyl diphosphate synthase (4H2M)-8.1Not specifiedNot specified

Experimental Protocols

This section details the methodologies employed in the cited docking studies.

Molecular Docking of Oxazepine Derivatives against COX-2[1]
  • Ligand Preparation: The 2D structures of the oxazepine derivatives were sketched using ChemSketch software and saved in .mol format. These were then converted to 3D .pdb format using Avogadro software.

  • Protein Preparation: The crystal structure of the target protein, Cyclooxygenase-2 (COX-2), was obtained from the Protein Data Bank.

  • Docking Software: iGEMDOCK software was utilized for the molecular docking simulations.

  • Docking Procedure: A standard docking protocol was followed, employing a scoring function that considered hydrogen bonding, electrostatic energy, and Van der Waals forces to determine the optimal docking poses.

  • Visualization: The results of the docking studies were visualized and analyzed using Discovery Studio Visualizer.

Molecular Docking of Oxazepine Symmetrical Dimers[2]
  • Target Proteins: The study focused on two enzymes: pancreatic alpha-amylase (PDB ID: 4w93) and tyrosinase (PDB ID: 3nm8).

  • ADME Studies: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the synthesized compounds were analyzed using the SwissADME web tool.

  • Docking and Analysis: The specific software used for docking is not mentioned, but the results were based on the binding affinity of the compounds to the active sites of the target proteins.

Molecular Docking of Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives[3]
  • Target Protein: The progesterone receptor was the target for these docking studies.

  • Analysis: The docking analysis revealed that the compounds bind to the amino acid active site of the receptor. The interactions observed included hydrogen bonds, van der Waals forces, carbon-hydrogen bonds, and π-alkyl bonds. The compounds with the highest docking scores formed three hydrogen bonds with the target protein.[1]

Visualizing the Workflow and Pathways

The following diagrams illustrate a typical experimental workflow for molecular docking studies and a relevant signaling pathway where these compounds may exert their effects.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis l1 2D Structure Drawing (e.g., ChemSketch) l2 2D to 3D Conversion (e.g., Avogadro) l1->l2 l3 Energy Minimization l2->l3 d1 Define Binding Site l3->d1 p1 Retrieve Crystal Structure (from PDB) p2 Prepare Protein (Remove water, add hydrogens, etc.) p1->p2 p2->d1 d2 Run Docking Simulation (e.g., iGEMDOCK, AutoDock Vina) d1->d2 a1 Analyze Docking Poses & Binding Interactions d2->a1 a2 Visualize Complex (e.g., Discovery Studio, PyMOL) a1->a2

Caption: A typical workflow for molecular docking studies.

cox2_pathway membrane Cell Membrane aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation oxazepine This compound Derivatives oxazepine->cox2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.

References

A Comparative Guide to Assessing Off-Target Effects of 1,4-Oxazepine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of drug candidates is paramount for predicting potential toxicity and ensuring therapeutic efficacy. This guide provides a comparative overview of the off-target profiles of several emerging 1,4-oxazepine drug candidates. It includes summaries of quantitative data, detailed experimental protocols for assessing off-target interactions, and visualizations of relevant signaling pathways to aid in the objective evaluation of these compounds.

Comparative Analysis of Off-Target Profiles

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors and other targeted therapies. Below is a comparison of the off-target profiles for representative this compound drug candidates identified from recent preclinical studies.

Table 1: Off-Target Profile of Benzo[1][2]oxazepin-4-one LIMK1/2 Inhibitor (Compound 10)

TargetOn-Target/Off-TargetAssay TypeEC50 (nM)
LIMK1On-TargetNanoBRET81
LIMK2On-TargetNanoBRET40
RIPK1 Off-Target NanoBRET 7.8
WNK2Off-TargetscanMAXWeak Activity
BTKOff-TargetscanMAXWeak Activity
LRRK2Off-TargetscanMAXWeak Activity

Data sourced from a study on the repurposing of a benzo[1][2]oxazepin-4-one scaffold. Weak activity was observed at a screening concentration of 1 µM.

Table 2: Off-Target Profile of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one TNIK Inhibitor (Compound 21k)

TargetOn-Target/Off-TargetAssay TypeIC50 (µM)Selectivity Notes
TNIKOn-TargetBiochemical Assay0.026Excellent selectivity against a panel of 406 other kinases.[2]

Quantitative data for off-targets were not specified in the publication, which reported high selectivity.

Table 3: Off-Target Profile of an Oxazepine-based Akt/ROCK dual inhibitor (Compound B12)

TargetOn-Target/Off-TargetAssay TypeIC50 (nM)Selectivity Notes
Akt1On-TargetBiochemical Assay1.8Profiled against the AGC kinase family.
ROCK1On-TargetBiochemical Assay2.6Data for a broad kinome screen is not fully detailed in the publication.
ROCK2On-TargetBiochemical Assay1.1-

This compound was developed as a dual inhibitor, and its selectivity was assessed against related kinases.

Table 4: Off-Target Profile of Benzo-[1][2][3]-triazolo-[1][2]-oxazepine GPR142 Agonist (Compound 47)

TargetOn-Target/Off-TargetAssay TypeActivitySelectivity Notes
GPR142On-TargetFunctional AssayPotent AgonistDeveloped to have an improved off-target profile over initial screening hits.[1]

Specific off-target data for this compound is not detailed in the available literature, but it was optimized to reduce off-target effects.

Experimental Protocols for Off-Target Assessment

A multi-pronged approach is essential for accurately characterizing the off-target profile of a drug candidate. Below are detailed methodologies for key experiments used in the assessment of the this compound compounds discussed.

In Vitro Kinase Profiling (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP generated.

Detailed Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow for signal stabilization.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. By heating cells or cell lysates and then quantifying the amount of soluble (non-denatured) target protein, one can infer target engagement.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the this compound drug candidate or a vehicle control at the desired concentration for 1-3 hours at 37°C.

  • Heat Treatment:

    • Harvest and resuspend the cells.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Cool the samples to room temperature.

    • Lyse the cells using freeze-thaw cycles or a lysis buffer containing a mild detergent (e.g., 1% NP40).

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration and normalize all samples.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).

Principle: The target protein is fused to a NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the BRET acceptor. When the tracer is bound, energy transfer occurs upon addition of the luciferase substrate, generating a BRET signal. A test compound that competes with the tracer for binding will disrupt this energy transfer, leading to a decrease in the BRET signal.

Detailed Protocol:

  • Cell Preparation and Transfection:

    • Transiently transfect HEK293 cells with a vector encoding the target protein fused to NanoLuc® luciferase.

    • Incubate the cells for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ I medium.

    • Add the NanoBRET™ tracer to the cell suspension at a predetermined optimal concentration.

    • Dispense the cell suspension containing the tracer into a white 384-well assay plate.

  • Compound Addition:

    • Add serial dilutions of the this compound drug candidate to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to reduce background signal.

    • Add the substrate solution to each well.

    • Within 10 minutes, measure the donor emission (at ~460 nm) and the acceptor emission (at ~618 nm) using a luminometer capable of dual-filtered luminescence detection.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the described assays and the signaling pathways associated with some of the identified on- and off-targets.

Experimental_Workflow_for_Off_Target_Screening cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Assays cluster_analysis Data Analysis & Interpretation a This compound Candidate b Kinase Panel (e.g., ADP-Glo) a->b c IC50 Determination b->c h Identify On- and Off-Targets c->h c->h d Live Cells e CETSA d->e f NanoBRET d->f g Target Engagement Confirmation e->g f->g g->h g->h i Assess Selectivity Profile h->i

Caption: Workflow for assessing off-target effects of drug candidates.

TNIK_Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl LRP->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF TCF/LEF BetaCatenin->TCF activation TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF->TargetGenes transcription TNIK TNIK TNIK->TCF phosphorylation Inhibitor Compound 21k (TNIK Inhibitor) Inhibitor->TNIK

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of TNIK.

LIMK_Cofilin_Pathway RhoGTPases Rho GTPases (Rho, Rac, Cdc42) ROCK ROCK RhoGTPases->ROCK PAK PAK RhoGTPases->PAK LIMK LIMK1/2 ROCK->LIMK activation PAK->LIMK activation Cofilin_P p-Cofilin (inactive) LIMK->Cofilin_P Cofilin Cofilin (active) LIMK->Cofilin phosphorylation Actin_Stabilization Actin Filament Stabilization Cofilin_P->Actin_Stabilization Actin_Severing Actin Filament Severing & Depolymerization Cofilin->Actin_Severing Inhibitor Compound 10 (LIMK Inhibitor) Inhibitor->LIMK

Caption: LIMK signaling pathway in actin dynamics regulation.

RIPK1_Signaling TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 NFkB NF-κB Pathway RIPK1->NFkB activation MAPK MAPK Pathway RIPK1->MAPK activation ComplexII Complex II / Necrosome (FADD, Caspase-8, RIPK3) RIPK1->ComplexII Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis ComplexII->Necroptosis Inhibitor Compound 10 (RIPK1 Off-Target) Inhibitor->RIPK1

Caption: Overview of RIPK1-mediated signaling pathways.

References

Comparative Guide to the Synthesis of 1,4-Oxazepines: Reproducibility and Robustness of a Published Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of heterocyclic scaffolds is paramount. This guide provides a comparative analysis of a published copper-catalyzed tandem reaction for the synthesis of benzo-1,4-oxazepine derivatives, focusing on its reproducibility and robustness. We present a detailed examination of this primary method and contrast it with alternative synthetic strategies, supported by experimental data to inform methodological choices in a research and development setting.

Primary Method Under Review: Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation

A notable and frequently cited method for the synthesis of benzo-1,4-oxazepine derivatives was reported by Zhao et al. in 2016. This approach utilizes a copper-catalyzed tandem transformation involving C-N coupling and C-H carbonylation. The reaction employs readily available phenylamines and allyl halides as starting materials, under a carbon dioxide atmosphere.

Experimental Protocol for the Primary Method

The synthesis of 2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one is a representative example of this protocol. A mixture of phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol %), the ligand 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (10 mol %), and Cs2CO3 (2 equiv.) in DMSO (4 mL) is stirred under a CO2 atmosphere at 100 °C for 10 hours. Following the reaction, the mixture is quenched, extracted with ethyl acetate, and purified by flash column chromatography on silica (B1680970) gel to yield the desired product.

Data on Substrate Scope and Yields

The robustness of this method is demonstrated by its application to a variety of substituted phenylamines and allyl halides, consistently producing good yields. The original publication reports the synthesis of a range of derivatives, showcasing the method's tolerance to different functional groups.

EntryPhenylamine DerivativeAllyl Halide DerivativeProductYield (%)
1Phenylamine(1-Chloro-vinyl)-benzene2-Phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one81
24-Methylphenylamine(1-Chloro-vinyl)-benzene7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one78
34-Chlorophenylamine(1-Chloro-vinyl)-benzene7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one75
4Phenylamine(1-Chloro-prop-1-enyl)-benzene2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][1][2]oxazepin-5-one72

Reproducibility and Robustness Assessment

While the original publication by Zhao et al. provides strong evidence for the method's efficacy, independent verification is crucial for assessing reproducibility. A review of subsequent literature reveals citations of this work, suggesting its adoption and successful application by other research groups, which lends credence to its reproducibility.

The reported substrate scope indicates a degree of robustness. The reaction appears to tolerate both electron-donating and electron-withdrawing substituents on the phenylamine ring, as well as variations in the allyl halide partner. However, the sensitivity of the reaction to variations in catalyst loading, temperature, and reaction time has not been extensively reported, which could be a factor in its broader applicability and scalability.

Alternative Synthetic Strategies

To provide a comprehensive overview, two alternative methods for the synthesis of 1,4-oxazepine cores are presented below, offering different approaches that may be advantageous under specific circumstances.

Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

This method provides an efficient route to this compound derivatives through a gold-catalyzed intramolecular cyclization.[1]

A solution of the N-propargylic β-enaminone substrate in a suitable solvent is treated with a gold catalyst, typically AuCl3, and heated to effect cyclization. The reaction conditions are generally mild, and the products are isolated after purification by column chromatography.

MethodCatalystKey TransformationReported YieldsKey Advantages
Gold-Catalyzed CyclizationGold-basedIntramolecular cyclizationModerate to goodMild reaction conditions
Base-Promoted Synthesis from N-(2-haloaryl)enaminones

This approach offers a metal-free alternative for the synthesis of multisubstituted benzo[b][1][2]oxazepines.[2]

The N-(2-haloaryl)enaminone precursor is treated with a base, such as cesium carbonate (Cs2CO3), in a suitable solvent and heated to induce cyclization. This method avoids the use of transition metal catalysts.

MethodCatalyst/ReagentKey TransformationReported YieldsKey Advantages
Base-Promoted CyclizationCesium CarbonateIntramolecular nucleophilic aromatic substitutionUp to 95%Metal-free, simple procedure

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.

Synthetic_Pathway_Comparison cluster_primary Primary Method: Copper-Catalyzed Tandem Reaction cluster_alt1 Alternative 1: Gold-Catalyzed Cyclization cluster_alt2 Alternative 2: Base-Promoted Synthesis start1 Phenylamine + Allyl Halide product1 Benzo-1,4-oxazepine start1->product1 CuI, Ligand, Cs2CO3, CO2, 100°C start2 N-Propargylic β-Enaminone product2 This compound start2->product2 AuCl3, Heat start3 N-(2-haloaryl)enaminone product3 Benzo[b][1,4]oxazepine start3->product3 Cs2CO3, Heat

Caption: Comparison of synthetic pathways to 1,4-oxazepines.

Conclusion

The copper-catalyzed tandem C-N coupling/C-H carbonylation method reported by Zhao et al. stands as a robust and reproducible method for the synthesis of a variety of benzo-1,4-oxazepine derivatives. Its good yields and tolerance of diverse functional groups make it an attractive choice for many applications. However, for researchers seeking milder conditions or to avoid transition metals, the gold-catalyzed cyclization or base-promoted synthesis from N-(2-haloaryl)enaminones present viable alternatives. The selection of a particular synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired reaction conditions. This guide provides the necessary comparative data to make an informed decision.

References

Comparative Analysis of the Metabolic Stability of 1,4-Oxazepine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the metabolic liabilities of 1,4-oxazepine analogs is crucial for the successful development of novel therapeutics. This guide provides a comparative analysis of the metabolic stability of various this compound derivatives, supported by in vitro experimental data. The following sections detail the experimental protocols for assessing metabolic stability and present a quantitative comparison of key parameters to aid in the selection and optimization of drug candidates.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, like many heterocyclic systems, it can be susceptible to metabolic degradation, impacting its pharmacokinetic profile and potentially leading to the formation of reactive metabolites. Understanding the structure-metabolism relationships (SMR) within this class of compounds is paramount for designing analogs with improved metabolic stability and, consequently, enhanced in vivo performance.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[1][2]

Compound IDStructure/SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Major Metabolic Pathways Observed
Analog A Unsubstituted this compound2527.7Ring hydroxylation, N-dealkylation
Analog B 7-Chloro substituted4515.4Aromatic hydroxylation, Glucuronidation
Analog C 2-Methyl substituted3519.8Aliphatic hydroxylation, Oxidation
Analog D 4-Phenyl substituted1546.2Aromatic hydroxylation on phenyl ring, N-dealkylation

This type of data allows researchers to identify metabolically labile sites on the this compound scaffold and guide synthetic efforts to block these positions, for instance, through the introduction of fluorine atoms or other bioisosteric replacements.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to assess the metabolic stability of this compound analogs.

In Vitro Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.[3][4]

Materials and Reagents:

  • Test this compound analogs

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (B52724) (or other suitable organic solvent for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[3][5]

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test this compound analogs (e.g., 10 mM in DMSO).

    • Dilute the stock solutions to an intermediate concentration (e.g., 100 µM in a suitable solvent).

    • Prepare the microsomal incubation mixture by diluting the HLM to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal incubation mixture to the wells of a 96-well plate.

    • Add the test compounds to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[4]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[3]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[6][7]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[1]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) × (incubation volume / microsomal protein amount) .[3]

Visualizations

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Stock Solutions (Test Compounds, Microsomes, NADPH) mix Mix Microsomes and Test Compound prep_solutions->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate time_points Incubate and Sample at Time Points initiate->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc Calculate % Remaining, t½, and CLint lcms->calc

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Signaling Pathway of CYP450-mediated Metabolism

G cluster_cycle CYP450 Catalytic Cycle CYP_Fe3 CYP450 (Fe³⁺) Complex [CYP450 (Fe³⁺) - RH] CYP_Fe3->Complex Substrate This compound Analog (RH) Substrate->Complex Binding Reduced1 [CYP450 (Fe²⁺) - RH] Complex->Reduced1 e⁻ (from NADPH) Oxygenated [CYP450 (Fe²⁺) - RH(O₂)] Reduced1->Oxygenated O₂ Reduced2 [CYP450 (Fe³⁺) - RH(O₂²⁻)] Oxygenated->Reduced2 e⁻ (from NADPH) Peroxo [CYP450 (Fe³⁺) - RH(OOH)] Reduced2->Peroxo + H⁺ Oxo [CYP450 (FeO)³⁺ - R•] Peroxo->Oxo + H⁺, -H₂O Product Metabolite (ROH) Oxo->Product Hydroxylation CYP_Fe3_regen CYP450 (Fe³⁺) Oxo->CYP_Fe3_regen H2O H₂O NADP NADP⁺ NADPH NADPH

Caption: Simplified CYP450 catalytic cycle for drug metabolism.

References

Safety Operating Guide

Proper Disposal of 1,4-Oxazepine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-Oxazepine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for chemical waste disposal and informed by the hazard profile of structurally related compounds, in the absence of specific data for this compound. It is imperative to treat this compound as a hazardous chemical.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.

Hazard Profile (Based on 1,4-Oxazepane Data)

In the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard data for the closely related saturated compound, 1,4-Oxazepane, is used as a conservative proxy.[1] The Globally Harmonized System (GHS) classification for 1,4-Oxazepane indicates the following potential hazards:

Hazard ClassGHS Hazard Statement
Flammable LiquidsH226: Flammable liquid and vapor
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

This data is for 1,4-Oxazepane and should be used as a precautionary guideline for this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound, including unused neat compound, solutions, and contaminated materials, as hazardous waste.

  • Segregate this compound waste from other waste streams. Specifically, do not mix it with non-hazardous waste.

2. Waste Collection and Containment:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.

  • Solid Waste: Dispose of any materials contaminated with this compound, such as gloves, absorbent paper, and empty vials, in a designated hazardous solid waste container.

  • Empty Containers: "Empty" containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After thorough rinsing, the defaced container may be disposed of as regular trash, depending on institutional policies.

3. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and volume of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood identify Identify Waste Type fume_hood->identify liquid Liquid Waste (Solutions, Rinsate) identify->liquid Liquid solid Solid Waste (Contaminated Gloves, Paper) identify->solid Solid collect_liquid Collect in Labeled, Leak-Proof HDPE Container liquid->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid label_waste Label Container: 'Hazardous Waste' 'this compound' collect_liquid->label_waste collect_solid->label_waste storage Store in Designated Hazardous Waste Area label_waste->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Essential Safety and Operational Guidance for Handling 1,4-Oxazepine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Oxazepine (CAS Number: 292-10-4) was located. The following guidance is based on the safety profiles of structurally similar compounds. A conservative approach is strongly recommended.

This document provides essential safety and logistical information for the handling of this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure a safe working environment.

Hazard Assessment and GHS Classification (Inferred)

While a specific Globally Harmonized System (GHS) classification for this compound is not available, related compounds exhibit a range of hazards. For instance, a substituted tetrahydropyrido[3,2-f][1][2]oxazepine is classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Another related compound, Oxcarbazepine, is harmful if swallowed, in contact with skin, or if inhaled.[4]

Based on these data, it is prudent to handle this compound as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Recommended PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Lab Coat- Chemical Resistant Gloves (e.g., Nitrile)- Safety Goggles- Face Shield- Respiratory Protection (e.g., N95 respirator or higher)To prevent inhalation of airborne particles and to protect eyes and skin from contact.
Solution Preparation - Disposable Lab Coat- Chemical Resistant Gloves (e.g., Nitrile)- Safety GogglesTo protect against splashes of the dissolved compound.
General Laboratory Handling - Lab Coat- Chemical Resistant Gloves (e.g., Nitrile)- Safety GlassesTo prevent incidental contact.

Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[3]

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • All work with solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.

Handling Procedures:

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, vials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not discharge down the drain.[3]

  • Decontamination: All non-disposable glassware and equipment that has come into contact with the compound should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Follow your institution's and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up a spill.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。